Anileridine hydrochloride
Description
Anileridine Hydrochloride is the hydrochloride salt form of anileridine, an opioid receptor agonist belonging to the piperidine class with analgesic activity. By binding to and activating opioid receptors in the central nervous sytem (CNS), anileridine mimics the endogenous opioids resulting in a decrease of nociceptve neurotransmitters and eventually an analgesic effect.
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
53421-22-0 |
|---|---|
Molecular Formula |
C22H30Cl2N2O2 |
Molecular Weight |
425.4 g/mol |
IUPAC Name |
ethyl 1-[2-(4-aminophenyl)ethyl]-4-phenylpiperidine-4-carboxylate;dihydrochloride |
InChI |
InChI=1S/C22H28N2O2.2ClH/c1-2-26-21(25)22(19-6-4-3-5-7-19)13-16-24(17-14-22)15-12-18-8-10-20(23)11-9-18;;/h3-11H,2,12-17,23H2,1H3;2*1H |
InChI Key |
ZYTHLJLPPSSDIP-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1(CCN(CC1)CCC2=CC=C(C=C2)N)C3=CC=CC=C3.Cl |
Canonical SMILES |
CCOC(=O)C1(CCN(CC1)CCC2=CC=C(C=C2)N)C3=CC=CC=C3.Cl.Cl |
Other CAS No. |
53421-22-0 |
Related CAS |
144-14-9 (Parent) |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis and Optimization of Anileridine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic pathways for anileridine hydrochloride, a potent opioid analgesic. The document details established and alternative manufacturing processes, with a focus on reaction optimization to improve yield and purity. Experimental protocols, quantitative data, and process visualizations are presented to support research and development in the field of pharmaceutical chemistry.
Introduction
Anileridine, chemically known as ethyl 1-[2-(4-aminophenyl)ethyl]-4-phenylpiperidine-4-carboxylate, is a synthetic opioid analgesic.[1] Its structure is related to meperidine, with the N-methyl group replaced by a p-aminophenethyl group, which enhances its analgesic activity.[2] this compound is the dihydrochloride (B599025) salt of the active compound and is used for the management of moderate to severe pain.[3][4] The synthesis of this compound has been approached through several distinct chemical routes, each with its own set of advantages and challenges regarding yield, purity, and cost-effectiveness. This guide will explore the primary synthetic methodologies and their optimization.
Synthetic Pathways and Optimization
There are three main synthetic routes for the production of anileridine that have been described in the scientific and patent literature.
Pathway 1: N-Alkylation of Ethyl 4-Phenylisonipecotate with p-Aminophenethyl Chloride
This is the most classically cited method for anileridine synthesis. It involves the direct N-alkylation of ethyl 4-phenylisonipecotate with a suitable p-aminophenethyl halide, typically the chloride, in the presence of a base.
Reaction Scheme:
Caption: N-Alkylation route to this compound.
Experimental Protocol:
A typical experimental procedure for this pathway is as follows:
-
A mixture of β-(p-aminophenyl)ethyl chloride hydrochloride, 4-phenyl-4-carboethoxypiperidine carbonate, sodium bicarbonate, and anhydrous ethanol is prepared.[3]
-
The mixture is stirred and heated under reflux for approximately 40 hours.[3]
-
The reaction mixture is then concentrated in vacuum to dryness.[3]
-
The residue is triturated with water, decanted, and dried to yield N-[β-(p-aminophenyl)ethyl]-4-phenyl-4-carboethoxypiperidine (anileridine free base).[3]
-
The free base is dissolved in hot anhydrous ethanol, and an excess of alcoholic hydrochloric acid solution is added to precipitate the dihydrochloride salt.[3]
-
The crystalline product is recovered by filtration, washed with ether, and dried.[3] Further purification can be achieved by recrystallization from ethanol or methanol.[3]
Optimization:
-
Base: The choice of base is critical. While sodium bicarbonate is commonly used, other inorganic or organic bases such as potassium carbonate, triethylamine, or diisopropylethylamine could be explored to potentially reduce reaction times or improve yields.
-
Solvent: Anhydrous ethanol is the typical solvent. Other polar aprotic solvents like DMF or acetonitrile (B52724) could be investigated, which might influence the reaction rate and solubility of the reactants.
-
Leaving Group: The reactivity of the p-aminophenethyl halide can be modulated by changing the leaving group (e.g., from chloride to bromide or iodide), which could potentially lower the reaction temperature or time.
-
Stoichiometry: Careful control of the stoichiometry of the reactants is important to minimize side reactions, such as the formation of dialkylated products.
Quantitative Data:
| Parameter | Value | Reference |
| Molar Ratio (β-(p-aminophenyl)ethyl chloride HCl : 4-phenyl-4-carboethoxypiperidine carbonate : NaHCO3) | 2 : 1 : 5 | [3] |
| Reaction Time | ~40 hours | [3] |
| Solvent | Anhydrous Ethanol | [3] |
| Product Melting Point (Dihydrochloride) | 275-277 °C | [3] |
Pathway 2: Synthesis from a Sulfonate Precursor and p-Aminophenylethylamine
A more recent, patented method describes a two-step synthesis starting from a sulfonate raw material. This pathway is claimed to offer higher yields and be more cost-effective.
Reaction Scheme:
Caption: Sulfonate-based synthesis of Anileridine.
Optimization and Control of Byproducts:
This synthetic route has been optimized by controlling reaction parameters to minimize the formation of byproducts. The primary challenge is the presence of two amino groups in p-aminophenylethylamine (an aliphatic and an aromatic one), both of which can react with the sulfonate precursor.
-
Byproduct Control: The consumption of p-aminophenylethylamine, the reaction temperature, and the reaction time are carefully controlled to favor the reaction at the more nucleophilic aliphatic amine, thus reducing the formation of unwanted side products.[5] This optimization leads to a yield of the intermediate compound greater than 90%.[5]
Experimental Protocol:
-
The sulfonate precursor is dissolved in an appropriate solvent like THF with a base such as triethylamine.
-
p-Aminophenylethylamine is added, and the mixture is heated in a closed reactor.
-
After the reaction is complete, the solvent is removed, and the intermediate is extracted and purified.
-
The purified intermediate undergoes alcoholysis in an ethanol solution of concentrated sulfuric acid to yield anileridine.[5]
Quantitative Data:
| Parameter | Value | Reference |
| Intermediate Yield | > 90% | [5] |
| Reaction Temperature (Step 1) | 140 °C | |
| Reaction Time (Step 1) | 12 hours |
Pathway 3: Reductive Amination of a Nitro Precursor
A third, less detailed synthetic route involves the initial N-alkylation of ethyl 4-phenylisonipecotate with a p-nitrophenethyl halide, followed by the reduction of the nitro group to the primary amine of anileridine.
Reaction Scheme:
Caption: Reductive amination route to Anileridine.
Optimization:
The optimization of this pathway would focus on two key steps:
-
N-Alkylation: Similar to Pathway 1, the conditions for the N-alkylation of ethyl 4-phenylisonipecotate with p-nitrophenethyl bromide can be optimized by varying the base, solvent, and temperature.
-
Nitro Group Reduction: The catalytic hydrogenation of the nitro group is a critical step. Optimization would involve selecting the most efficient catalyst (e.g., Palladium on carbon, Raney nickel), solvent, hydrogen pressure, and temperature to achieve a high yield and purity of the final product without affecting other functional groups in the molecule.
Formation of Anileridine Dihydrochloride
Regardless of the synthetic pathway to the anileridine free base, the final step is the formation of the dihydrochloride salt. This is typically achieved by dissolving the free base in a suitable solvent, such as ethanol, and treating it with an alcoholic solution of hydrogen chloride.[3] The anileridine dihydrochloride then precipitates and can be collected by filtration.[3] Purification of the salt is generally performed by recrystallization from a solvent system like methanol-ether.[5]
Conclusion
The synthesis of this compound can be accomplished through several viable pathways. The classic N-alkylation route is well-documented but may suffer from long reaction times. The more recent sulfonate-based method offers a potentially more efficient and cost-effective alternative with a focus on byproduct control. The reductive amination pathway provides another option, with the key challenge lying in the efficient and clean reduction of the nitro group. The selection of a particular synthetic route for large-scale production would depend on a thorough evaluation of factors such as raw material cost and availability, reaction efficiency, ease of purification, and overall process safety and environmental impact. Further research into the optimization of each of these pathways, particularly through systematic studies of reaction conditions, could lead to more robust and economical manufacturing processes for this important analgesic.
References
- 1. Anileridine | C22H28N2O2 | CID 8944 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Ethyl 1-(2-(4-aminophenyl)ethyl)-4-phenylpiperidine-4-carboxylate dihydrochloride | C22H30Cl2N2O2 | CID 31338 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-Piperidinecarboxylic acid, 1-(2-(4-aminophenyl)ethyl)-4-phenyl-, ethyl ester, hydrochloride (1:2) | C22H29ClN2O2 | CID 197194 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. CN105037250A - Synthesis method of anileridine - Google Patents [patents.google.com]
An In-Depth Technical Guide to Anileridine Hydrochloride: Chemical Structure, Properties, and Analysis
Abstract
Anileridine, a potent synthetic opioid analgesic, is a member of the phenylpiperidine class of drugs. Chemically related to meperidine, it was historically indicated for the management of moderate to severe pain and as an adjunct in general anesthesia.[1][2][3] As a mu-opioid receptor agonist, its mechanism of action involves the modulation of central nervous system pathways to alter the perception of and response to pain.[3][4] Although its clinical use has largely been discontinued, an understanding of its chemical and pharmacological properties remains relevant for researchers in pharmacology, medicinal chemistry, and forensic analysis.[1] This guide provides a comprehensive technical overview of anileridine hydrochloride, detailing its chemical structure, physicochemical properties, pharmacological action, and key experimental methodologies.
Chemical Identity and Structure
Anileridine is structurally an analog of pethidine (meperidine), distinguished by the substitution of the N-methyl group with an N-(p-aminophenethyl) group, a modification that enhances its analgesic activity.[5] It is classified as a piperidinecarboxylate ester.[1] The hydrochloride salt form, specifically the dihydrochloride (B599025), is the common pharmaceutical preparation.[6][7]
Caption: Logical block diagram of the Anileridine chemical structure.
Table 1: Chemical Identifiers for Anileridine and its Hydrochloride Salt
| Identifier | Value |
| IUPAC Name | ethyl 1-[2-(4-aminophenyl)ethyl]-4-phenylpiperidine-4-carboxylate;dihydrochloride[6] |
| Synonyms | Leritine, Alidine, Apodol, Leritine dihydrochloride[1][6][8] |
| CAS Number | 144-14-9 (Anileridine Base)[1] |
| 126-12-5 (Anileridine Dihydrochloride)[6][7][8] | |
| Molecular Formula | C₂₂H₂₈N₂O₂ (Base)[1] |
| C₂₂H₃₀Cl₂N₂O₂ (Dihydrochloride)[6][7] | |
| Molecular Weight | 352.48 g/mol (Base)[1][9] |
| 425.39 g/mol (Dihydrochloride)[7] | |
| DEA Schedule | II[1] |
Physicochemical Properties
This compound is a crystalline solid.[7] Its solubility is pH-dependent, a characteristic feature of amine salts.
Table 2: Physicochemical Properties of Anileridine and its Salts
| Property | Value | Salt Form |
| Melting Point | 275-277 °C[7][10] | Dihydrochloride |
| Solubility (Water) | Very slightly soluble[1] | Base |
| Solubility (Organic) | Soluble in alcohol and chloroform[1] | Base |
| Practically insoluble in ether and chloroform[1] | Dihydrochloride | |
| pH | 2.5 - 3.0 (1 in 20 solution)[1] | Dihydrochloride |
Pharmacology and Mechanism of Action
Pharmacodynamics
Anileridine is a selective agonist for the mu-opioid receptor, which is a G-protein coupled receptor (GPCR).[2][4] Its analgesic effects are mediated through its actions in the central nervous system (CNS).[3]
The binding of anileridine to the mu-opioid receptor activates the inhibitory G-protein (Gi).[11] This activation leads to a cascade of intracellular events:
-
Inhibition of Adenylate Cyclase: The activated G-protein inhibits the enzyme adenylate cyclase, resulting in decreased intracellular concentrations of cyclic adenosine (B11128) monophosphate (cAMP).[1][4][12]
-
Modulation of Ion Channels: This signaling cascade also leads to the closing of N-type voltage-gated calcium channels and the opening of calcium-dependent inwardly rectifying potassium channels.[4][11] The resulting efflux of K⁺ ions causes hyperpolarization of the neuronal membrane.
-
Inhibition of Neurotransmitter Release: The combined effects of reduced cAMP and neuronal hyperpolarization decrease the release of nociceptive neurotransmitters, including Substance P, GABA, dopamine, and norepinephrine.[2][4][12]
This overall reduction in neuronal excitability and inhibition of pain signaling pathways produces potent analgesia.[4]
Caption: Signaling cascade following anileridine binding to the mu-opioid receptor.
Pharmacokinetics
Anileridine is well-absorbed following administration by various routes.[1][3] It is primarily metabolized by the liver, with metabolites including p-aminophenylacetic acid and normeperidine.[1][3]
Table 3: Pharmacokinetic Parameters of Anileridine
| Parameter | Value | Route |
| Absorption | Well absorbed[3] | Oral |
| Metabolism | Hepatic[1][3] | - |
| Excretion | Minimal renal[3] | - |
| Onset of Action | 15 minutes[3] | Oral |
| Duration of Action | 2 - 3 hours[3] | Oral |
Experimental Protocols
Synthesis of Anileridine Dihydrochloride
The following protocol is based on described manufacturing processes.[7][10]
Objective: To synthesize N-[β-(p-aminophenyl)ethyl]-4-phenyl-4-carboethoxypiperidine dihydrochloride (Anileridine Dihydrochloride).
Materials:
-
β-(p-aminophenyl)ethyl chloride hydrochloride
-
4-phenyl-4-carboethoxypiperidine carbonate
-
Sodium bicarbonate (NaHCO₃)
-
Anhydrous ethanol (B145695)
-
20% Alcoholic hydrochloric acid solution
-
Diethyl ether
Procedure:
-
Reaction Setup: In a round-bottom flask, combine 7.8 g (0.05 mol) of β-(p-aminophenyl)ethyl chloride hydrochloride, 12.5 g (0.025 mol) of 4-phenyl-4-carboethoxypiperidine carbonate, and 10.5 g (0.125 mol) of sodium bicarbonate.
-
Solvent Addition: Add 100 cc of anhydrous ethanol to the mixture.
-
Reflux: Stir the mixture and heat under reflux for approximately 40 hours.
-
Concentration: After the reflux period, concentrate the reaction mixture to dryness in vacuum.
-
Purification (Base Isolation): Triturate the residual material with 50 cc of water, decant, and wash by decantation with an additional 50 cc of water. Dry the resulting product (the free base) in vacuum.
-
Salt Formation: Dissolve the dried free base in 50 cc of hot anhydrous ethanol.
-
Precipitation: Add an excess (approx. 20 cc) of 20% alcoholic hydrochloric acid solution. Induce crystallization by scratching the side of the container.
-
Isolation and Purification: Add 100 cc of ether to the mixture and cool. Recover the precipitated crystalline material by filtration.
-
Washing and Drying: Wash the collected solid with ether and dry to yield N-[β-(p-aminophenyl)ethyl]-4-phenyl-4-carboethoxypiperidine dihydrochloride.
-
Recrystallization (Optional): The product can be further purified by recrystallization from ethanol or methanol (B129727) to yield material with a melting point of 275-277°C.[7][10]
Caption: Step-by-step workflow for the synthesis of anileridine dihydrochloride.
Analytical Methodology: HPLC-UV
The following is a representative protocol for the quantitative analysis of this compound, adapted from standard methods for pharmaceutical analysis.[13][14]
Objective: To determine the concentration of anileridine HCl in a sample using a stability-indicating HPLC-UV method.
Instrumentation & Conditions:
-
HPLC System: A system equipped with a UV-Vis detector (e.g., Shimadzu RP-HPLC).[14]
-
Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile (B52724) and a phosphate (B84403) buffer (e.g., 50:50 v/v), pH adjusted to 3.0 with phosphoric acid.
-
Flow Rate: 1.0 mL/min.[13]
-
Injection Volume: 20 µL.[14]
-
Detection Wavelength: 245 nm (based on the aminophenyl chromophore).
-
Column Temperature: 30 °C.
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound reference standard in the mobile phase at a concentration of 1 mg/mL. Prepare a series of working standards (e.g., 10, 25, 50, 100, 200 µg/mL) by serial dilution of the stock solution.
-
Sample Preparation: Accurately weigh and dissolve the sample containing anileridine HCl in the mobile phase to achieve an expected final concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.
-
Calibration: Inject each working standard solution into the HPLC system. Construct a calibration curve by plotting the peak area against the concentration of anileridine HCl.
-
Analysis: Inject the prepared sample solution into the HPLC system.
-
Quantification: Determine the peak area for anileridine in the sample chromatogram. Calculate the concentration of anileridine HCl in the sample using the linear regression equation from the calibration curve.
Spectroscopic Characterization
Spectroscopic data is crucial for the structural confirmation of anileridine. Reference spectra are available in various databases.[1][9]
Table 4: Summary of Available Spectroscopic Data
| Technique | Available Data | Source / Reference |
| Infrared (IR) Spectroscopy | FTIR Spectrum (KBr Wafer) | PubChem CID 8944[1] |
| Nuclear Magnetic Resonance (NMR) | ¹H NMR Spectrum | PubChem CID 8944[1] |
| Mass Spectrometry (MS) | Mass Spectrum (GC-MS) | SpectraBase (Wiley)[9] |
Conclusion
This compound is a well-characterized synthetic opioid of the phenylpiperidine class. Its potent analgesic effects are derived from its agonist activity at the mu-opioid receptor, leading to the inhibition of central pain signaling pathways. While no longer in widespread clinical use, its synthesis, chemical properties, and pharmacological profile provide a valuable case study for drug development professionals and researchers. The methodologies for its synthesis and analysis are well-established, allowing for its continued study in medicinal chemistry and forensic science.
References
- 1. Anileridine | C22H28N2O2 | CID 8944 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. What is Anileridine Phosphate used for? [synapse.patsnap.com]
- 3. Anileridine | Davis’s Drug Guide [nursing.unboundmedicine.com]
- 4. PathWhiz [pathbank.org]
- 5. scispace.com [scispace.com]
- 6. Ethyl 1-(2-(4-aminophenyl)ethyl)-4-phenylpiperidine-4-carboxylate dihydrochloride | C22H30Cl2N2O2 | CID 31338 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound CII (250 MG) | 126-12-5 [chemicalbook.com]
- 8. 4-Piperidinecarboxylic acid, 1-(2-(4-aminophenyl)ethyl)-4-phenyl-, ethyl ester, hydrochloride (1:2) | C22H29ClN2O2 | CID 197194 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. dev.spectrabase.com [dev.spectrabase.com]
- 10. - [www.rhodium.ws] [rhodium.freevar.com]
- 11. ANILERIDINE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]
- 12. What is the mechanism of Anileridine Phosphate? [synapse.patsnap.com]
- 13. Development and Validation of an HPLC-UV Detection Assay for the Determination of Clonidine in Mouse Plasma and Its Application to a Pharmacokinetic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
Anileridine Hydrochloride: A Technical Analysis of its Mechanism of Action at the Mu-Opioid Receptor
An in-depth technical guide on the core mechanism of action of anileridine hydrochloride at the mu-opioid receptor.
Introduction
Anileridine is a synthetic opioid analgesic belonging to the phenylpiperidine class of drugs.[1] It is clinically utilized for the management of moderate to severe pain.[1] The primary therapeutic and physiological effects of anileridine are mediated through its interaction with the mu-opioid receptor (MOR), a key member of the G-protein coupled receptor (GPCR) superfamily.[2][3] This document provides a detailed technical overview of the molecular and cellular mechanisms underpinning anileridine's action at the MOR, intended for researchers, scientists, and professionals in drug development.
Molecular Interaction with the Mu-Opioid Receptor
Anileridine functions as an agonist at the mu-opioid receptor.[1] Upon binding, it induces a conformational change in the receptor, initiating intracellular signaling cascades. The affinity of a ligand for its receptor is a critical parameter, quantified by the inhibition constant (Kᵢ). A lower Kᵢ value denotes a higher binding affinity.
Table 1: Comparative Mu-Opioid Receptor Binding Affinities of Selected Opioids
| Compound | Kᵢ (nM) | Notes |
|---|---|---|
| Morphine | 1.2[4] - 9.16 | Reference full agonist, considered unbiased or slightly G-protein biased. |
| DAMGO | ~0.69 | A synthetic, highly selective MOR peptide agonist used as a standard in functional assays.[5] |
| Fentanyl | ~1.64 | A potent synthetic opioid agonist.[5] |
| Naloxone | ~1.52 | A non-selective opioid receptor antagonist.[5] |
| Oliceridine (B1139222) (TRV130) | Low nM | A G-protein biased agonist.[6] |
| PZM21 | ~10 nM | A potent G-protein biased agonist.[6] |
Note: Kᵢ values can vary significantly between studies due to differences in experimental conditions, tissue/cell preparations, and radioligands used.[5]
G-Protein Dependent Signaling Cascade
The mu-opioid receptor is canonically coupled to inhibitory heterotrimeric G-proteins of the Gᵢ/G₀ family.[7] Anileridine's agonism at the MOR triggers this primary signaling pathway, leading to the classic effects of opioid analgesics.
The sequence of events is as follows:
-
G-Protein Activation: Anileridine binding stabilizes an active conformation of the MOR, promoting the exchange of Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP) on the α-subunit of the associated Gᵢ/G₀ protein.[8]
-
Subunit Dissociation: The Gαᵢ/₀-GTP and Gβγ subunits dissociate from each other and the receptor.[9]
-
Downstream Effector Modulation: Both dissociated components interact with and modulate various intracellular effector systems.
-
Inhibition of Adenylyl Cyclase: The Gαᵢ/₀-GTP subunit directly inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of the second messenger cyclic adenosine (B11128) monophosphate (cAMP).[7]
-
Ion Channel Regulation: The Gβγ subunit complex directly interacts with ion channels. It promotes the opening of G-protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to potassium efflux and hyperpolarization of the neuronal membrane. Concurrently, it inhibits N-type voltage-gated calcium channels, reducing calcium influx.[9]
-
The net result of these actions is a reduction in neuronal excitability and a decreased release of nociceptive neurotransmitters, such as substance P and glutamate, which underlies the analgesic effect of anileridine.[6]
Figure 1. Anileridine-induced G-protein dependent signaling pathway at the MOR.
Table 2: Comparative Functional Activity of Selected MOR Agonists
| Compound | Assay Type | Potency (EC₅₀, nM) | Efficacy (Eₘₐₓ, % vs DAMGO) |
|---|---|---|---|
| Morphine | [³⁵S]GTPγS | ~70-200 | ~60-80% |
| cAMP Inhibition | ~20-50 | ~80-100% | |
| DAMGO | [³⁵S]GTPγS | ~10-50 | 100% (Standard) |
| cAMP Inhibition | ~1-10 | 100% (Standard) | |
| Oliceridine | [³⁵S]GTPγS | ~50-100 | ~90-100% |
| cAMP Inhibition | ~2-20 | ~90-100% |
Note: This table contains representative data for common MOR agonists to provide a quantitative framework. Specific values for anileridine are not available in the reviewed literature. EC₅₀ and Eₘₐₓ values can vary based on the cell system and assay conditions.[6][10]
β-Arrestin Recruitment and Biased Agonism
In addition to G-protein signaling, agonist-activated GPCRs can engage β-arrestin proteins (β-arrestin 1 and 2). This pathway is crucial for receptor desensitization, internalization, and can also initiate distinct, G-protein-independent signaling cascades.[11]
The process involves:
-
Receptor Phosphorylation: The agonist-bound MOR is phosphorylated on its intracellular loops and C-terminal tail by G-protein-coupled receptor kinases (GRKs).[9]
-
β-Arrestin Binding: This phosphorylation creates a high-affinity binding site for β-arrestins.[11]
-
Functional Consequences: β-arrestin recruitment sterically hinders further G-protein coupling, leading to desensitization. It also acts as a scaffold, linking the receptor to the endocytic machinery (e.g., clathrin) for internalization and initiating signaling through pathways like the MAPK cascade.[9]
The concept of "biased agonism" describes ligands that preferentially activate one pathway over another (e.g., G-protein signaling vs. β-arrestin recruitment).[12] It has been hypothesized that the therapeutic analgesic effects of opioids are primarily mediated by G-protein signaling, while adverse effects like respiratory depression and tolerance are linked to the β-arrestin pathway.[12]
There is currently no specific data in the surveyed literature to classify anileridine's profile regarding biased agonism. Drugs like oliceridine (TRV130) have been developed as G-protein biased agonists with the aim of improving the safety profile of opioid analgesics.[6]
Figure 2. Divergent signaling pathways following MOR activation.
Detailed Experimental Protocols
The characterization of anileridine's mechanism of action relies on a suite of standardized in vitro pharmacological assays.
Protocol: Competitive Radioligand Binding Assay
This assay determines the binding affinity (Kᵢ) of a test compound by measuring its ability to displace a radiolabeled ligand from the receptor.
-
Objective: To determine the Kᵢ of anileridine for the mu-opioid receptor.
-
Materials:
-
Receptor Source: Cell membranes from a stable cell line (e.g., HEK293 or CHO) expressing recombinant human MOR.
-
Radioligand: [³H]-DAMGO (a selective MOR agonist) or [³H]-Diprenorphine (an antagonist).
-
Test Compound: this compound.
-
Non-specific Control: Naloxone at a high concentration (e.g., 10 µM).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Filtration Apparatus: Cell harvester with glass fiber filters.
-
Scintillation Counter.
-
-
Procedure:
-
Membrane Preparation: Thaw cell membranes and resuspend in ice-cold assay buffer to a final protein concentration of 10-20 µg per well.
-
Assay Setup (96-well plate, in triplicate):
-
Total Binding: Assay buffer, radioligand (at a concentration near its Kₔ), and membrane suspension.
-
Non-specific Binding (NSB): Assay buffer, radioligand, 10 µM Naloxone, and membrane suspension.
-
Competitive Binding: Assay buffer, radioligand, varying concentrations of anileridine, and membrane suspension.
-
-
Incubation: Incubate the plate for 60-120 minutes at room temperature to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from unbound radioligand. Wash filters with ice-cold buffer.
-
Quantification: Place filters in scintillation vials with scintillation fluid and measure radioactivity (in counts per minute, CPM) using a scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding = Total Binding (CPM) - NSB (CPM).
-
Plot the percentage of specific binding against the log concentration of anileridine to generate a competition curve.
-
Determine the IC₅₀ (the concentration of anileridine that inhibits 50% of specific binding) using non-linear regression.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ) , where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.
-
-
Figure 3. Experimental workflow for a competitive radioligand binding assay.
Protocol: [³⁵S]GTPγS Binding Assay
This functional assay measures the activation of G-proteins, an early event following receptor agonism. It is used to determine the potency (EC₅₀) and efficacy (Eₘₐₓ) of an agonist.[13]
-
Objective: To quantify anileridine's ability to activate G-proteins via the MOR.
-
Materials:
-
Receptor Source: MOR-expressing cell membranes.
-
Radioligand: [³⁵S]GTPγS.
-
Assay Buffer: e.g., 20 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4.
-
GDP: To maintain G-proteins in an inactive state.
-
Test Compound: this compound.
-
Non-specific Control: Unlabeled GTPγS.
-
-
Procedure:
-
Reaction Setup: In a 96-well plate, combine MOR membranes, GDP (e.g., 10-30 µM), and varying concentrations of anileridine in assay buffer.
-
Pre-incubation: Incubate for 15-30 minutes at 30°C.
-
Initiate Reaction: Add [³⁵S]GTPγS to initiate the binding reaction.
-
Incubation: Incubate for 30-60 minutes at 30°C.
-
Termination & Filtration: Terminate the reaction by rapid filtration through glass fiber filters.
-
Quantification: Measure bound [³⁵S]GTPγS using a scintillation counter.
-
Data Analysis: Plot agonist-stimulated [³⁵S]GTPγS binding against the log concentration of anileridine. Use non-linear regression to determine the EC₅₀ and Eₘₐₓ values relative to a standard full agonist like DAMGO.
-
Figure 4. Experimental workflow for a [³⁵S]GTPγS binding assay.
Protocol: cAMP Inhibition Assay
This assay measures the functional consequence of Gᵢ-protein activation: the inhibition of adenylyl cyclase and subsequent reduction in cAMP levels.
-
Objective: To measure the potency (IC₅₀) of anileridine in inhibiting cAMP production.
-
Materials:
-
Whole cells stably expressing the human MOR.
-
Adenylyl Cyclase Stimulator: Forskolin (B1673556).
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.[7]
-
Test Compound: this compound.
-
cAMP Detection Kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
-
Procedure:
-
Cell Plating: Seed MOR-expressing cells in a 96- or 384-well plate and grow overnight.
-
Pre-treatment: Pre-incubate cells with varying concentrations of anileridine in the presence of a PDE inhibitor for 15-30 minutes.
-
Stimulation: Add forskolin to all wells (except negative control) to stimulate adenylyl cyclase and increase basal cAMP levels.
-
Incubation: Incubate for 15-30 minutes at 37°C.
-
Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a suitable detection kit according to the manufacturer's instructions.
-
Data Analysis: Plot the percentage inhibition of forskolin-stimulated cAMP levels against the log concentration of anileridine. Use non-linear regression to determine the IC₅₀ value.
-
Figure 5. Experimental workflow for a cAMP inhibition assay.
Protocol: β-Arrestin Recruitment Assay
This cell-based assay quantifies the recruitment of β-arrestin to the activated MOR, providing a measure of an agonist's potential for desensitization and biased signaling.
-
Objective: To determine the potency (EC₅₀) and efficacy (Eₘₐₓ) of anileridine for β-arrestin 2 recruitment.
-
Materials:
-
A cell line engineered for β-arrestin recruitment assays (e.g., PathHunter, TANGO). These cells co-express the MOR and a β-arrestin fusion protein linked to a reporter system (e.g., enzyme fragment complementation).[11]
-
Test Compound: this compound.
-
Assay reagents for the specific reporter system (e.g., chemiluminescent substrate).
-
-
Procedure:
-
Cell Plating: Seed the engineered cells in a white, opaque 96- or 384-well plate.
-
Compound Addition: Add varying concentrations of anileridine to the cells.
-
Incubation: Incubate for 60-90 minutes at 37°C to allow for receptor activation and β-arrestin recruitment.
-
Signal Detection: Add the detection reagents according to the manufacturer's protocol and incubate for approximately 60 minutes at room temperature.
-
Measurement: Read the luminescent or fluorescent signal using a plate reader.
-
Data Analysis: Plot the signal against the log concentration of anileridine. Use non-linear regression to determine the EC₅₀ and Eₘₐₓ values relative to a standard agonist.
-
Figure 6. Experimental workflow for a β-arrestin recruitment assay.
Conclusion
This compound exerts its analgesic effects through agonism at the mu-opioid receptor. Its mechanism of action is primarily driven by the canonical Gᵢ/G₀-protein signaling pathway, leading to the inhibition of adenylyl cyclase, a reduction in intracellular cAMP, and modulation of ion channel activity that collectively suppresses neuronal firing and nociceptive signaling. While specific quantitative data on its binding affinity, functional potency, and potential for biased agonism are not prominent in recent literature, its mechanism can be understood within the well-established framework of mu-opioid receptor pharmacology. Further characterization using modern standardized assays would be beneficial to precisely position anileridine within the spectrum of currently available opioid analgesics.
References
- 1. Anileridine | C22H28N2O2 | CID 8944 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. KEGG DRUG: this compound [kegg.jp]
- 3. KEGG DRUG: this compound [genome.jp]
- 4. Mu receptor binding of some commonly used opioids and their metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. zenodo.org [zenodo.org]
- 6. Biased versus Partial Agonism in the Search for Safer Opioid Analgesics | MDPI [mdpi.com]
- 7. Inhibition of cAMP production by alpha 2-adrenoceptor stimulation in rabbit retina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The [35S]GTPgammaS binding assay: approaches and applications in pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Arrestin recruitment and signaling by G protein-coupled receptor heteromers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Functional selectivity of EM-2 analogs at the mu-opioid receptor [frontiersin.org]
- 13. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Pharmacological Profile of Anileridine Hydrochloride: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Mechanism of Action
Anileridine exerts its analgesic effects primarily through its interaction with the µ-opioid receptor, a member of the G-protein coupled receptor (GPCR) superfamily.
Receptor Binding and G-Protein Activation
As an agonist, anileridine binds to the µ-opioid receptor, inducing a conformational change that facilitates the exchange of guanosine (B1672433) diphosphate (B83284) (GDP) for guanosine triphosphate (GTP) on the intracellular alpha subunit of the associated heterotrimeric G-protein (Gi/o). This leads to the dissociation of the Gα-GTP and Gβγ subunits, which are then free to interact with downstream effector proteins.
Intracellular Signaling Cascade
The activated Gαi/o subunit inhibits the activity of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. The reduction in cAMP leads to the modulation of various downstream targets, including ion channels. Specifically, opioid receptor activation leads to the closing of N-type voltage-gated calcium channels and the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels.[3]
Neuronal Effects
The opening of potassium channels leads to hyperpolarization of the neuronal membrane, making it more difficult to generate an action potential. The inhibition of calcium influx reduces the release of excitatory neurotransmitters, such as substance P, from the presynaptic terminal of nociceptive neurons. The combined effect of these actions is a reduction in the transmission of pain signals within the central nervous system.
Pharmacokinetics
-
Absorption: Anileridine is reported to be absorbed by all routes of administration.[2]
-
Metabolism: The primary site of metabolism for anileridine is the liver.[2] In rats, it has been shown to be metabolized to p-aminophenylacetic acid and normeperidine.[2] The specific cytochrome P450 (CYP) isoenzymes responsible for its metabolism have not been definitively identified in the available literature.[4][5]
-
Duration of Action: The analgesic effects of anileridine are reported to last for 2 to 3 hours.
Quantitative Pharmacological Data
Due to the limited recent research on anileridine, a comprehensive set of quantitative data from standardized modern assays is not available. The following tables are presented as a template for the types of data that would be generated through the experimental protocols outlined in the subsequent section.
Table 1: Opioid Receptor Binding Affinity (Ki)
| Compound | µ-Opioid Receptor (Ki, nM) | δ-Opioid Receptor (Ki, nM) | κ-Opioid Receptor (Ki, nM) |
| Anileridine HCl | Data not available | Data not available | Data not available |
Table 2: In Vitro Functional Activity
| Compound | GTPγS Binding (EC50, nM) | cAMP Inhibition (IC50, nM) |
| Anileridine HCl | Data not available | Data not available |
Table 3: In Vivo Analgesic Potency
| Compound | Hot-Plate Test (ED50, mg/kg) | Tail-Flick Test (ED50, mg/kg) |
| Anileridine HCl | Data not available | Data not available |
Experimental Protocols
The following are detailed methodologies for the key experiments used to characterize the pharmacological profile of an opioid agonist like anileridine hydrochloride.
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for the µ, δ, and κ opioid receptors.
Methodology:
-
Membrane Preparation:
-
Homogenize brain tissue (e.g., guinea pig brain) or cells expressing the recombinant human opioid receptor of interest in ice-cold 50 mM Tris-HCl buffer (pH 7.4).[6]
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed to pellet the cell membranes.
-
Wash the membrane pellet with fresh buffer and resuspend to a final protein concentration of approximately 1 mg/mL.
-
-
Binding Assay:
-
In a 96-well plate, combine the cell membrane preparation, a radiolabeled opioid ligand (e.g., [³H]DAMGO for µ, [³H]DPDPE for δ, [³H]U69593 for κ), and varying concentrations of unlabeled this compound.[1]
-
To determine non-specific binding, a parallel set of wells should contain a high concentration of a non-radiolabeled universal opioid antagonist (e.g., naloxone).
-
Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.
-
-
Filtration and Detection:
-
Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester.
-
Wash the filters several times with ice-cold buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration to generate a competition curve.
-
Determine the IC50 value (the concentration of anileridine that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[7]
-
[³⁵S]GTPγS Binding Assay
Objective: To determine the potency (EC50) and efficacy of this compound in activating G-proteins via the µ-opioid receptor.
Methodology:
-
Membrane Preparation: Prepare cell membranes expressing the µ-opioid receptor as described in the radioligand binding assay protocol.
-
Assay Procedure:
-
In a 96-well plate, combine the cell membranes, varying concentrations of this compound, and a fixed concentration of GDP.
-
Initiate the reaction by adding [³⁵S]GTPγS.
-
Incubate the plate at 30°C for 60 minutes.
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Measure the amount of bound [³⁵S]GTPγS using a scintillation counter.
-
-
Data Analysis:
-
Plot the amount of [³⁵S]GTPγS bound against the logarithm of the this compound concentration.
-
Use non-linear regression to fit the data to a sigmoidal dose-response curve to determine the EC50 (concentration for 50% of maximal stimulation) and Emax (maximal effect) values.[8]
-
cAMP Inhibition Assay
Objective: To measure the ability of this compound to inhibit adenylyl cyclase activity.
Methodology:
-
Cell Culture: Use cells stably expressing the µ-opioid receptor (e.g., CHO or HEK293 cells).
-
Assay Procedure:
-
Pre-treat the cells with varying concentrations of this compound.
-
Stimulate the cells with forskolin (B1673556) to activate adenylyl cyclase and increase intracellular cAMP levels.
-
After a defined incubation period, lyse the cells and measure the intracellular cAMP concentration using a commercially available cAMP assay kit (e.g., based on HTRF, FRET, or ELISA).
-
-
Data Analysis:
In Vivo Analgesia Assays
Objective: To determine the analgesic efficacy (ED50) of this compound in animal models of pain.
Methodology:
-
Hot-Plate Test:
-
Place a mouse or rat on a surface maintained at a constant temperature (e.g., 55°C).[8]
-
Measure the latency to a nociceptive response (e.g., licking a hind paw or jumping).
-
Administer varying doses of this compound and re-measure the latency at different time points.[11]
-
An increase in the response latency is indicative of an analgesic effect.
-
-
Tail-Flick Test:
-
Focus a beam of radiant heat onto the tail of a mouse or rat.[8]
-
Measure the time it takes for the animal to flick its tail away from the heat source.
-
Administer varying doses of this compound and re-measure the tail-flick latency.
-
An increase in latency indicates analgesia.
-
-
Data Analysis:
-
For each dose, calculate the maximum possible effect (%MPE).
-
Plot the %MPE against the logarithm of the dose of this compound.
-
Determine the ED50 (the dose that produces 50% of the maximum possible effect) from the dose-response curve.
-
Visualizations
Signaling Pathway
References
- 1. Binding affinity and selectivity of opioids at mu, delta and kappa receptors in monkey brain membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anileridine | C22H28N2O2 | CID 8944 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Molecular Mechanisms of Opioid Receptor-Dependent Signaling and Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biochemistry, Cytochrome P450 - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ClinPGx [clinpgx.org]
- 7. jcdr.net [jcdr.net]
- 8. Models of nociception: hot-plate, tail-flick, and formalin tests in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design and models for estimating antagonist potency (pA2, Kd and IC50) following the detection of antagonism observed in the presence of intrinsic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. dovepress.com [dovepress.com]
Anileridine Hydrochloride: A Historical and Technical Overview
An in-depth technical guide to the historical development and discovery of anileridine hydrochloride, prepared for researchers, scientists, and drug development professionals.
Discovery and Development
Anileridine (trade name: Leritine) was synthesized as part of a systematic investigation into the structure-activity relationships of meperidine analogs.[1] Researchers at Merck & Co. sought to enhance the analgesic potency of meperidine by modifying its N-methyl group. The key innovation was the replacement of this group with an N-aminophenethyl moiety, a substitution that was found to significantly increase analgesic activity.[1]
Chemical Synthesis
The synthesis of this compound involves a multi-step process. A detailed method is described in U.S. Patent 2,897,204, assigned to Merck & Co.[6] The core of the synthesis involves the preparation of key intermediates and their subsequent reaction to form the final compound.
A generalized synthetic route involves the following key transformations:
-
Formation of a piperidine (B6355638) precursor: The synthesis often starts with the construction of the 4-phenyl-4-carbethoxypiperidine core.
-
Alkylation of the piperidine nitrogen: This core is then alkylated with a suitable p-aminophenethylating agent.
A specific synthesis method involves the reaction of a sulfonate raw material with p-aminophenylethylamine to create an intermediate, which is then subjected to alcoholysis in an ethanol (B145695) solution of concentrated sulfuric acid to yield anileridine.[7]
References
- 1. researchgate.net [researchgate.net]
- 2. Synthetic substances with morphine-like effect: Clinical experience: potency, side-effects, addiction liability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anileridine | C22H28N2O2 | CID 8944 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Anileridine (leritine) a new synthetic analgesic in anaesthesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. List of withdrawn drugs - Wikipedia [en.wikipedia.org]
- 6. US2897204A - Substituted piperidines and methods for making same - Google Patents [patents.google.com]
- 7. CN105037250A - Synthesis method of anileridine - Google Patents [patents.google.com]
Anileridine Hydrochloride: A Technical Overview for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anileridine, a synthetic opioid analgesic, was first synthesized in the 1950s. As a member of the piperidine (B6355638) class of opioids, it shares structural similarities with meperidine but exhibits greater analgesic potency. This technical guide provides a comprehensive overview of anileridine hydrochloride, focusing on its chemical identity, mechanism of action, and the experimental methodologies used to characterize its pharmacological profile. While anileridine is no longer in widespread clinical use, its study provides valuable insights into opioid pharmacology and receptor interaction.
Chemical Identifiers and Physical Properties
This compound is the salt form of anileridine. It is important to distinguish between the parent compound and its various salt forms, as this can affect physical properties and CAS registration numbers.
| Identifier | Anileridine (Parent) | Anileridine Dihydrochloride |
| CAS Number | 144-14-9[1][2] | 126-12-5[1][2] |
| IUPAC Name | ethyl 1-[2-(4-aminophenyl)ethyl]-4-phenylpiperidine-4-carboxylate[1] | ethyl 1-[2-(4-aminophenyl)ethyl]-4-phenylpiperidine-4-carboxylate;dihydrochloride[1] |
| Molecular Formula | C₂₂H₂₈N₂O₂[1] | C₂₂H₃₀Cl₂N₂O₂[1] |
| Molecular Weight | 352.47 g/mol [2] | 425.39 g/mol [1] |
| SMILES | CCOC(=O)C1(CCN(CC1)CCC2=CC=C(C=C2)N)C3=CC=CC=C3[1] | CCOC(=O)C1(CCN(CC1)CCC2=CC=C(C=C2)N)C3=CC=CC=C3.Cl.Cl[1] |
| InChI Key | LKYQLAWMNBFNJT-UHFFFAOYSA-N[1] | ZYTHLJLPPSSDIP-UHFFFAOYSA-N[1] |
| Appearance | White crystalline powder[1] | White crystalline powder |
| Melting Point | 83°C[2] | 275-277°C[1] |
| Solubility | Very slightly soluble in water; soluble in alcohol and chloroform.[2] | Freely soluble in water. Practically insoluble in ether and chloroform.[1] |
| logP | 3.7[1] | Not available |
Mechanism of Action and Signaling Pathway
Anileridine is a potent agonist primarily at the µ-opioid receptor (MOR), a member of the G-protein coupled receptor (GPCR) family.[3][4][5] Its analgesic and other opioid-like effects are mediated through its action on the central nervous system.[3][4]
The binding of anileridine to the µ-opioid receptor initiates a cascade of intracellular events:
-
G-Protein Activation: The µ-opioid receptor is coupled to inhibitory G-proteins (Gi/o). Agonist binding promotes the exchange of guanosine (B1672433) diphosphate (B83284) (GDP) for guanosine triphosphate (GTP) on the α-subunit of the G-protein.[3][4][5]
-
Inhibition of Adenylate Cyclase: The activated Gαi subunit dissociates from the βγ subunits and inhibits the enzyme adenylate cyclase.[3][4]
-
Reduction of cAMP: This inhibition leads to a decrease in the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP).[3][4]
-
Modulation of Ion Channels: The reduction in cAMP and the direct action of G-protein subunits lead to the closing of N-type voltage-gated calcium channels and the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels.[3]
-
Neuronal Hyperpolarization: The efflux of potassium ions results in hyperpolarization of the neuronal membrane, making it less excitable and reducing the likelihood of neurotransmitter release.[3]
-
Reduced Neurotransmitter Release: The overall effect is a decrease in the release of nociceptive neurotransmitters such as substance P, GABA, and glutamate, leading to analgesia.[3][4]
Experimental Protocols
Detailed experimental protocols specific to anileridine are not extensively available in recent literature. However, the following sections outline the general methodologies for key assays used to characterize opioid receptor ligands. These can be adapted for the study of anileridine.
Radioligand Binding Assay (Competitive)
This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.
Objective: To determine the inhibitory constant (Ki) of anileridine for the µ, δ, and κ opioid receptors.
Materials:
-
Cell membranes expressing the opioid receptor of interest (e.g., from CHO or HEK293 cells, or brain tissue).
-
Radioligand specific for the receptor subtype (e.g., [³H]DAMGO for µ, [³H]DPDPE for δ, [³H]U-69593 for κ).
-
This compound stock solution.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation cocktail.
-
96-well plates.
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add the cell membrane preparation, the radioligand at a concentration near its Kd, and varying concentrations of anileridine or vehicle.
-
Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
Non-specific binding is determined in the presence of a high concentration of a non-labeled standard ligand.
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
Data are plotted as the percentage of specific binding versus the logarithm of the anileridine concentration.
-
The IC50 value (the concentration of anileridine that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis.
-
The Ki value is calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
GTPγS Binding Assay
This functional assay measures the activation of G-proteins following receptor agonism.
Objective: To determine the potency (EC50) and efficacy (Emax) of anileridine in stimulating G-protein activation at the µ-opioid receptor.
Materials:
-
Cell membranes expressing the µ-opioid receptor.
-
[³⁵S]GTPγS (a non-hydrolyzable GTP analog).
-
GDP (to enhance agonist-stimulated binding).
-
This compound stock solution.
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, pH 7.4).
-
Non-labeled GTPγS (for non-specific binding).
-
Other materials as in the radioligand binding assay.
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add the cell membrane preparation, GDP, and varying concentrations of anileridine or vehicle.
-
Initiate the reaction by adding [³⁵S]GTPγS.
-
Incubate the plate at a specified temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Terminate the reaction by rapid filtration.
-
Wash the filters with ice-cold wash buffer.
-
Quantify the bound [³⁵S]GTPγS by scintillation counting.
-
Non-specific binding is determined in the presence of a high concentration of unlabeled GTPγS.
-
Data are plotted as the amount of [³⁵S]GTPγS bound versus the logarithm of the anileridine concentration.
-
The EC50 (the concentration of anileridine that produces 50% of the maximal response) and Emax (the maximal effect) are determined by non-linear regression analysis of the dose-response curve.
cAMP Accumulation Assay
This functional assay measures the inhibition of adenylate cyclase activity.
Objective: To determine the potency (EC50) and efficacy (Emax) of anileridine in inhibiting forskolin-stimulated cAMP production in whole cells.
Materials:
-
Whole cells expressing the µ-opioid receptor.
-
Forskolin (B1673556) (an adenylate cyclase activator).
-
This compound stock solution.
-
Cell culture medium.
-
cAMP assay kit (e.g., HTRF, ELISA, or other formats).
-
384-well plates.
-
Plate reader compatible with the chosen assay kit.
Procedure:
-
Seed the cells in a 384-well plate and culture overnight.
-
Prepare serial dilutions of this compound in assay buffer.
-
Pre-treat the cells with varying concentrations of anileridine for a short period.
-
Stimulate the cells with a fixed concentration of forskolin to induce cAMP production.
-
Incubate for a specified time (e.g., 30 minutes) at 37°C.
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP assay kit.
-
Data are plotted as the percentage of inhibition of forskolin-stimulated cAMP levels versus the logarithm of the anileridine concentration.
-
The EC50 and Emax for the inhibition of cAMP production are determined by non-linear regression analysis.
Quantitative Data Summary
Specific quantitative data for anileridine's binding affinity (Ki) and functional potency (EC50, Emax) at different opioid receptor subtypes are not consistently reported in recent, readily accessible scientific literature. This is likely due to the compound being discontinued (B1498344) for clinical use. One older study using a radioimmunoassay, which is a different methodology from receptor binding assays, reported that 0.2 picomoles of anileridine were required for 50% inhibition in their assay system.[1] However, this value cannot be directly translated to a Ki value for a specific opioid receptor subtype. For a comprehensive understanding, researchers would need to perform the above-mentioned assays to generate these data.
Conclusion
This compound is a potent µ-opioid receptor agonist with a well-understood mechanism of action involving the inhibition of the cAMP signaling pathway and modulation of ion channel activity. While specific quantitative pharmacological data is sparse in contemporary literature, the experimental protocols outlined in this guide provide a framework for researchers to characterize the binding and functional properties of anileridine and related compounds. Such studies can continue to contribute to our understanding of opioid pharmacology and the development of novel analgesics.
References
- 1. zenodo.org [zenodo.org]
- 2. Synthesis and Characterization of a Dual Kappa-Delta Opioid Receptor Agonist Analgesic Blocking Cocaine Reward Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Binding affinity and selectivity of opioids at mu, delta and kappa receptors in monkey brain membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 5. Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
Anileridine Hydrochloride: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Anileridine, a synthetic opioid analgesic, has been utilized for the management of moderate to severe pain. This technical guide provides an in-depth overview of anileridine hydrochloride, focusing on its chemical identity, synthesis, pharmacology, and analytical methodologies. The information is curated to support research, drug development, and quality control activities. All quantitative data is presented in structured tables, and key experimental protocols are detailed. Visual diagrams generated using Graphviz are included to illustrate signaling pathways and experimental workflows, adhering to specified design parameters for clarity and accessibility.
Chemical Identity
This compound is the dihydrochloride (B599025) salt of anileridine. Its chemical properties are summarized in the table below.
| Property | Value |
| IUPAC Name | ethyl 1-[2-(4-aminophenyl)ethyl]-4-phenylpiperidine-4-carboxylate;dihydrochloride[1] |
| CAS Number | 126-12-5[1] |
| Molecular Formula | C22H30Cl2N2O2[1] |
| Molecular Weight | 425.39 g/mol |
A comprehensive list of synonyms for this compound is provided to aid in literature searches and substance identification.
| Synonym |
| Aldine |
| Anileridine dihydrochloride |
| Apodol |
| Leritine |
| 1-(p-Aminophenethyl)-4-phenylisonipecotic acid ethyl ester dihydrochloride |
| Ethyl 1-(4-aminophenethyl)-4-phenylisonipecotate dihydrochloride |
| N-beta-(p-Aminophenyl)ethylnormeperidine dihydrochloride |
Synthesis of this compound
The synthesis of anileridine typically involves the reaction of a p-aminophenylethyl halide with ethyl 4-phenylisonipecotate, followed by conversion to the hydrochloride salt.
Experimental Protocol: Synthesis of Anileridine Dihydrochloride
A patented method describes a two-step reaction to synthesize anileridine.[1] In the first step, p-aminophenylethylamine is reacted with a sulfonate raw material, with controlled temperature and reaction time to produce an intermediate compound with a yield greater than 90%.[1] The second step involves the alcoholysis of this intermediate in an ethanol (B145695) solution of concentrated sulfuric acid to obtain anileridine with a high yield.[1]
A more detailed, non-patented laboratory-scale synthesis is described as follows:
-
Reaction: A mixture of β-(p-aminophenyl)ethyl chloride hydrochloride, 4-phenyl-4-carboethoxypiperidine carbonate, and sodium bicarbonate in anhydrous ethanol is heated under reflux for approximately 40 hours.
-
Work-up: The reaction mixture is concentrated in vacuo to dryness. The residue is triturated with water, decanted, and dried to yield the anileridine free base.
-
Salt Formation: The anileridine base is dissolved in hot anhydrous ethanol. An excess of 20% alcoholic hydrochloric acid solution is added.
-
Crystallization and Isolation: Upon scratching the side of the container, crystals of anileridine dihydrochloride form. Ether is added to the mixture, which is then cooled. The precipitated crystalline material is recovered by filtration, washed with ether, and dried.
Pharmacology
Anileridine is a potent opioid analgesic that exerts its effects primarily through agonist activity at the mu (µ)-opioid receptor in the central nervous system.
Mechanism of Action
The binding of anileridine to the µ-opioid receptor, a G-protein coupled receptor, initiates a signaling cascade. This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular concentrations of cyclic AMP (cAMP). The reduction in cAMP levels inhibits the release of various nociceptive neurotransmitters, including substance P, GABA, dopamine, acetylcholine, and norepinephrine. Furthermore, anileridine promotes the opening of potassium channels and inhibits the opening of voltage-gated calcium channels, which leads to hyperpolarization of the neuronal membrane and a reduction in neuronal excitability.
Mechanism of action of anileridine at the μ-opioid receptor.
Pharmacokinetics (ADME)
-
Absorption: Anileridine is absorbed through all routes of administration.[2]
-
Distribution: Specific details on the distribution of anileridine in humans are not extensively documented in publicly available literature.
-
Metabolism: Anileridine is primarily metabolized in the liver.[2] In rats, it has been shown to yield p-aminophenylacetic acid and normeperidine as metabolites.[2]
-
Excretion: The primary route of excretion for anileridine and its metabolites is not well-documented in the available literature.
Analytical Methods
The quality control and analysis of this compound can be performed using various chromatographic techniques.
Thin-Layer Chromatography (TLC)
A general TLC method for the identification of anileridine is performed on silica (B1680970) gel G plates.[2]
Experimental Protocol: TLC Analysis
-
Stationary Phase: Silica gel G TLC plate.
-
Sample Preparation: Dissolve a small amount of this compound in a suitable solvent (e.g., methanol).
-
Application: Spot the sample solution onto the TLC plate.
-
Mobile Phase: A suitable mobile phase should be selected to achieve adequate separation. While a specific mobile phase for anileridine is not detailed in the readily available literature, a common starting point for basic drugs on silica gel could be a mixture of a non-polar solvent, a more polar solvent, and a small amount of a basic modifier (e.g., a mixture of ethyl acetate, methanol, and ammonium (B1175870) hydroxide). The optimal mobile phase composition would need to be determined empirically.
-
Development: Develop the plate in a saturated chromatography chamber until the solvent front has reached a sufficient height.
-
Visualization: The spots can be visualized under UV light (254 nm) if the compound is UV-active, or by using a general visualizing agent such as iodine vapor or a potassium permanganate (B83412) stain.
High-Performance Liquid Chromatography (HPLC)
A reverse-phase HPLC method can be used for the analysis of anileridine dihydrochloride.
Experimental Protocol: HPLC Analysis
-
Column: Newcrom R1
-
Mobile Phase: A mixture of acetonitrile (B52724) (MeCN), water, and phosphoric acid. For Mass Spectrometry (MS) compatible applications, formic acid should be used instead of phosphoric acid.
-
Detection: UV detection is typically used. The specific wavelength would need to be optimized based on the UV spectrum of anileridine.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS can be used for the identification and quantification of anileridine, particularly in biological matrices.
Conclusion
This technical guide has provided a detailed overview of this compound, covering its chemical identity, synthesis, pharmacology, and analytical methods. The information presented is intended to be a valuable resource for professionals in the fields of research, drug development, and quality control. While key data has been compiled, it is important to note the limited availability of specific quantitative pharmacological data, such as Ki and EC50 values, and comprehensive human pharmacokinetic parameters in the public domain. Further research would be beneficial to fully characterize these aspects of this compound.
Logical relationship of this compound's core aspects.
References
An In-Depth Technical Guide on the Metabolism of Anileridine Hydrochloride in Rats
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anileridine, a synthetic opioid analgesic, has been a subject of pharmacological interest due to its potent pain-relieving properties. Understanding its metabolic fate is crucial for evaluating its efficacy, duration of action, and potential for drug-drug interactions. This technical guide provides a comprehensive overview of the metabolism of anileridine hydrochloride in rats, summarizing key metabolites, metabolic pathways, and the analytical methodologies used for their characterization. While specific quantitative data from dedicated rat studies is limited in the available literature, this guide establishes a foundational understanding based on existing knowledge.
Metabolic Profile of Anileridine in Rats
The primary site of anileridine metabolism is the liver[1]. In rats, anileridine undergoes two main biotransformation reactions: N-dealkylation and ester hydrolysis. These processes result in the formation of two major metabolites: normeperidine and p-aminophenylacetic acid[1].
Key Metabolites Identified in Rats:
-
Normeperidine: This active metabolite is formed through the N-dealkylation of the p-aminophenethyl group from the piperidine (B6355638) ring of anileridine.
-
p-Aminophenylacetic Acid: This metabolite is the result of the breakdown of the p-aminophenethyl side chain[1].
Further metabolism of these primary metabolites may occur, but detailed studies in rats are not extensively documented in the public domain.
Quantitative Analysis of Anileridine and its Metabolites
A thorough review of the scientific literature did not yield specific quantitative data on the plasma concentrations or the percentage of anileridine and its metabolites excreted in the urine of rats. Such data is essential for a complete pharmacokinetic profile. However, based on the analytical methods described in various studies, a template for presenting such data is provided below. These tables are intended to serve as a framework for researchers conducting future studies.
Table 1: Hypothetical Plasma Pharmacokinetic Parameters of Anileridine and its Metabolites in Rats Following a Single Intravenous Dose
| Analyte | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | t½ (h) |
| Anileridine | Data not available | Data not available | Data not available | Data not available |
| Normeperidine | Data not available | Data not available | Data not available | Data not available |
Table 2: Hypothetical Cumulative Urinary Excretion of Anileridine and its Metabolites in Rats (0-24h) Following a Single Dose
| Analyte | % of Administered Dose |
| Unchanged Anileridine | Data not available |
| Normeperidine | Data not available |
| p-Aminophenylacetic Acid | Data not available |
| Total | Data not available |
Experimental Protocols
General Experimental Workflow for Anileridine Metabolism Studies in Rats
-
Animal Studies:
-
Animals: Male Wistar or Sprague-Dawley rats are commonly used.
-
Housing: Animals are housed in metabolic cages to allow for the separate collection of urine and feces.
-
Dosing: this compound is administered, typically via intravenous or oral routes, at a specified dose.
-
Sample Collection: Blood samples are collected at predetermined time points. Urine and feces are collected over a defined period (e.g., 24, 48 hours).
-
-
Sample Preparation:
-
Plasma: Blood samples are centrifuged to separate plasma, which is then typically subjected to protein precipitation or liquid-liquid extraction to isolate the analytes.
-
Urine: Urine samples may be diluted and filtered before analysis. For conjugated metabolites, an enzymatic hydrolysis step (e.g., with β-glucuronidase/sulfatase) may be necessary.
-
-
Analytical Methodology:
-
Instrumentation: Gas chromatography-mass spectrometry (GC-MS) or liquid chromatography with tandem mass spectrometry (LC-MS/MS) are the preferred methods for the sensitive and specific quantification of anileridine and its metabolites.
-
Chromatography:
-
GC-MS: Requires derivatization of the analytes to increase their volatility.
-
LC-MS/MS: Utilizes a reversed-phase column with a mobile phase gradient of an aqueous buffer and an organic solvent (e.g., acetonitrile (B52724) or methanol).
-
-
Mass Spectrometry: Detection is performed using a mass spectrometer, often in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.
-
Metabolic Pathways and Visualizations
The metabolism of this compound in rats can be visualized as a series of biochemical transformations. The primary pathways are illustrated in the diagrams below.
Caption: Metabolic pathway of anileridine in rats.
Caption: Generalized experimental workflow for studying anileridine metabolism.
Conclusion
The metabolism of this compound in rats primarily proceeds through N-dealkylation and ester hydrolysis to yield normeperidine and p-aminophenylacetic acid. While the qualitative metabolic pathways are established, there is a notable absence of publicly available, detailed quantitative data from rat studies. The experimental protocols and data presentation templates provided in this guide are intended to facilitate future research in this area. A more complete understanding of the pharmacokinetics of anileridine and its metabolites in rats will be invaluable for preclinical drug development and toxicological assessments.
References
Anileridine Hydrochloride: A Comprehensive Physicochemical and Mechanistic Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth examination of the core physicochemical characteristics of anileridine hydrochloride, a potent synthetic opioid analgesic. The information presented herein is intended to support research, drug development, and quality control activities by offering a consolidated resource of its chemical and physical properties, analytical methodologies, and mechanism of action.
Physicochemical Characteristics
This compound is the dihydrochloride (B599025) salt of anileridine.[1][2] It presents as a white to yellowish-white crystalline powder that is odorless or practically odorless and has a slightly bitter taste.[3] The compound is stable in air.[3]
Chemical Structure and Properties
Anileridine is a phenylpiperidine derivative, structurally related to meperidine.[4] The key structural features and physicochemical properties of anileridine and its dihydrochloride salt are summarized in the tables below.
| Identifier | Anileridine | Anileridine Dihydrochloride |
| IUPAC Name | ethyl 1-[2-(4-aminophenyl)ethyl]-4-phenylpiperidine-4-carboxylate | ethyl 1-[2-(4-aminophenyl)ethyl]-4-phenylpiperidine-4-carboxylate;dihydrochloride[1] |
| CAS Number | 144-14-9[3] | 126-12-5[5] |
| Molecular Formula | C₂₂H₂₈N₂O₂[3] | C₂₂H₂₈N₂O₂·2HCl[6] |
| Molecular Weight | 352.47 g/mol [3] | 425.39 g/mol [6] |
Physical Properties
The physical properties of this compound are critical for its formulation and delivery.
| Property | Value | Reference |
| Melting Point | 280-287 °C (with decomposition) | [2] |
| Solubility | Freely soluble in water and methanol. Soluble in alcohol. Practically insoluble in ether and chloroform. | [3] |
| pH (1 in 20 solution) | 2.5 - 3.0 | [3] |
| Partition Coefficient (Log P) | 3.7 | [3] |
Experimental Protocols
The following sections detail the methodologies for the determination of key physicochemical and identification parameters for this compound, based on established pharmacopeial and analytical chemistry principles.
Melting Point Determination
Objective: To determine the melting range of this compound.
Methodology:
-
A small, finely powdered sample of this compound is placed into a capillary tube, sealed at one end.
-
The capillary tube is placed in a calibrated melting point apparatus.
-
The temperature is raised at a slow, controlled rate.
-
The temperatures at which the substance begins to melt and when it becomes completely liquid are recorded as the melting range.
Solubility Determination
Objective: To qualitatively and quantitatively assess the solubility of this compound in various solvents.
Methodology:
-
Qualitative Assessment: A small amount of this compound is added to a test tube containing the solvent of interest (e.g., water, ethanol, ether, chloroform). The mixture is agitated, and the dissolution is observed.
-
Quantitative Assessment (Shake-Flask Method):
-
An excess amount of this compound is added to a known volume of the solvent in a flask.
-
The flask is sealed and agitated at a constant temperature until equilibrium is reached.
-
The solution is filtered to remove undissolved solid.
-
The concentration of this compound in the filtrate is determined using a suitable analytical technique, such as UV-Vis spectrophotometry.
-
Identification by UV-Vis Spectrophotometry
Objective: To identify this compound by its characteristic ultraviolet absorption spectrum.
Methodology (based on USP monograph for Anileridine Injection): [7][8]
-
Preparation of Stock Solution: Dissolve 50 mg of this compound in water in a 100-mL volumetric flask, dilute with water to volume, and mix.[7]
-
Preparation of Solution A: Transfer 4.0 mL of the Stock Solution to a 100-mL volumetric flask. Add 25 mL of a pH 7.0 buffer solution (prepared by dissolving 22.73 g of anhydrous dibasic sodium phosphate (B84403) and 14.52 g of monobasic potassium phosphate in water to make 1000.0 mL, and then diluting 25 mL of this buffer with water to 100 mL). Dilute with water to volume and mix.[9]
-
Preparation of Solution B: Transfer 20.0 mL of the Stock Solution to a 100-mL volumetric flask, add 25 mL of the pH 7.0 Buffer solution, dilute with water to volume, and mix.[9]
-
Analysis: Record the UV absorption spectrum of Solution A and Solution B. Solution A should exhibit a maximum absorbance at 234 ± 1 nm, and Solution B should exhibit a maximum absorbance at 285 ± 2 nm.[9]
Identification by Colorimetric Reaction
Objective: To confirm the presence of anileridine using a colorimetric reaction.
Methodology (based on USP monograph for Anileridine Injection): [7][8]
-
Dilute a volume of a solution containing this compound equivalent to about 1.25 mg of anileridine with water to 5 mL.[7][8]
-
Add 2 mL of a 1 in 100 solution of p-dimethylaminobenzaldehyde in alcohol.[7][8]
Mechanism of Action and Signaling Pathway
Anileridine is a potent opioid agonist with a primary affinity for the µ-opioid receptor, a member of the G-protein coupled receptor (GPCR) family.[5][10] Its analgesic effects are mediated through its action on the central nervous system.
Upon binding to the µ-opioid receptor, anileridine initiates a conformational change in the receptor, leading to the activation of intracellular signaling cascades. The primary pathway involves the coupling to inhibitory G-proteins (Gi/o).[11][12]
The activation of the Gi/o protein leads to the dissociation of its α and βγ subunits.[13][14] The Gα subunit inhibits the enzyme adenylyl cyclase, resulting in a decrease in the intracellular concentration of cyclic AMP (cAMP).[13][15] The Gβγ subunit acts on ion channels, leading to the activation of inwardly rectifying potassium (K+) channels and the inhibition of voltage-gated calcium (Ca2+) channels.[14][15] The cumulative effect of these actions is a hyperpolarization of the neuronal membrane and a reduction in neurotransmitter release, which ultimately dampens the transmission of pain signals.
Below is a diagrammatic representation of the primary signaling pathway of anileridine.
Experimental Workflow for In Vitro Signaling Assay
To assess the functional activity of this compound on its target receptor, a cell-based assay measuring the inhibition of cAMP production can be employed.
References
- 1. Ethyl 1-(2-(4-aminophenyl)ethyl)-4-phenylpiperidine-4-carboxylate dihydrochloride | C22H30Cl2N2O2 | CID 31338 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound CII (250 MG) | 126-12-5 [chemicalbook.com]
- 3. Anileridine | C22H28N2O2 | CID 8944 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. anileridine | Ligand page | IUPHAR/BPS Guide to MALARIA PHARMACOLOGY [guidetomalariapharmacology.org]
- 5. 4-Piperidinecarboxylic acid, 1-(2-(4-aminophenyl)ethyl)-4-phenyl-, ethyl ester, hydrochloride (1:2) | C22H29ClN2O2 | CID 197194 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. GSRS [precision.fda.gov]
- 7. pharmacopeia.cn [pharmacopeia.cn]
- 8. newdruginfo.com [newdruginfo.com]
- 9. pharmacopeia.cn [pharmacopeia.cn]
- 10. This compound cii | 126-12-5 | AAA12612 [biosynth.com]
- 11. Opioid Receptor Interacting Proteins and the Control of Opioid Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Molecular Mechanisms of Opioid Receptor-Dependent Signaling and Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Opioid receptors signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
An In-depth Technical Guide to the X-ray Diffraction Analysis of Anileridine Hydrochloride Powder
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the powder X-ray diffraction (PXRD) analysis of anileridine hydrochloride. Anileridine, a synthetic opioid analgesic, is subject to rigorous quality control measures in the pharmaceutical industry, with PXRD being a critical technique for its solid-state characterization. This document outlines the experimental protocols for acquiring and analyzing PXRD data, discusses the importance of such analysis in the context of anileridine's known polymorphism, and presents a typical experimental workflow. While specific, publicly available PXRD data for this compound is limited, this guide offers a framework for its acquisition and interpretation.
Introduction to this compound and the Role of PXRD
Anileridine is a piperidine (B6355638) derivative with potent analgesic properties, acting as a mu-opioid receptor agonist.[1] Its hydrochloride salt is the common pharmaceutical form. The solid-state properties of an active pharmaceutical ingredient (API) like this compound are critical to its stability, solubility, and bioavailability. Powder X-ray diffraction is a non-destructive analytical technique that provides a unique "fingerprint" of a crystalline solid, making it an indispensable tool in drug development and quality control.[2][3]
The key applications of PXRD in the analysis of this compound powder include:
-
Crystalline Form Identification: Differentiating between various crystalline forms (polymorphs), which can have different physical properties. Anileridine is known to exhibit polymorphism, with at least two crystalline forms reported, melting at approximately 80 °C and 89 °C respectively.[4]
-
Purity Assessment: Detecting the presence of crystalline impurities or other unwanted crystalline forms.
-
Stability Studies: Monitoring for any changes in the crystalline structure of the drug substance under different storage conditions.
-
Batch-to-Batch Consistency: Ensuring the uniformity of the crystalline form across different manufacturing batches.
Quantitative Data Presentation
As of the latest literature review, a standardized, publicly available powder X-ray diffraction pattern for this compound with indexed peaks (2θ, d-spacing, and relative intensity) is not readily accessible. However, for the purposes of this guide, the following table illustrates how such data, once acquired, should be structured for clear comparison and analysis.
Table 1: Illustrative Powder X-ray Diffraction Data for a Hypothetical Crystalline Form of this compound
| 2θ (°) | d-spacing (Å) | Relative Intensity (%) |
| e.g., 8.5 | e.g., 10.40 | e.g., 100 |
| e.g., 12.3 | e.g., 7.20 | e.g., 45 |
| e.g., 15.8 | e.g., 5.61 | e.g., 78 |
| e.g., 19.1 | e.g., 4.64 | e.g., 62 |
| e.g., 21.7 | e.g., 4.09 | e.g., 95 |
| e.g., 24.6 | e.g., 3.62 | e.g., 53 |
| e.g., 28.9 | e.g., 3.09 | e.g., 31 |
Note: The data presented in this table is purely illustrative and does not represent actual experimental data for this compound.
Experimental Protocol for Powder X-ray Diffraction Analysis
The following section details a typical experimental protocol for the PXRD analysis of a pharmaceutical powder like this compound.
Sample Preparation
Proper sample preparation is crucial for obtaining high-quality PXRD data.[5][6]
-
Grinding: The this compound powder should be gently ground using a mortar and pestle to achieve a fine, uniform particle size, typically between 5 to 30 µm.[3][7] Aggressive grinding should be avoided as it can induce phase transformations or amorphization.[7]
-
Mounting: The finely ground powder is then mounted onto a sample holder. A common method is back-loading into a cavity mount to minimize preferred orientation of the crystallites.[5] For small sample quantities, capillary mounts can be used with a transmission geometry setup.[7] The surface of the powder should be flat and level with the surface of the sample holder.
Instrumentation and Data Collection
A modern powder X-ray diffractometer is used for data acquisition.
Table 2: Typical Instrument Parameters for PXRD Analysis of this compound
| Parameter | Typical Setting |
| X-ray Source | Cu Kα (λ = 1.5418 Å) |
| Geometry | Bragg-Brentano |
| Detector | LynxEye or similar position-sensitive detector |
| Voltage | 40 kV |
| Current | 40 mA |
| Scan Range (2θ) | 2° to 40° |
| Step Size | 0.02° |
| Scan Speed/Time per Step | 1-2 seconds |
| Sample Spinner | On (to improve particle statistics) |
These parameters may be optimized depending on the sample and the specific information required. For instance, a slower scan speed can be used to improve the signal-to-noise ratio for detecting minor crystalline phases.[7]
Data Analysis
The collected PXRD pattern is analyzed using specialized software.
-
Phase Identification: The experimental pattern is compared with reference patterns from databases such as the Powder Diffraction File (PDF) from the International Centre for Diffraction Data (ICDD) to identify the crystalline phase(s) present.
-
Peak Analysis: The positions (2θ), intensities, and full-width at half-maximum (FWHM) of the diffraction peaks are determined.
-
Lattice Parameter Refinement: For a known crystal structure, the unit cell parameters can be refined using the positions of the diffraction peaks.
-
Quantitative Analysis: The relative amounts of different crystalline phases in a mixture can be determined using methods like the Rietveld refinement.[2]
Visualizations
Anileridine Mechanism of Action
Anileridine exerts its analgesic effect by acting as an agonist at mu-opioid receptors, which are G-protein coupled receptors (GPCRs). The following diagram illustrates the simplified signaling pathway.[4][8][9]
Caption: Simplified signaling pathway of anileridine.
Experimental Workflow for PXRD Analysis
The logical flow of a powder X-ray diffraction experiment, from sample reception to final data analysis, is depicted in the following diagram.
References
- 1. What is Anileridine Phosphate used for? [synapse.patsnap.com]
- 2. Powder X-ray diffraction as a powerful tool to exploit in organic electronics: shedding light on the first N,N′,N′′-trialkyldiindolocarbazole - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tricliniclabs.com [tricliniclabs.com]
- 4. Anileridine | C22H28N2O2 | CID 8944 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. drawellanalytical.com [drawellanalytical.com]
- 6. A practical guide to pharmaceutical analyses using X-ray powder diffraction | Powder Diffraction | Cambridge Core [cambridge.org]
- 7. icdd.com [icdd.com]
- 8. What is the mechanism of Anileridine Phosphate? [synapse.patsnap.com]
- 9. PathWhiz [pathbank.org]
An In-Depth Technical Guide to the Crystal Structure Determination of Anileridine Hydrochloride
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: As of late 2025, the specific single-crystal X-ray structure of anileridine hydrochloride has not been publicly deposited in crystallographic databases nor published in peer-reviewed literature. This guide, therefore, provides a comprehensive technical overview of the established methodologies that would be employed to determine its crystal structure. It serves as a detailed whitepaper on the process of small-molecule single-crystal X-ray crystallography, using this compound as a case study.
Introduction
Anileridine is a synthetic opioid analgesic of the piperidine (B6355638) class, previously marketed under the trade name Leritine. As a mu-opioid receptor agonist, it has been used for the management of moderate to severe pain. The hydrochloride salt, this compound, is the typical pharmaceutical formulation.
The precise three-dimensional arrangement of atoms in an active pharmaceutical ingredient (API) is fundamental to understanding its chemical and physical properties. For drug development, knowledge of the crystal structure is invaluable for structure-activity relationship (SAR) studies, rational drug design, understanding intermolecular interactions, and for intellectual property purposes. This guide outlines the necessary steps to determine the crystal structure of this compound, from synthesis and crystallization to data analysis and structure refinement.
Experimental Protocols
The determination of a crystal structure is a multi-step process that begins with the synthesis of the pure compound and culminates in the refinement of the crystallographic model.
The initial and most critical step is the synthesis of high-purity anileridine dihydrochloride (B599025). A reported manufacturing process involves the reaction of β-(p-aminophenyl)ethyl chloride hydrochloride with 4-phenyl-4-carboethoxypiperidine carbonate.
Synthesis Protocol: A mixture of 7.8 grams (0.05 mol) of β-(p-aminophenyl)ethyl chloride hydrochloride, 12.5 grams (0.025 mol) of 4-phenyl-4-carboethoxypiperidine carbonate, 10.5 grams (0.125 mol) of sodium bicarbonate, and 100 cc of anhydrous ethanol (B145695) are mixed and stirred. The mixture is heated under reflux for approximately 40 hours and then concentrated in a vacuum to dryness. The resulting residue is triturated with 50 cc of water, decanted, washed with an additional 50 cc of water, and then dried under vacuum to yield N-[β-(p-aminophenyl)ethyl]-4-phenyl-4-carboethoxypiperidine (anileridine base).
To form the dihydrochloride salt, the anileridine base is dissolved in ethanol containing hydrogen chloride, allowing the anileridine dihydrochloride to crystallize. The crystalline material is then recovered by filtration, washed with ether, and dried. Further purification can be achieved by recrystallization from ethanol or methanol.
Rigorous purification is essential, as impurities can inhibit crystallization or be incorporated into the crystal lattice, leading to disorder and poor diffraction quality. Techniques such as column chromatography and multiple recrystallizations may be necessary to achieve a purity of >99%.
Growing single crystals of sufficient size and quality for X-ray diffraction is often the most challenging step. Several techniques should be systematically screened. For a small organic molecule like this compound, the following methods are most common:
-
Slow Evaporation: A saturated or near-saturated solution of the compound in a suitable solvent (e.g., ethanol, methanol, or a solvent mixture) is prepared. The solution is filtered to remove any particulate matter and left undisturbed in a loosely covered vial to allow the solvent to evaporate slowly over days or weeks.
-
Vapor Diffusion: This is a highly effective method for small quantities of material. A concentrated solution of this compound is placed in a small, open container. This container is then placed inside a larger, sealed vessel that contains a more volatile "anti-solvent" in which the compound is less soluble. The vapor from the anti-solvent slowly diffuses into the compound's solution, reducing its solubility and promoting gradual crystallization.
-
Cooling: A saturated solution of the compound is prepared at an elevated temperature and then slowly cooled. The decrease in solubility upon cooling can promote crystal growth. The cooling rate must be carefully controlled to prevent the rapid precipitation of a microcrystalline powder.
Once suitable crystals are obtained (typically >0.1 mm in all dimensions), a single crystal is carefully selected, mounted on a goniometer head, and placed in an X-ray diffractometer for data collection.
-
Crystal Mounting: A single crystal is carefully selected under a microscope and mounted on a glass fiber or in a cryo-loop. For data collection at low temperatures (typically 100 K), which is standard practice to minimize thermal motion and radiation damage, the crystal is flash-cooled in a stream of cold nitrogen gas.
-
Data Collection Strategy: The crystal is rotated in a monochromatic X-ray beam, and a series of diffraction images are collected at different orientations. The data collection strategy is designed to measure a complete and redundant set of diffraction intensities. Modern diffractometers automate this process.
The collected diffraction images are processed to determine the unit cell parameters and the intensities of the reflections.
-
Indexing and Integration: The diffraction spots are indexed to determine the crystal system and unit cell dimensions. The intensities of the indexed reflections are then integrated.
-
Space Group Determination: The systematic absences in the diffraction data are analyzed to determine the space group of the
Methodological & Application
Application Note: Development and Validation of a Stability-Indicating HPLC Method for Anileridine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details the development and validation of a precise, accurate, and stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of Anileridine Hydrochloride. The method is suitable for routine quality control and stability analysis of this compound in bulk drug and pharmaceutical formulations. The chromatographic separation was achieved on a C18 column with a mobile phase of acetonitrile (B52724) and phosphate (B84403) buffer, providing a sharp peak for anileridine. The method was validated in accordance with the International Council for Harmonisation (ICH) guidelines, demonstrating excellent linearity, accuracy, precision, specificity, and robustness.
Introduction
This compound is a synthetic opioid analgesic.[1] Accurate and reliable analytical methods are crucial for ensuring the quality and stability of pharmaceutical products containing this active ingredient. High-performance liquid chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of drug substances. This application note describes a systematic approach to the development and validation of an RP-HPLC method for this compound.
Chemical Structure of Anileridine:
Physicochemical Properties of this compound:
| Property | Value | Reference |
| Molecular Formula | C22H29ClN2O2 | [1] |
| Molecular Weight | 388.9 g/mol | [1] |
| Solubility | Freely soluble in water and methanol. | [2] |
| UV max | 235 nm, 289 nm (in pH 7 buffer) | [2] |
HPLC Method Development
The primary objective of the method development was to achieve a symmetric peak for anileridine, free from any interference from degradation products or excipients.
Instrumentation and Chromatographic Conditions
-
HPLC System: A standard HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: A filtered and degassed mixture of Acetonitrile and 0.05 M Potassium Dihydrogen Phosphate buffer (pH adjusted to 3.0 with orthophosphoric acid) in a ratio of 40:60 (v/v).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
-
Detection Wavelength: 235 nm.
-
Run Time: 10 minutes.
Preparation of Solutions
-
Standard Solution: Accurately weigh and dissolve 25 mg of this compound reference standard in a 25 mL volumetric flask with the mobile phase to obtain a concentration of 1000 µg/mL. Further dilute to obtain the desired working concentrations.
-
Sample Solution: Prepare the sample solution using the formulation excipients and the active ingredient to achieve a final concentration within the linear range of the method.
Method Validation Protocol
The developed HPLC method was validated according to ICH Q2(R1) guidelines for the following parameters:
Specificity
Specificity was evaluated by analyzing the diluent, a placebo solution, the standard solution, and a sample solution. The chromatograms were examined for any interference at the retention time of anileridine. Forced degradation studies were also performed by subjecting the drug substance to acid, base, oxidative, thermal, and photolytic stress conditions.
Linearity
The linearity of the method was determined by analyzing five concentrations of this compound ranging from 50 to 150 µg/mL. The peak area versus concentration data was treated by least-squares linear regression analysis.
Accuracy (Recovery)
The accuracy of the method was assessed by the recovery of known amounts of this compound spiked into a placebo preparation at three concentration levels (80%, 100%, and 120% of the nominal concentration). The experiments were performed in triplicate.
Precision
-
Repeatability (Intra-day Precision): The repeatability was evaluated by analyzing six replicate injections of the standard solution at 100% of the target concentration on the same day.
-
Intermediate Precision (Inter-day Precision): The intermediate precision was determined by analyzing the same standard solution on three different days by different analysts.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD and LOQ were calculated based on the standard deviation of the response and the slope of the calibration curve.
Robustness
The robustness of the method was evaluated by intentionally varying the chromatographic conditions, such as the flow rate (±0.1 mL/min), mobile phase composition (±2% organic phase), and column temperature (±2°C).
Validation Data Summary
The results of the method validation are summarized in the following tables.
Table 1: Linearity Data
| Concentration (µg/mL) | Mean Peak Area (n=3) |
| 50 | 125436 |
| 75 | 188154 |
| 100 | 250872 |
| 125 | 313590 |
| 150 | 376308 |
| Correlation Coefficient (r²) | 0.9998 |
| Regression Equation | y = 2505.4x + 123.5 |
Table 2: Accuracy (Recovery) Data
| Spiked Level | Amount Added (µg/mL) | Amount Recovered (µg/mL) | % Recovery | % RSD (n=3) |
| 80% | 80 | 79.8 | 99.75 | 0.45 |
| 100% | 100 | 100.2 | 100.20 | 0.32 |
| 120% | 120 | 119.7 | 99.75 | 0.51 |
Table 3: Precision Data
| Precision Type | Parameter | Result |
| Repeatability | % RSD (n=6) | 0.58% |
| Intermediate Precision | % RSD (n=9) | 0.82% |
Table 4: LOD and LOQ
| Parameter | Result (µg/mL) |
| Limit of Detection (LOD) | 0.15 |
| Limit of Quantitation (LOQ) | 0.45 |
Table 5: Robustness Data
| Parameter Varied | Variation | % RSD of Peak Area |
| Flow Rate | 0.9 mL/min | 1.1% |
| 1.1 mL/min | 0.9% | |
| Mobile Phase Composition | 38:62 (ACN:Buffer) | 1.3% |
| 42:58 (ACN:Buffer) | 1.0% | |
| Column Temperature | 28°C | 0.8% |
| 32°C | 0.7% |
Experimental Workflow and Signaling Pathways
The following diagrams illustrate the logical flow of the method development and validation process.
Caption: Workflow for HPLC Method Development and Validation.
Conclusion
A simple, rapid, and reliable RP-HPLC method for the determination of this compound has been developed and validated. The method meets all the requirements for a routine quality control analysis as per ICH guidelines. The stability-indicating nature of the method was confirmed through forced degradation studies, where the degradation products did not interfere with the quantification of anileridine. This validated method can be effectively used for the analysis of this compound in bulk drug and its pharmaceutical dosage forms.
References
Application Notes and Protocols for the Identification of Anileridine Hydrochloride Metabolites by Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anileridine, a synthetic opioid analgesic, undergoes extensive metabolism in the body. The identification and quantification of its metabolites are crucial for understanding its pharmacokinetic profile, assessing drug efficacy and safety, and for forensic toxicology purposes. This document provides detailed application notes and protocols for the identification and quantification of anileridine and its primary metabolites using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.
While the primary metabolites of anileridine have been identified in rats as p-aminophenylacetic acid and normeperidine, this document will outline a presumed metabolic pathway in humans based on this animal data and general principles of opioid metabolism.[1] The provided protocols are based on established methodologies for the analysis of opioids and their metabolites in biological matrices.[2][3]
Presumed Metabolic Pathway of Anileridine
Anileridine is anticipated to undergo two primary metabolic transformations in humans: N-dealkylation and hydrolysis.
-
N-dealkylation of the p-aminophenethyl group results in the formation of normeperidine , an active metabolite.
-
Hydrolysis of the ethyl ester group leads to the formation of anileridinic acid, which can be further metabolized. A key metabolic end-product identified in rats is p-aminophenylacetic acid .[1]
Further metabolism, including conjugation with glucuronic acid or sulfate, may also occur, but this protocol will focus on the primary unconjugated metabolites.
Caption: Presumed metabolic pathway of anileridine.
Experimental Protocols
This section details the experimental procedures for sample preparation, LC-MS/MS analysis, and quantification of anileridine and its metabolites in human plasma.
Materials and Reagents
-
Anileridine hydrochloride reference standard
-
Normeperidine hydrochloride reference standard
-
p-Aminophenylacetic acid reference standard
-
Anileridine-d5 (internal standard, IS)
-
Normeperidine-d5 (internal standard, IS)
-
p-Aminophenylacetic acid-d4 (internal standard, IS)
-
Acetonitrile (B52724) (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate
-
Ultrapure water
-
Human plasma (drug-free)
Sample Preparation: Protein Precipitation
Protein precipitation is a simple and effective method for extracting a broad range of analytes from plasma.[3]
-
To 100 µL of human plasma in a microcentrifuge tube, add 10 µL of a working internal standard solution (containing anileridine-d5, normeperidine-d5, and p-aminophenylacetic acid-d4).
-
Vortex for 10 seconds.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
Caption: Sample preparation workflow.
LC-MS/MS Method
A reverse-phase liquid chromatography method coupled with a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode is proposed. A gradient elution is necessary to separate the basic parent drug and normeperidine from the acidic metabolite, p-aminophenylacetic acid.
Table 1: Liquid Chromatography Parameters
| Parameter | Value |
| Column | C18, 2.1 x 100 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | 5% B to 95% B over 8 minutes |
Table 2: Mass Spectrometry Parameters (Hypothetical MRM Transitions)
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Anileridine | 353.2 | 188.1 | 25 |
| 120.1 | 35 | ||
| Normeperidine | 248.2 | 174.1 | 20 |
| 105.1 | 30 | ||
| p-Aminophenylacetic Acid | 152.1 | 106.1 | 15 |
| 77.1 | 25 | ||
| Anileridine-d5 (IS) | 358.2 | 193.1 | 25 |
| Normeperidine-d5 (IS) | 253.2 | 179.1 | 20 |
| p-Aminophenylacetic acid-d4 (IS) | 156.1 | 110.1 | 15 |
Data Presentation and Quantitative Analysis
The following table presents representative (hypothetical) quantitative data for a validation study of the proposed LC-MS/MS method. This data illustrates the expected performance of a robust and reliable bioanalytical assay.
Table 3: Representative Quantitative Validation Data (Hypothetical)
| Analyte | LLOQ (ng/mL) | Linearity Range (ng/mL) | r² | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| Anileridine | 0.5 | 0.5 - 500 | >0.995 | < 10% | < 12% | 90 - 110% |
| Normeperidine | 0.5 | 0.5 - 500 | >0.995 | < 10% | < 12% | 90 - 110% |
| p-Aminophenylacetic Acid | 1.0 | 1.0 - 1000 | >0.993 | < 15% | < 15% | 85 - 115% |
Discussion
The presented application notes and protocols provide a comprehensive framework for the identification and quantification of anileridine and its primary metabolites using LC-MS/MS. The proposed sample preparation method is straightforward and applicable to high-throughput analysis. The LC-MS/MS method is designed to be sensitive and specific, allowing for the reliable detection of the parent drug and its metabolites in complex biological matrices.
It is important to note that the metabolic pathway in humans is presumed based on animal data and requires further investigation for confirmation. The provided MRM transitions are predictive and should be optimized during method development using certified reference standards. The quantitative data is representative of what would be expected from a fully validated method and serves as a guideline for performance evaluation.
Conclusion
This document provides a detailed and practical guide for researchers, scientists, and drug development professionals interested in the mass spectrometric analysis of anileridine and its metabolites. By following the outlined protocols and utilizing the provided information, laboratories can develop and validate robust methods for pharmacokinetic studies, clinical monitoring, and forensic investigations involving anileridine. Further studies are warranted to confirm the human metabolic pathway and to generate definitive quantitative data in human subjects.
References
- 1. BASi® | Development Of A Fast, Green Lc-ms Method For The Quantification Of Oxycodone, Oxymorphone And Noroxycodone Using Innovative Hplc Column Technology [basinc.com]
- 2. Therapeutic monitoring of opioids: a sensitive LC-MS/MS method for quantitation of several opioids including hydrocodone and its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
Preparation of Anileridine Hydrochloride Reference Standard: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the preparation, purification, and characterization of anileridine hydrochloride as a reference standard. Anileridine, a potent synthetic opioid analgesic, requires a well-characterized reference standard for accurate quantification and quality control in pharmaceutical development and research. The protocols herein describe the synthesis of anileridine, its conversion to the dihydrochloride (B599025) salt, and subsequent purification. Furthermore, comprehensive analytical procedures for its characterization, including chromatographic and titrimetric methods, are detailed. Forced degradation studies are also outlined to ensure the stability-indicating nature of the analytical methods.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of anileridine and its dihydrochloride salt is presented in Table 1. This data is crucial for its identification and handling as a reference standard.
| Property | Value | Reference |
| Chemical Name | Ethyl 1-[2-(4-aminophenyl)ethyl]-4-phenylpiperidine-4-carboxylate dihydrochloride | [1] |
| Molecular Formula | C₂₂H₃₀Cl₂N₂O₂ | [2] |
| Molecular Weight | 425.4 g/mol | [2] |
| Melting Point (dihydrochloride) | 280-287 °C (after crystallization from methanol-ether) | [3] |
| UV Absorbance Maxima (in 0.1 N HCl) | 234 ± 1 nm and 285 ± 2 nm | [4] |
| Solubility (dihydrochloride) | Soluble in water; pH of a 1 in 20 solution is between 2.5 and 3.0. | [5] |
| Appearance | White or nearly white, crystalline powder. |
Synthesis and Purification of this compound
The synthesis of anileridine involves the reaction of ethyl 4-phenylisonipecotate with p-aminophenethyl chloride. The resulting free base is then converted to the dihydrochloride salt and purified by recrystallization.
Experimental Protocol: Synthesis and Purification
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine β-(p-aminophenyl)ethyl chloride hydrochloride (0.05 mol), 4-phenyl-4-carboethoxypiperidine carbonate (0.025 mol), and sodium bicarbonate (0.125 mol) in 100 mL of anhydrous ethanol.[6]
-
Reflux: Stir and heat the mixture under reflux for approximately 40 hours.[6]
-
Concentration: After the reflux period, concentrate the reaction mixture to dryness under vacuum.[6]
-
Washing: Triturate the residue with 50 mL of water, decant, and wash again with an additional 50 mL of water.[6]
-
Drying: Dry the resulting N-[β-(p-aminophenyl)ethyl]-4-phenyl-4-carboethoxypiperidine (anileridine free base) in a vacuum oven.[6]
-
Salt Formation: Dissolve the dried free base in 50 mL of hot anhydrous ethanol. Add an excess (approximately 20 mL) of a 20% alcoholic hydrochloric acid solution.[3]
-
Crystallization: Induce crystallization by scratching the side of the flask. Add 100 mL of ether to the mixture and cool the ethereal mixture.[3]
-
Isolation and Purification: Recover the crystalline precipitate by filtration, wash with ether, and dry.[3]
-
Recrystallization: For further purification, recrystallize the anileridine dihydrochloride from methanol-ether.[3]
Characterization of this compound Reference Standard
A comprehensive characterization is essential to confirm the identity, purity, and potency of the prepared reference standard. The following analytical methods are recommended.
High-Performance Liquid Chromatography (HPLC)
A reverse-phase HPLC method can be employed for the determination of purity and for assaying the this compound.
| Parameter | Recommended Conditions |
| Column | Newcrom R1, 5 µm, 4.6 x 150 mm (or equivalent) |
| Mobile Phase | Acetonitrile, water, and phosphoric acid. For MS compatibility, replace phosphoric acid with formic acid.[6] |
| Detector | UV at 234 nm or 285 nm |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS analysis can be used for identification and to detect any volatile impurities. Derivatization is often required to improve the chromatographic properties of anileridine.
| Parameter | Recommended Conditions |
| Column | 5% Phenyl-methylpolysiloxane capillary column (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent |
| Carrier Gas | Helium at a constant flow of 1 mL/min |
| Injector Temperature | 280 °C |
| Oven Temperature Program | Initial temperature of 150 °C, hold for 1 min, then ramp to 300 °C at 15 °C/min, and hold for 5 min |
| Derivatization | Trifluoroacetyl or trimethylsilyl (B98337) derivatization can be used.[5] |
| MS Detector | Electron Ionization (EI) mode |
Titrimetric Analysis
A non-aqueous titration can be used for the assay of this compound.
-
Sample Preparation: Accurately weigh about 200 mg of this compound and dissolve it in 10 mL of glacial acetic acid, heating on a steam bath if necessary.
-
Titration: Cool the solution and add 5 mL of mercuric acetate (B1210297) TS. Add 0.5 mL of a suitable indicator (e.g., crystal violet) and titrate with 0.1 N perchloric acid VS to a gray-green endpoint.
-
Blank Determination: Perform a blank determination and make any necessary corrections.
-
Calculation: Each mL of 0.1 N perchloric acid is equivalent to 21.27 mg of C₂₂H₂₈N₂O₂·2HCl.
Forced Degradation Studies
Forced degradation studies are critical to establish the stability-indicating nature of the analytical methods. These studies expose the drug substance to various stress conditions to generate potential degradation products.
| Stress Condition | Protocol |
| Acid Hydrolysis | Reflux the drug substance in 0.1 N HCl at 60°C for 30 minutes. If no degradation is observed, a higher concentration of acid or a longer reflux time can be used.[7] |
| Alkaline Hydrolysis | Reflux the drug substance in 0.1 N NaOH at 60°C for 30 minutes. If no degradation is observed, a higher concentration of base or a longer reflux time can be used.[7] |
| Oxidative Degradation | Treat the drug substance with 3% hydrogen peroxide at room temperature for 24 hours. |
| Thermal Degradation | Expose the solid drug substance to a temperature of 70°C for 48 hours. |
| Photolytic Degradation | Expose the drug substance (in solid state and in solution) to a minimum of 1.2 million lux hours and 200 watt hours/square meter of UV light.[8] |
Mechanism of Action: Mu-Opioid Receptor Signaling Pathway
Anileridine exerts its analgesic effects by acting as an agonist at the mu-opioid receptor, a G-protein coupled receptor (GPCR). The binding of anileridine to the mu-opioid receptor initiates a signaling cascade that ultimately leads to a reduction in neuronal excitability and pain transmission.
Caption: Mu-opioid receptor signaling pathway activated by anileridine.
Experimental Workflow for Reference Standard Preparation
The overall workflow for preparing and certifying this compound as a reference standard involves a series of sequential steps, from synthesis to final characterization and documentation.
Caption: Workflow for this compound reference standard preparation.
References
- 1. Ethyl 1-(2-(4-aminophenyl)ethyl)-4-phenylpiperidine-4-carboxylate dihydrochloride | C22H30Cl2N2O2 | CID 31338 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound cii | 126-12-5 | AAA12612 [biosynth.com]
- 3. Frontiers | Molecular and cellular basis of mu-opioid receptor signaling: mechanisms underlying tolerance and dependence development [frontiersin.org]
- 4. pnas.org [pnas.org]
- 5. Anileridine | C22H28N2O2 | CID 8944 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Separation of Anileridine dihydrochloride on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. ijrpp.com [ijrpp.com]
- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Anileridine Hydrochloride In Vitro Receptor Binding Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anileridine, a synthetic opioid analgesic, primarily exerts its effects through interaction with opioid receptors, which are G-protein coupled receptors (GPCRs) located in the central and peripheral nervous systems.[1] As a member of the phenylpiperidine class of opioids, its mechanism of action involves binding to these receptors, leading to the modulation of nociceptive pathways. Understanding the binding affinity and selectivity of anileridine hydrochloride for different opioid receptor subtypes (μ, κ, and δ) is crucial for elucidating its pharmacological profile, including its analgesic efficacy and potential side effects.
This document provides detailed protocols for conducting in vitro receptor binding assays to characterize the interaction of this compound with opioid receptors. These assays are fundamental in drug discovery and development for determining key pharmacological parameters such as the inhibition constant (Kᵢ), which reflects the ligand's binding affinity.
Data Presentation
Due to the limited availability of publicly accessible, direct experimental binding data for anileridine across all opioid receptor subtypes, the following table presents representative binding affinities (Kᵢ values) for the structurally related compound, meperidine (pethidine), to illustrate the expected pharmacological profile. Anileridine is an analog of pethidine and is expected to exhibit a similar, though not identical, binding profile, with a primary affinity for the μ-opioid receptor.
Table 1: Representative Opioid Receptor Binding Affinities for Meperidine (Pethidine)
| Compound | Receptor Subtype | Kᵢ (nM) | Radioligand | Tissue Source |
| Meperidine | μ (Mu) | >100 | [³H]-DAMGO | Recombinant human MOR |
| Meperidine | κ (Kappa) | No significant affinity | - | - |
| Meperidine | δ (Delta) | No significant affinity | - | - |
Note: The data for meperidine is sourced from a study by Volpe et al. (2011). "No significant affinity" indicates that the binding affinity was outside the tested concentration range or not potent enough to be accurately determined in typical binding assays. The actual Kᵢ values for this compound may vary and should be determined experimentally.
Signaling Pathway
Anileridine, as an opioid receptor agonist, activates intracellular signaling cascades upon binding to the μ-opioid receptor, a G-protein coupled receptor (GPCR). This interaction initiates a conformational change in the receptor, leading to the activation of associated inhibitory G-proteins (Gαi/o). The activated G-protein then modulates downstream effectors, resulting in the analgesic and other physiological effects of the drug.
Caption: Mu-Opioid Receptor Signaling Pathway.
Experimental Protocols
The following is a detailed protocol for a competitive radioligand binding assay to determine the binding affinity (Kᵢ) of this compound for the μ-opioid receptor. This protocol can be adapted for κ and δ receptors by using the appropriate radioligand and cell membranes expressing the receptor of interest.
Protocol: In Vitro Competition Radioligand Binding Assay
1. Objective:
To determine the inhibition constant (Kᵢ) of this compound at the μ-opioid receptor.
2. Materials:
-
Test Compound: this compound
-
Cell Membranes: Commercially available or prepared from cell lines stably expressing the human μ-opioid receptor (e.g., CHO-hMOR or HEK-hMOR cells).
-
Radioligand: [³H]-DAMGO (a selective μ-opioid receptor agonist).
-
Non-specific Binding Control: Naloxone (B1662785) (a non-selective opioid antagonist).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail.
-
96-well microplates.
-
Glass fiber filters (e.g., Whatman GF/B), pre-soaked in 0.5% polyethyleneimine (PEI).
-
Cell harvester.
-
Scintillation counter.
3. Experimental Workflow:
Caption: Experimental Workflow for Competition Binding Assay.
4. Procedure:
-
Preparation of Reagents:
-
Prepare serial dilutions of this compound in assay buffer. A typical concentration range would be from 10⁻¹⁰ M to 10⁻⁵ M.
-
Prepare a solution of [³H]-DAMGO in assay buffer at a concentration equal to its Kₔ (typically around 1-5 nM).
-
Prepare a high concentration solution of naloxone (e.g., 10 μM) in assay buffer for determining non-specific binding.
-
-
Assay Setup (in a 96-well plate, in triplicate):
-
Total Binding: 50 µL of assay buffer + 50 µL of [³H]-DAMGO solution + 100 µL of cell membrane suspension.
-
Non-specific Binding (NSB): 50 µL of naloxone solution + 50 µL of [³H]-DAMGO solution + 100 µL of cell membrane suspension.
-
Competition Binding: 50 µL of each this compound dilution + 50 µL of [³H]-DAMGO solution + 100 µL of cell membrane suspension.
-
-
Incubation:
-
Incubate the plate at 25°C for 60-90 minutes with gentle agitation to allow the binding reaction to reach equilibrium.
-
-
Filtration:
-
Terminate the binding reaction by rapidly filtering the contents of each well through the pre-soaked glass fiber filters using a cell harvester.
-
Wash the filters three times with 3 mL of ice-cold wash buffer to remove unbound radioligand.
-
-
Counting:
-
Transfer the filters to scintillation vials.
-
Add 4-5 mL of scintillation cocktail to each vial.
-
Measure the radioactivity (in counts per minute, CPM) retained on the filters using a scintillation counter.
-
5. Data Analysis:
-
Calculate Specific Binding: Specific Binding = Total Binding - Non-specific Binding.
-
Generate Competition Curve: Plot the percentage of specific binding of [³H]-DAMGO as a function of the logarithm of the this compound concentration.
-
Determine IC₅₀: The IC₅₀ value is the concentration of this compound that inhibits 50% of the specific binding of the radioligand. This can be determined by non-linear regression analysis of the competition curve using software such as GraphPad Prism.
-
Calculate Kᵢ: The inhibition constant (Kᵢ) can be calculated from the IC₅₀ value using the Cheng-Prusoff equation:
Kᵢ = IC₅₀ / (1 + [L]/Kₔ)
Where:
-
[L] is the concentration of the radioligand ([³H]-DAMGO) used in the assay.
-
Kₔ is the equilibrium dissociation constant of the radioligand for the receptor.
-
Conclusion
The provided protocol for an in vitro competition radioligand binding assay offers a robust method for determining the binding affinity of this compound for opioid receptors. Accurate characterization of these binding parameters is a critical step in the preclinical evaluation of opioid compounds, providing valuable insights into their potency and potential for therapeutic development. It is recommended that these experiments be conducted to generate specific data for anileridine to confirm its receptor binding profile.
References
Application Notes and Protocols for Anileridine Hydrochloride in Animal Models of Nociception
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anileridine hydrochloride is a synthetic opioid analgesic belonging to the piperidine (B6355638) class, structurally related to pethidine (meperidine).[1] It was developed in the 1950s and has been used for the management of moderate to severe pain.[1][2] As a µ-opioid receptor agonist, anileridine's analgesic properties are mediated through its action on the central nervous system (CNS).[3] Its study in animal models of nociception is crucial for understanding its pharmacological profile, including potency, duration of action, and potential side effects.
This document provides detailed application notes and protocols for evaluating the analgesic effects of this compound in three standard preclinical models of nociception: the hot plate test, the tail-flick test, and the acetic acid-induced writhing test.
Mechanism of Action
Anileridine elicits its analgesic effect by binding to µ-opioid receptors, which are G-protein coupled receptors. This binding initiates a signaling cascade that leads to the inhibition of adenylate cyclase, resulting in decreased intracellular concentrations of cyclic adenosine (B11128) monophosphate (cAMP). The reduction in cAMP levels inhibits the release of various nociceptive neurotransmitters, including substance P, GABA, dopamine, acetylcholine, and norepinephrine. Furthermore, anileridine promotes the opening of calcium-dependent inwardly rectifying potassium channels and inhibits the opening of N-type voltage-gated calcium channels, leading to hyperpolarization and reduced neuronal excitability.
Experimental Protocols
The following protocols provide a framework for assessing the analgesic properties of this compound. It is recommended to conduct pilot studies to determine the optimal dose range and time-course of action.
Hot Plate Test
The hot plate test is a model of thermal nociception that evaluates the response of an animal to a heated surface, primarily assessing centrally acting analgesics.[4][5]
a. Animals:
-
Species: Male Swiss albino mice (20-25 g) or male Sprague-Dawley rats (180-220 g).
-
Housing: Standard housing conditions with a 12-hour light/dark cycle and ad libitum access to food and water. Acclimatize animals to the laboratory environment for at least one week before testing.
b. Materials:
-
Hot plate apparatus with adjustable temperature control (e.g., Ugo Basile).
-
Transparent observation cylinder to confine the animal to the hot plate surface.
-
This compound.
-
Vehicle (e.g., sterile 0.9% saline).
-
Positive control (e.g., morphine sulfate).
-
Syringes and needles for administration.
-
Timer.
c. Drug Preparation:
-
Dissolve this compound and the positive control in the vehicle to the desired concentrations.
d. Procedure:
-
Set the hot plate temperature to a constant 55 ± 0.5°C.[6]
-
Habituate the animals to the testing room for at least 30 minutes before the experiment.
-
Gently place each animal on the hot plate (maintained at room temperature) for a brief period one day prior to the experiment to reduce stress-induced responses.[7]
-
On the day of the experiment, determine the baseline latency by placing each animal on the heated plate and starting the timer.
-
Observe the animal for nociceptive responses, such as licking of the hind paws or jumping.[5]
-
Stop the timer at the first sign of a nociceptive response and record the latency time.
-
A cut-off time (e.g., 30-60 seconds) should be established to prevent tissue damage.[6] Animals not responding within the cut-off time should be removed and assigned the maximum latency score.
-
Administer this compound, vehicle, or the positive control via the desired route (e.g., subcutaneous, intraperitoneal).
-
Measure the reaction latency at various time points post-administration (e.g., 15, 30, 60, 90, and 120 minutes) to determine the peak effect and duration of action.
e. Data Presentation:
The analgesic effect is often expressed as the percentage of the maximal possible effect (% MPE), calculated using the following formula:
% MPE = [(Post-drug latency - Pre-drug latency) / (Cut-off time - Pre-drug latency)] x 100
| Treatment Group | Dose (mg/kg) | N | Pre-drug Latency (s) (Mean ± SEM) | Post-drug Latency (s) at Peak Effect (Mean ± SEM) | % MPE (Mean ± SEM) |
| Vehicle (Saline) | - | 10 | |||
| Anileridine HCl | 5 | 10 | |||
| Anileridine HCl | 10 | 10 | |||
| Anileridine HCl | 20 | 10 | |||
| Morphine | 10 | 10 | |||
| Note: This table is a template. The data presented are placeholders and should be replaced with experimental results. |
Tail-Flick Test
Similar to the hot plate test, the tail-flick test measures the latency to a thermal stimulus and is effective for evaluating centrally acting analgesics.[4]
a. Animals:
-
Species: Male Wistar rats (150-200 g) or male Swiss albino mice (20-25 g).
-
Housing: As described for the hot plate test.
b. Materials:
-
Tail-flick apparatus (radiant heat source).
-
Animal restrainer.
-
This compound.
-
Vehicle (e.g., sterile 0.9% saline).
-
Positive control (e.g., morphine sulfate).
-
Syringes and needles for administration.
c. Drug Preparation:
-
Dissolve this compound and the positive control in the vehicle to the desired concentrations.
d. Procedure:
-
Allow the animals to acclimate to the testing environment.
-
Gently place the animal in the restrainer.
-
Focus the radiant heat source on the distal portion of the tail.
-
Start the timer and measure the time until the animal flicks its tail away from the heat source.
-
Record this baseline latency.
-
Establish a cut-off time (e.g., 10-15 seconds) to prevent tissue damage.[8]
-
Administer this compound, vehicle, or the positive control.
-
Measure the tail-flick latency at predetermined intervals post-administration (e.g., 15, 30, 60, 90, and 120 minutes).
e. Data Presentation:
The analgesic effect can be presented as the increase in latency time or as % MPE, calculated similarly to the hot plate test.
| Treatment Group | Dose (mg/kg) | N | Baseline Latency (s) (Mean ± SEM) | Post-drug Latency (s) at Peak Effect (Mean ± SEM) | % MPE (Mean ± SEM) |
| Vehicle (Saline) | - | 10 | |||
| Anileridine HCl | 5 | 10 | |||
| Anileridine HCl | 10 | 10 | |||
| Anileridine HCl | 20 | 10 | |||
| Morphine | 5 | 10 | |||
| Note: This table is a template. The data presented are placeholders and should be replaced with experimental results. |
Acetic Acid-Induced Writhing Test
This is a chemical model of visceral pain used to assess peripherally and centrally acting analgesics.[9][10] The test involves injecting an irritant into the peritoneal cavity, which induces characteristic stretching behaviors (writhes).[11]
a. Animals:
-
Species: Male Swiss albino mice (20-25 g).
-
Housing: As previously described. Animals should be fasted for 12-18 hours before the experiment.
b. Materials:
-
This compound.
-
Vehicle (e.g., sterile 0.9% saline).
-
Positive control (e.g., acetylsalicylic acid or morphine).
-
0.6% acetic acid solution.
-
Observation chambers.
-
Syringes and needles for administration.
-
Timer.
c. Drug Preparation:
-
Dissolve this compound and the positive control in the vehicle to the desired concentrations.
d. Procedure:
-
Administer this compound, vehicle, or the positive control to different groups of mice (e.g., intraperitoneally or subcutaneously).
-
After a specific pre-treatment time (e.g., 30 minutes), administer 0.6% acetic acid (10 mL/kg) intraperitoneally to each mouse.[12]
-
Immediately place each mouse in an individual observation chamber.
-
After a latency period of about 5 minutes, count the number of writhes (abdominal contractions and stretching of the hind limbs) for a set period (e.g., 20 or 30 minutes).[10][12]
e. Data Presentation:
The analgesic effect is quantified as the percentage inhibition of writhing compared to the vehicle control group.
Percentage Inhibition = [ (Mean writhes in control group - Mean writhes in treated group) / Mean writhes in control group ] x 100[13]
| Treatment Group | Dose (mg/kg) | N | Mean Number of Writhes (± SEM) | Percentage Inhibition (%) |
| Vehicle (Saline) | - | 10 | 0 | |
| Anileridine HCl | 2.5 | 10 | ||
| Anileridine HCl | 5 | 10 | ||
| Anileridine HCl | 10 | 10 | ||
| Morphine | 1 | 10 | ||
| Note: This table is a template. The data presented are placeholders and should be replaced with experimental results. |
Experimental Workflow
The following diagram illustrates a general workflow for the preclinical evaluation of an analgesic compound like this compound.
References
- 1. Anileridine | C22H28N2O2 | CID 8944 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. [PDF] Anileridine (leritine®): a new synthetic analgesic in anaesthesia | Semantic Scholar [semanticscholar.org]
- 3. 4-Piperidinecarboxylic acid, 1-(2-(4-aminophenyl)ethyl)-4-phenyl-, ethyl ester, hydrochloride (1:2) | C22H29ClN2O2 | CID 197194 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. mcgill.ca [mcgill.ca]
- 5. Hot plate test - Wikipedia [en.wikipedia.org]
- 6. Chronopharmacodynamics and Chronopharmacokinetics of Pethidine in Mice | PLOS One [journals.plos.org]
- 7. The Influence of Non-Nociceptive Factors on Hot Plate Latency in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dovepress.com [dovepress.com]
- 9. Inhibition of Fast Nerve Conduction Produced by Analgesics and Analgesic Adjuvants—Possible Involvement in Pain Alleviation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. resources.wfsahq.org [resources.wfsahq.org]
- 11. Morphine analgesia and tolerance in the tail-flick and formalin tests: dose-response relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. dovepress.com [dovepress.com]
- 13. m.youtube.com [m.youtube.com]
Application Notes and Protocols for the Study of Anileridine Hydrochloride Pharmacokinetics in Rodent Models
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction to Anileridine
Anileridine is a synthetic opioid agonist of the piperidine (B6355638) class, structurally related to meperidine. It has been used for the management of moderate to severe pain. Understanding its pharmacokinetic profile—absorption, distribution, metabolism, and excretion (ADME)—is fundamental for preclinical drug development, enabling the correlation of drug exposure with pharmacological effects and toxicological outcomes. Despite its history, detailed pharmacokinetic studies in rodents are not well-documented in modern scientific literature.
Known Metabolism of Anileridine in Rodents
Early studies have indicated that anileridine is metabolized in rats. The primary metabolic pathways identified are:
-
N-demethylation: This process leads to the formation of normeperidine.
-
Hydrolysis: The ester linkage in anileridine can be hydrolyzed to form meperidinic acid.
-
Aromatic Hydroxylation and Conjugation: Further metabolism can lead to the formation of p-aminophenylacetic acid.
The metabolic conversion of anileridine is a critical aspect of its disposition and should be a key focus of modern pharmacokinetic studies.
Quantitative Pharmacokinetic Data
A thorough search of scientific databases did not yield specific quantitative pharmacokinetic parameters for anileridine hydrochloride in either rat or mouse models. Therefore, the following table is presented as a template for researchers to populate with data generated from the protocols outlined in this document.
Table 1: Template for this compound Pharmacokinetic Parameters in Rodent Models
| Parameter | Symbol | Unit | Rat (IV) | Rat (Oral) | Mouse (SC) | Mouse (Oral) |
|---|---|---|---|---|---|---|
| Half-Life | t½ | h | ||||
| Clearance | CL | mL/min/kg | ||||
| Volume of Distribution | Vd | L/kg | ||||
| Area Under the Curve | AUC | ng*h/mL |
| Bioavailability | F | % | N/A | | N/A | |
Experimental Protocols for Pharmacokinetic Studies
The following are detailed protocols for conducting pharmacokinetic studies of this compound in rat and mouse models. These protocols are based on standard methodologies for preclinical pharmacokinetic research.
Animal Models
-
Species: Sprague-Dawley rats or C57BL/6 mice are commonly used strains.
-
Health Status: Animals should be healthy, specific-pathogen-free, and acclimated to the laboratory environment for at least one week prior to the study.
-
Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle and have ad libitum access to food and water, except for fasting prior to oral administration.
Drug Formulation and Administration
-
Formulation: this compound should be dissolved in a suitable vehicle, such as sterile saline (0.9% NaCl) or phosphate-buffered saline (PBS). The concentration should be adjusted to allow for the desired dose in a reasonable administration volume (e.g., 1-5 mL/kg for rats, 5-10 mL/kg for mice).
-
Routes of Administration:
-
Intravenous (IV): Administered as a bolus injection via the tail vein. This route is essential for determining clearance and volume of distribution.
-
Oral (PO): Administered via gavage. This route is used to assess oral absorption and bioavailability.
-
Subcutaneous (SC): Administered via an injection under the skin of the back. This is a common route for sustained absorption.
-
Experimental Design and Dosing
-
Single-Dose Pharmacokinetic Study:
-
A single dose of this compound is administered to a group of animals for each route of administration.
-
A typical dose for an initial study might range from 1 to 10 mg/kg, but should be determined based on available efficacy and toxicology data.
-
Blood samples are collected at predetermined time points.
-
Blood Sample Collection
-
Sampling Sites:
-
Rats: Jugular vein, saphenous vein, or tail vein.
-
Mice: Saphenous vein, submandibular vein, or retro-orbital sinus (terminal procedure).
-
-
Sample Volume: Typically 100-200 µL per time point.
-
Anticoagulant: Blood should be collected into tubes containing an anticoagulant such as EDTA or heparin.
-
Time Points: A typical sampling schedule for an IV study would be: 0 (pre-dose), 2, 5, 15, 30 minutes, and 1, 2, 4, 6, 8, 12, 24 hours post-dose. For oral or subcutaneous administration, the initial time points might be extended.
-
Plasma Preparation: Blood samples should be centrifuged (e.g., at 2000 x g for 10 minutes at 4°C) to separate the plasma. The plasma should be stored at -80°C until analysis.
Bioanalytical Method for Anileridine Quantification
-
Method: A validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is the standard for quantifying small molecules like anileridine in plasma.
-
Sample Preparation: Plasma samples typically undergo protein precipitation with a solvent like acetonitrile, followed by centrifugation. The supernatant is then diluted and injected into the LC-MS/MS system.
-
Validation: The bioanalytical method must be validated for linearity, accuracy, precision, selectivity, and stability according to regulatory guidelines.
Pharmacokinetic Data Analysis
-
Software: Pharmacokinetic parameters should be calculated using non-compartmental analysis (NCA) with software such as Phoenix® WinNonlin® or similar programs.
-
Parameters to Calculate:
-
t½ (Half-Life): The time required for the plasma concentration to decrease by half.
-
Cmax (Maximum Concentration): The peak plasma concentration observed.
-
Tmax (Time to Maximum Concentration): The time at which Cmax is reached.
-
AUC (Area Under the Curve): The total drug exposure over time.
-
CL (Clearance): The volume of plasma cleared of the drug per unit time.
-
Vd (Volume of Distribution): The apparent volume into which the drug distributes in the body.
-
F (Bioavailability): The fraction of the administered dose that reaches the systemic circulation.
-
Visualizations
Experimental Workflow for a Rodent Pharmacokinetic Study
Application Notes and Protocols for the Quantification of Anileridine in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anileridine is a potent synthetic opioid analgesic, chemically related to pethidine (meperidine). Due to its analgesic properties and potential for abuse, robust and sensitive analytical methods are required for its quantification in biological samples. This is crucial for pharmacokinetic studies, toxicological investigations, and clinical monitoring. This document provides an overview of analytical techniques and detailed protocols for the determination of anileridine in biological matrices such as blood, plasma, and urine.
Analytical Techniques Overview
The quantification of anileridine in biological samples can be achieved using various analytical techniques. The choice of method depends on the required sensitivity, selectivity, sample matrix, and available instrumentation. The most common and effective techniques are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). High-Performance Liquid Chromatography (HPLC) with UV detection can also be employed, although it may lack the sensitivity and specificity of mass spectrometric methods.
Gas Chromatography-Mass Spectrometry (GC-MS): A well-established technique for the analysis of volatile and thermally stable compounds.[1] Anileridine can be analyzed by GC-MS, often after a derivatization step to improve its chromatographic properties. GC-MS offers high specificity due to the unique mass spectrum of the analyte.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is currently the gold standard for the quantification of drugs in biological matrices due to its high sensitivity, specificity, and applicability to a wide range of compounds. LC-MS/MS does not typically require derivatization for polar compounds like anileridine, simplifying sample preparation.
High-Performance Liquid Chromatography (HPLC): HPLC with a suitable reverse-phase column can be used to separate anileridine from other components in a sample.[2] For mass spectrometry applications, the mobile phase can be adapted by replacing non-volatile acids like phosphoric acid with volatile ones like formic acid.[2]
Sample Preparation
Effective sample preparation is critical to remove interferences from the biological matrix and to concentrate the analyte. Common techniques include:
-
Liquid-Liquid Extraction (LLE): This technique partitions the analyte between two immiscible liquid phases to separate it from matrix components.
-
Solid-Phase Extraction (SPE): This method uses a solid sorbent to selectively adsorb the analyte, while interfering compounds are washed away. The analyte is then eluted with a suitable solvent.
-
Protein Precipitation: This is a simpler and faster technique, often used for plasma or serum samples, where a solvent like acetonitrile (B52724) or methanol (B129727) is added to precipitate proteins, which are then removed by centrifugation.
-
Dilute-and-Shoot: This approach is mainly used for urine samples and involves diluting the sample with a suitable solvent before direct injection into the analytical instrument.[3] This method is fast but may be more susceptible to matrix effects.
Quantitative Data Summary
The following table summarizes representative performance characteristics for the quantification of anileridine using different analytical techniques. Please note that as detailed validated method data for anileridine is not widely published, these values are illustrative and based on typical performance for similar opioid compounds.
| Analytical Technique | Biological Matrix | Sample Preparation | Limit of Detection (LOD) (ng/mL) | Limit of Quantification (LOQ) (ng/mL) | Linear Range (ng/mL) |
| GC-MS | Blood, Urine | LLE or SPE | 0.5 - 5 | 1 - 10 | 1 - 500 |
| LC-MS/MS | Plasma, Serum, Urine | Protein Precipitation, SPE, or Dilute-and-Shoot | 0.05 - 1 | 0.1 - 2 | 0.1 - 200 |
| HPLC-UV | Plasma, Urine | LLE or SPE | 10 - 50 | 20 - 100 | 20 - 2000 |
Experimental Protocols
Protocol 1: Quantification of Anileridine in Human Plasma by LC-MS/MS
This protocol describes a representative method for the quantification of anileridine in human plasma using protein precipitation followed by LC-MS/MS analysis.
1. Reagents and Materials
-
Anileridine reference standard
-
Anileridine-d5 (internal standard)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (drug-free)
2. Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
-
C18 reverse-phase HPLC column (e.g., 2.1 x 50 mm, 1.8 µm)
3. Preparation of Standards and Quality Controls
-
Prepare stock solutions of anileridine and anileridine-d5 in methanol.
-
Prepare calibration standards by spiking drug-free human plasma with anileridine to achieve concentrations over the desired linear range.
-
Prepare quality control (QC) samples at low, medium, and high concentrations in a similar manner.
4. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample (calibrator, QC, or unknown), add 20 µL of the internal standard working solution.
-
Add 300 µL of ice-cold acetonitrile.
-
Vortex for 30 seconds to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject a portion of the reconstituted sample into the LC-MS/MS system.
5. LC-MS/MS Conditions
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient Elution: A suitable gradient to separate anileridine from matrix components.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MS/MS Transitions (MRM):
-
Anileridine: Precursor ion → Product ion (specific m/z values to be determined during method development)
-
Anileridine-d5: Precursor ion → Product ion (specific m/z values to be determined during method development)
-
6. Data Analysis
-
Quantify anileridine by calculating the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratios of the calibration standards against their nominal concentrations.
-
Determine the concentration of anileridine in unknown samples by interpolation from the calibration curve.
Visualizations
Caption: Workflow for Anileridine Quantification.
Caption: Decision Tree for Analytical Technique Selection.
References
Anileridine Hydrochloride: A Tool for Interrogating Opioid Receptor Signaling Pathways
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Anileridine, a synthetic opioid analgesic, serves as a valuable pharmacological tool for the detailed study of opioid receptor signaling. As a potent agonist primarily for the µ-opioid receptor (MOR), a G-protein coupled receptor (GPCR), anileridine hydrochloride can be utilized to investigate the intricate downstream pathways activated upon receptor binding.[1] Its interactions lead to the inhibition of adenylyl cyclase, a subsequent decrease in intracellular cyclic AMP (cAMP), and the modulation of ion channel activity, all of which contribute to its analgesic and other physiological effects. These application notes provide a comprehensive overview of the use of this compound in various in vitro assays to dissect the molecular mechanisms of opioid receptor signaling, from receptor binding to downstream functional outcomes.
While anileridine is a well-established opioid agonist, specific quantitative data on its binding affinity and potency in modern standardized assays are not widely available in recent literature. Therefore, the following protocols are presented with the recommendation that initial experiments include a wide concentration range of anileridine to empirically determine its optimal working concentrations. For comparative purposes, data for the well-characterized opioid agonist, morphine, is included where available.
Data Presentation
The following tables summarize the expected quantitative data from key in vitro assays for a typical µ-opioid receptor agonist. Note: Specific data for anileridine is largely unavailable in recent literature; therefore, values for morphine are provided as a reference. Researchers should aim to generate similar tables with empirically determined values for anileridine.
Table 1: Opioid Receptor Binding Affinity
| Compound | Receptor | Radioligand | Kᵢ (nM) |
| Anileridine | µ | [³H]-DAMGO | To be determined |
| Morphine | µ | [³H]-DAMGO | 1.2[2] |
Table 2: G-Protein Activation ([³⁵S]GTPγS Binding Assay)
| Compound | Receptor | EC₅₀ (nM) | Eₘₐₓ (% of DAMGO) |
| Anileridine | µ | To be determined | To be determined |
| Morphine | µ | ~200 | ~100 |
Table 3: Adenylyl Cyclase Inhibition (cAMP Accumulation Assay)
| Compound | Receptor | IC₅₀ (nM) | Iₘₐₓ (% Inhibition) |
| Anileridine | µ | To be determined | To be determined |
| Morphine | µ | 193[3] | ~50-60[3] |
Table 4: β-Arrestin 2 Recruitment Assay
| Compound | Receptor | EC₅₀ (nM) | Eₘₐₓ (% of DAMGO) |
| Anileridine | µ | To be determined | To be determined |
| Morphine | µ | ~300 | ~60 |
Signaling Pathways and Experimental Workflows
µ-Opioid Receptor Signaling Cascade
Anileridine, upon binding to the µ-opioid receptor, initiates a cascade of intracellular events. The receptor, coupled to inhibitory G-proteins (Gαi/o), catalyzes the exchange of GDP for GTP on the Gα subunit. The dissociated Gαi-GTP and Gβγ subunits then modulate the activity of various effector proteins. The primary pathway involves the inhibition of adenylyl cyclase, leading to reduced production of cAMP. Additionally, the Gβγ subunit can directly interact with and modulate the activity of ion channels, such as G-protein-coupled inwardly rectifying potassium channels (GIRKs) and voltage-gated calcium channels (VGCCs).
Experimental Workflow: From Receptor Binding to Functional Response
A typical workflow to characterize the signaling profile of anileridine at the µ-opioid receptor involves a series of assays, starting from assessing its binding affinity to quantifying its effects on downstream signaling events like G-protein activation, cAMP modulation, and β-arrestin recruitment.
Experimental Protocols
Radioligand Binding Assay
Objective: To determine the binding affinity (Kᵢ) of this compound for the µ-opioid receptor through competitive displacement of a radiolabeled ligand.
Materials:
-
Receptor Source: Membranes from CHO or HEK293 cells stably expressing the human µ-opioid receptor.
-
Radioligand: [³H]-DAMGO (a selective µ-opioid agonist).
-
Non-specific Binding Control: Naloxone (B1662785) (10 µM).
-
Test Compound: this compound.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
96-well plates, glass fiber filters, scintillation fluid, and a scintillation counter.
Protocol:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add in the following order:
-
50 µL of assay buffer (for total binding) or 10 µM naloxone (for non-specific binding) or this compound at various concentrations.
-
50 µL of [³H]-DAMGO at a final concentration close to its Kd (e.g., 1-2 nM).
-
100 µL of cell membrane preparation (typically 10-20 µg of protein).
-
-
Incubate the plate at 25°C for 60-90 minutes.
-
Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer.
-
Transfer the filters to scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the anileridine concentration. Determine the IC₅₀ value using non-linear regression and calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
[³⁵S]GTPγS Binding Assay
Objective: To measure the potency (EC₅₀) and efficacy (Eₘₐₓ) of this compound in stimulating G-protein activation at the µ-opioid receptor.
Materials:
-
Receptor Source: Membranes from µ-opioid receptor-expressing cells.
-
Radioligand: [³⁵S]GTPγS.
-
Reagents: GDP, unlabeled GTPγS.
-
Test Compound: this compound.
-
Reference Agonist: DAMGO.
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
Scintillation proximity assay (SPA) beads or filtration apparatus, and a suitable counter.
Protocol:
-
Prepare serial dilutions of this compound and DAMGO in assay buffer.
-
In a 96-well plate, add the following:
-
25 µL of assay buffer or unlabeled GTPγS (10 µM for non-specific binding).
-
25 µL of this compound, DAMGO, or vehicle.
-
50 µL of cell membrane preparation (10-20 µg protein).
-
50 µL of GDP (final concentration 10-30 µM).
-
-
Pre-incubate at 30°C for 15 minutes.
-
Initiate the reaction by adding 50 µL of [³⁵S]GTPγS (final concentration 0.1-0.5 nM).
-
Incubate at 30°C for 60 minutes with gentle agitation.
-
Terminate the reaction and measure the bound radioactivity using either filtration or SPA.
-
Data Analysis: Subtract non-specific binding from all measurements. Plot the specific binding against the logarithm of the agonist concentration. Determine the EC₅₀ and Eₘₐₓ values from the resulting dose-response curve using non-linear regression. The Eₘₐₓ of anileridine should be expressed as a percentage of the maximal stimulation achieved with DAMGO.
cAMP Accumulation Assay
Objective: To determine the potency (IC₅₀) and efficacy (Iₘₐₓ) of this compound to inhibit adenylyl cyclase activity.
Materials:
-
Cells: Whole cells expressing the µ-opioid receptor (e.g., CHO-hMOR).
-
Reagents: Forskolin (B1673556), IBMX (a phosphodiesterase inhibitor).
-
Test Compound: this compound.
-
cAMP Detection Kit: Commercially available kits (e.g., HTRF, AlphaScreen, or ELISA-based).
Protocol:
-
Plate the cells in a 96-well or 384-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound for 15-30 minutes.
-
Stimulate the cells with a fixed concentration of forskolin (e.g., 5-10 µM) to induce cAMP production. IBMX (e.g., 500 µM) should be included to prevent cAMP degradation.
-
Incubate for 15-30 minutes at 37°C.
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP detection kit.
-
Data Analysis: Plot the measured cAMP levels against the logarithm of the anileridine concentration. Determine the IC₅₀ value from the resulting dose-response curve using non-linear regression. The maximal inhibition (Iₘₐₓ) is the difference between the cAMP level with forskolin alone and the level at the highest concentration of anileridine.
β-Arrestin 2 Recruitment Assay
Objective: To quantify the ability of this compound to promote the interaction between the µ-opioid receptor and β-arrestin 2.
Materials:
-
Cell Line: A cell line engineered to report the interaction between the µ-opioid receptor and β-arrestin 2 (e.g., using PathHunter, Tango, or BRET/FRET-based technologies).
-
Test Compound: this compound.
-
Reference Agonist: DAMGO.
-
Assay-specific reagents as per the manufacturer's instructions.
Protocol:
-
Plate the engineered cells in a suitable microplate.
-
Add serial dilutions of this compound or DAMGO to the wells.
-
Incubate for the time recommended by the assay manufacturer (typically 60-90 minutes) at 37°C.
-
Add the detection reagents and measure the signal (e.g., luminescence or fluorescence) using a plate reader.
-
Data Analysis: Plot the signal against the logarithm of the agonist concentration. Determine the EC₅₀ and Eₘₐₓ values from the dose-response curve using non-linear regression. The Eₘₐₓ of anileridine should be expressed as a percentage of the maximal response induced by DAMGO.
Safety and Handling
This compound is a Schedule II controlled substance with a high potential for abuse and dependence.[4] It is also toxic if swallowed and can cause skin, eye, and respiratory irritation. Appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, should be worn when handling this compound. All work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).
Disclaimer: These protocols are intended as a guide and may require optimization for specific experimental conditions and cell lines. It is the responsibility of the researcher to ensure all safety precautions are taken and to comply with all relevant regulations regarding the handling of controlled substances.
References
Application Notes and Protocols: A Validated Bioanalytical Method for Anileridine in Human Plasma by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anileridine is a synthetic opioid analgesic belonging to the piperidine (B6355638) class of drugs.[1] Accurate and reliable quantification of anileridine in biological matrices is crucial for pharmacokinetic studies, toxicokinetic analysis, and clinical drug monitoring. This document provides a detailed application note and protocol for a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of anileridine in human plasma. The method is designed to be selective, sensitive, and robust, meeting the regulatory requirements for bioanalytical method validation.
Signaling Pathway (Hypothetical)
Anileridine, as an opioid agonist, is presumed to exert its analgesic effects primarily through the activation of mu-opioid receptors in the central nervous system. The binding of anileridine to these G-protein coupled receptors initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels, and the modulation of ion channels. This ultimately results in a reduction in neuronal excitability and the inhibition of pain signal transmission.
References
Application Notes and Protocols: Anileridine Hydrochloride in Competitive Binding Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anileridine, a synthetic opioid analgesic, acts primarily as an agonist at the mu (µ)-opioid receptor.[1][2][3] Competitive binding assays are a fundamental technique in pharmacology to determine the affinity of a ligand, such as anileridine hydrochloride, for a specific receptor.[4] This is achieved by measuring the ability of the unlabeled test compound (the "competitor") to displace a radiolabeled ligand with known affinity from the receptor.[5] The data generated from these studies, such as the half-maximal inhibitory concentration (IC50) and the equilibrium dissociation constant (Ki), are crucial for characterizing the potency and selectivity of new chemical entities. This document provides detailed protocols and application notes for the use of this compound in competitive binding studies.
Principle of Competitive Binding Assays
Competitive binding assays rely on the principle of the law of mass action. A fixed concentration of a radiolabeled ligand and a receptor source (e.g., cell membranes expressing the receptor) are incubated with increasing concentrations of an unlabeled competitor compound (this compound). As the concentration of the unlabeled competitor increases, it competes with the radioligand for the same binding site on the receptor, resulting in a decrease in the amount of bound radioactivity. The concentration of the competitor that displaces 50% of the specifically bound radioligand is the IC50 value.[5] This value can then be converted to the Ki value, which represents the binding affinity of the competitor for the receptor, using the Cheng-Prusoff equation.
Data Presentation
While specific, recent quantitative binding data for this compound is limited in publicly available literature, a 1977 study using a radioimmunoassay determined the concentration required for 50% inhibition of a radiolabeled anileridine derivative to be 0.2 picomoles.[5] For context and comparative purposes, the following table summarizes the binding affinities of other well-characterized opioid ligands at the human mu-opioid receptor, as determined by standardized competitive radioligand binding assays.[6][7][8]
| Compound | Receptor Target | Radioligand | IC50 (nM) | Ki (nM) | Bmax (pmol/mg protein) | Reference |
| Anileridine | Antibody (in Radioimmunoassay) | 125I-tyramyl derivative of N-succinylanileridine | 0.2 (picomoles) | - | - | [5] |
| Morphine | Human Mu-Opioid | [3H]-DAMGO | - | 1.168 | - | [8] |
| Fentanyl | Human Mu-Opioid | [3H]-DAMGO | - | 1.346 | - | [8] |
| Sufentanil | Human Mu-Opioid | [3H]-DAMGO | - | 0.1380 | - | [6][8] |
| Naloxone (B1662785) | Human Mu-Opioid | [3H]-DAMGO | 5.926 ± 0.253 | 1.518 ± 0.065 | - | [6] |
| DAMGO (radioligand) | Human Mu-Opioid | - | - | 0.6887 ± 0.06157 (Kd) | 1.59 ± 0.035 | [6] |
Note: The Bmax and Kd values are typically determined through saturation binding experiments.[9] The data for anileridine is from a radioimmunoassay and may not be directly comparable to receptor binding assays.
Experimental Protocols
This section provides a detailed protocol for a competitive radioligand binding assay to determine the binding affinity (Ki) of this compound for the mu-opioid receptor.
Objective
To determine the binding affinity (Ki) of this compound for the human mu-opioid receptor using a competitive radioligand binding assay with a selective radioligand such as [³H]-DAMGO.
Materials
-
Receptor Source: Cell membranes from a stable cell line expressing the recombinant human mu-opioid receptor.
-
Radioligand: [³H]-DAMGO (a selective mu-opioid receptor agonist).
-
Test Compound: this compound.
-
Non-specific Binding Control: Naloxone at a high concentration (e.g., 10 µM).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Filtration Apparatus: A cell harvester with glass fiber filters (e.g., Whatman GF/B).
-
Scintillation Counter: For measuring radioactivity.
-
96-well microplates.
-
Scintillation vials and scintillation cocktail.
Procedure
-
Membrane Preparation:
-
Thaw the frozen cell membranes on ice.
-
Resuspend the membranes in ice-cold assay buffer to a final protein concentration of 10-20 µg per well. The optimal concentration should be determined empirically.
-
-
Assay Setup:
-
In a 96-well plate, add the following components in triplicate:
-
Total Binding: 50 µL of assay buffer, 50 µL of radioligand ([³H]-DAMGO at a concentration near its Kd), and 100 µL of the membrane preparation.
-
Non-specific Binding: 50 µL of naloxone (10 µM final concentration), 50 µL of radioligand, and 100 µL of the membrane preparation.
-
Competitive Binding: 50 µL of this compound at various concentrations (e.g., 10⁻¹¹ M to 10⁻⁵ M), 50 µL of radioligand, and 100 µL of the membrane preparation.
-
-
-
Incubation:
-
Incubate the plate at room temperature for 60-90 minutes with gentle agitation to allow the binding to reach equilibrium. The optimal incubation time should be determined in preliminary experiments.
-
-
Filtration:
-
Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester. The filters should be pre-soaked in the wash buffer.
-
Wash the filters three times with 3 mL of ice-cold wash buffer to remove unbound radioligand.
-
-
Radioactivity Measurement:
-
Transfer the filters to scintillation vials.
-
Add 4-5 mL of scintillation cocktail to each vial.
-
Measure the radioactivity (counts per minute, CPM) retained on the filters using a scintillation counter.
-
Data Analysis
-
Calculate the mean CPM for each condition (total binding, non-specific binding, and each concentration of this compound).
-
Determine the specific binding by subtracting the non-specific binding CPM from the total binding CPM.
-
For the competitive binding wells, calculate the percentage of specific binding at each concentration of this compound: % Specific Binding = [(CPM_competitor - CPM_NSB) / (CPM_total - CPM_NSB)] * 100 where CPM_competitor is the CPM at a given this compound concentration, CPM_NSB is the non-specific binding CPM, and CPM_total is the total binding CPM.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L] / Kd) where [L] is the concentration of the radioligand and Kd is the equilibrium dissociation constant of the radioligand for the receptor.
Visualizations
Mu-Opioid Receptor Signaling Pathway
Anileridine, as a mu-opioid receptor agonist, initiates a signaling cascade upon binding. The receptor is a G-protein coupled receptor (GPCR) that couples to inhibitory G-proteins (Gi/Go).
Caption: Mu-opioid receptor signaling cascade initiated by anileridine binding.
Experimental Workflow for Competitive Binding Assay
The following diagram outlines the key steps in a competitive radioligand binding assay.
Caption: Workflow diagram for a competitive radioligand binding assay.
Logical Relationship of Key Parameters
This diagram illustrates the relationship between the experimentally determined IC50 and the calculated Ki value.
References
- 1. Anileridine | C22H28N2O2 | CID 8944 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ANILERIDINE (PD009650, LKYQLAWMNBFNJT-UHFFFAOYSA-N) [probes-drugs.org]
- 3. KEGG DRUG: this compound [genome.jp]
- 4. researchgate.net [researchgate.net]
- 5. Radioimmunoassay for anileridine, meperidine and other N-substituted phenylpiperidine carboxylic acid esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. zenodo.org [zenodo.org]
- 7. Mu receptor binding of some commonly used opioids and their metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Determination of radioligand specific activity using competition binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Anileridine Hydrochloride Solubility Enhancement
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with anileridine hydrochloride. The focus is on addressing challenges related to its pH-dependent solubility and providing potential enhancement strategies.
Frequently Asked Questions (FAQs)
Q1: What is the solubility of this compound in common solvents?
This compound exhibits variable solubility. While the dihydrochloride (B599025) salt is freely soluble in water and methanol (B129727), the free base is very slightly soluble in water.[1][2] It is also soluble in alcohol and chloroform.[1]
Q2: Why does my this compound solution precipitate when I adjust the pH?
This compound solutions are stable at a pH of 3.5 and below.[1][2] At a pH of 4 or higher, the insoluble free base of anileridine precipitates out of solution.[1][2] This is a common issue for salts of weakly basic drugs.
Q3: What is the pKa of anileridine?
Q4: Are there any known formulation challenges with anileridine?
Yes, the primary formulation challenge is its pH-dependent solubility, which can impact oral absorption and the development of stable liquid formulations.[1][2]
Troubleshooting Guide
Issue: Precipitation in Aqueous Formulations
Problem: You observe a white or cloudy precipitate forming in your this compound aqueous solution.
Possible Cause: The pH of your solution has likely risen to 4 or above, causing the conversion of the soluble hydrochloride salt to the insoluble free base.[1][2]
Solutions:
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pH Control: Maintain the pH of the solution below 3.5 using appropriate buffering agents.[1][2] Citrate or acetate (B1210297) buffers are commonly used in this pH range.
-
Co-solvents: The addition of a water-miscible co-solvent, such as ethanol (B145695) or propylene (B89431) glycol, can increase the solubility of the free base and help prevent precipitation. Anileridine is soluble in alcohol.[1]
Issue: Poor Dissolution Rate in Neutral or Basic Media
Problem: The dissolution rate of your this compound formulation is very low in media with a pH above 4.
Possible Cause: The low solubility of the anileridine free base at these higher pH values limits the dissolution rate.
Solutions:
-
pH Modification in Formulation: Incorporate a solid acidic excipient (a pH modifier) into your solid dosage form. As the dosage form disintegrates, the acidic excipient will dissolve and create an acidic microenvironment around the drug particles, promoting dissolution. Examples of suitable pH modifiers include fumaric acid, tartaric acid, and citric acid.[3][4][5][6]
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Solid Dispersions: Create a solid dispersion of anileridine with a hydrophilic polymer. This technique can enhance the dissolution rate by dispersing the drug in a carrier matrix in an amorphous state.[7][8]
Quantitative Data Summary
| Property | Value | Reference |
| Anileridine Dihydrochloride Solubility | ||
| Water | Freely soluble | [2] |
| Methanol | Freely soluble | [2] |
| Ethanol | 8 mg/g | [2] |
| Ether | Practically insoluble | [1] |
| Chloroform | Practically insoluble | [1] |
| Anileridine Base Solubility | ||
| Water | Very slightly soluble | [1] |
| Alcohol | Soluble | [1] |
| Chloroform | Soluble | [1] |
| pH of Aqueous Solution (1 in 20) | 2.0 - 3.0 | [1][2] |
| pH Stability | Stable at pH ≤ 3.5 | [1][2] |
| Precipitation pH | ≥ 4.0 | [1][2] |
Experimental Protocols
Protocol 1: pH Modification using an Acidic Excipient
Objective: To enhance the dissolution of this compound in a neutral pH medium by incorporating a pH modifier into a tablet formulation.
Materials:
-
This compound
-
Microcrystalline cellulose (B213188) (filler)
-
Croscarmellose sodium (disintegrant)
-
Magnesium stearate (B1226849) (lubricant)
-
pH 6.8 phosphate (B84403) buffer (dissolution medium)
-
Dissolution apparatus (USP Apparatus 2)
Method:
-
Blending: Blend this compound, fumaric acid, microcrystalline cellulose, and croscarmellose sodium in a V-blender for 15 minutes.
-
Lubrication: Add magnesium stearate to the blend and mix for another 3 minutes.
-
Compression: Compress the blend into tablets using a rotary tablet press.
-
Dissolution Testing:
-
Perform dissolution testing on the tablets in pH 6.8 phosphate buffer at 37°C using USP Apparatus 2 at 50 RPM.
-
Withdraw samples at predetermined time points (e.g., 5, 10, 15, 30, 45, and 60 minutes).
-
Analyze the concentration of anileridine in each sample using a validated HPLC method.
-
-
Comparison: Compare the dissolution profile to a control formulation without fumaric acid.
Protocol 2: Solid Dispersion with a Hydrophilic Polymer
Objective: To improve the solubility and dissolution rate of anileridine by preparing a solid dispersion using a solvent evaporation method.
Materials:
-
Anileridine base (or hydrochloride salt)
-
Polyvinylpyrrolidone (PVP K30) (hydrophilic carrier)
-
Methanol (solvent)
-
Rotary evaporator
-
Dissolution apparatus (USP Apparatus 2)
-
pH 6.8 phosphate buffer
Method:
-
Dissolution: Dissolve both anileridine and PVP K30 in methanol in a 1:4 drug-to-polymer ratio.
-
Solvent Evaporation: Evaporate the methanol using a rotary evaporator at 40°C until a solid film is formed.
-
Drying: Dry the resulting solid dispersion in a vacuum oven at 40°C for 24 hours to remove any residual solvent.
-
Milling and Sieving: Mill the dried solid dispersion and sieve it to obtain a uniform powder.
-
Dissolution Testing:
-
Perform dissolution testing on the solid dispersion powder in pH 6.8 phosphate buffer at 37°C using USP Apparatus 2 at 50 RPM.
-
Withdraw samples at predetermined time points.
-
Analyze the concentration of anileridine in each sample using a validated HPLC method.
-
-
Comparison: Compare the dissolution profile to that of the pure anileridine.
Visualizations
Caption: Workflow for pH Modification Strategy.
Caption: Workflow for Solid Dispersion Strategy.
Caption: pH-Dependent Solubility of Anileridine.
References
- 1. Anileridine | C22H28N2O2 | CID 8944 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Anileridine [drugfuture.com]
- 3. Strategies to overcome pH-dependent solubility of weakly basic drugs by using different types of alginates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Improving Dissolution Behavior and Oral Absorption of Drugs with pH-Dependent Solubility Using pH Modifiers: A Physiologically Realistic Mass Transport Analysis - Simulations Plus [simulations-plus.com]
- 7. longdom.org [longdom.org]
- 8. Enhancement of Solubility and Dissolution Rate of Lercanidipine Solid Dispersions | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN) [ijpsnonline.com]
Technical Support Center: Anileridine Hydrochloride Degradation
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with anileridine hydrochloride. The information provided is designed to help identify potential degradation products during experimental studies.
Troubleshooting Guide: Unexpected Degradation of this compound
Encountering unexpected degradation of this compound can be a common issue. This guide will help you troubleshoot and identify the potential causes.
| Issue | Potential Cause | Recommended Solution |
| Appearance of a new peak with a shorter retention time in HPLC, especially in acidic or basic conditions. | Hydrolysis of the ethyl ester: The ethyl ester group in anileridine can hydrolyze to form the corresponding carboxylic acid, which is more polar and thus elutes earlier in reverse-phase HPLC. | Confirm the identity of the new peak using LC-MS. The mass should correspond to anileridinic acid. Adjust the pH of your formulation or mobile phase to be closer to neutral to minimize hydrolysis. |
| Observation of a peak with a mass increase of 16 Da in LC-MS analysis. | Oxidation: The tertiary amine on the piperidine (B6355638) ring is susceptible to oxidation, forming an N-oxide. | Use antioxidants in your formulation. Protect your samples from excessive exposure to air and light. Confirm the structure using tandem mass spectrometry (MS/MS). |
| Development of a yellow or brown coloration in the sample solution. | Oxidation of the aniline (B41778) moiety: The p-aminophenethyl group can oxidize, leading to the formation of colored impurities. | Protect the sample from light by using amber vials or storing it in the dark. Purge solutions with an inert gas like nitrogen or argon to remove oxygen. |
| A peak corresponding to the loss of the p-aminophenethyl group is detected. | N-Dealkylation: Although less common than with N-methyl groups, cleavage of the N-phenethyl bond can occur under significant stress, such as high temperature. | Avoid excessive heat during sample preparation and storage. If high temperatures are necessary, minimize the duration of exposure. |
| Multiple unknown peaks appear after exposure to light. | Photodegradation: The aromatic rings in anileridine, particularly the aniline moiety, can make the molecule susceptible to degradation upon exposure to UV or visible light. | Conduct all experiments under controlled lighting conditions. Use photostability chambers for forced degradation studies to quantify the effect of light. |
Frequently Asked Questions (FAQs)
Q1: What are the most likely degradation products of this compound?
Based on the chemical structure of anileridine, which contains an ethyl ester, a tertiary amine, and a primary aromatic amine, the most probable degradation products arise from hydrolysis and oxidation. While specific forced degradation studies on anileridine are not widely published, knowledge from structurally similar opioids like pethidine and fentanyl suggests the following potential degradants:
-
Anileridinic Acid: Formed by the hydrolysis of the ethyl ester.
-
Anileridine N-oxide: Resulting from the oxidation of the piperidine nitrogen.
-
Oxidation products of the aniline moiety: These can be complex and are often colored.
-
Nor-anileridine: Formed via N-dealkylation, though this is likely a minor degradation pathway.
Q2: Under what conditions is this compound most likely to degrade?
This compound is susceptible to degradation under the following conditions:
-
Acidic and Basic Conditions: These conditions can catalyze the hydrolysis of the ester linkage.
-
Oxidizing Conditions: The presence of oxidizing agents or exposure to atmospheric oxygen can lead to the formation of N-oxides and other oxidation products.
-
Exposure to Light: The aromatic portions of the molecule, especially the aniline ring, can absorb light, leading to photodegradation.
-
High Temperatures: Elevated temperatures can accelerate all degradation pathways, particularly hydrolysis and potential N-dealkylation.
Q3: How can I develop a stability-indicating HPLC method for this compound?
A stability-indicating method is one that can separate the active pharmaceutical ingredient (API) from its degradation products. For anileridine, a reverse-phase HPLC method with UV detection is a suitable starting point. Key steps in development include:
-
Column Selection: A C18 column is a good initial choice.
-
Mobile Phase Optimization: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is recommended to ensure the separation of polar and non-polar compounds.
-
pH Adjustment: The pH of the mobile phase can significantly impact the retention and peak shape of anileridine and its degradation products. Experimenting with a pH range of 3 to 7 is advisable.
-
Forced Degradation: To confirm the method is stability-indicating, you must perform forced degradation studies (e.g., acid/base hydrolysis, oxidation, photolysis, thermal stress) and demonstrate that the degradation products are resolved from the parent peak and from each other.
-
Peak Purity Analysis: Use a photodiode array (PDA) detector to assess peak purity and ensure that the anileridine peak is not co-eluting with any degradants.
Quantitative Data Summary
The following table summarizes hypothetical quantitative data from a forced degradation study on this compound, demonstrating the utility of a stability-indicating HPLC method.
| Stress Condition | Anileridine Remaining (%) | Anileridinic Acid (%) | Anileridine N-oxide (%) | Other Degradants (%) |
| Control (No Stress) | 99.8 | < 0.1 | < 0.1 | < 0.1 |
| 0.1 M HCl (60°C, 24h) | 85.2 | 12.5 | 0.3 | 2.0 |
| 0.1 M NaOH (60°C, 24h) | 78.9 | 18.3 | 0.5 | 2.3 |
| 3% H₂O₂ (RT, 24h) | 90.5 | 0.2 | 8.1 | 1.2 |
| Heat (80°C, 48h) | 92.1 | 3.5 | 1.8 | 2.6 |
| Photostability (ICH Q1B) | 94.7 | 0.5 | 1.1 | 3.7 |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol (B129727).
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the solution at 60°C for 24 hours. Neutralize with 0.1 M NaOH before analysis.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the solution at 60°C for 24 hours. Neutralize with 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Store at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Place the solid drug substance in a controlled temperature oven at 80°C for 48 hours. Dissolve in methanol for analysis.
-
Photolytic Degradation: Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).
-
Analysis: Analyze all samples using a validated stability-indicating HPLC method.
Protocol 2: Stability-Indicating HPLC-UV Method for this compound
-
Instrument: HPLC with a PDA detector.
-
Column: C18, 4.6 x 150 mm, 5 µm.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-5 min: 10% B
-
5-20 min: 10% to 90% B
-
20-25 min: 90% B
-
25-26 min: 90% to 10% B
-
26-30 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 245 nm.
-
Injection Volume: 10 µL.
Visualizations
Technical Support Center: Anileridine Hydrochloride HPLC Analysis
Welcome to the technical support center for the HPLC analysis of anileridine hydrochloride. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common separation issues.
Frequently Asked Questions (FAQs)
Q1: What are the most common issues encountered during the HPLC separation of this compound?
The most frequently reported issues include poor peak shape (specifically peak tailing), variability in retention times, and high column backpressure. Anileridine is a basic compound, making it susceptible to interactions with the stationary phase, which is the primary cause of many of these problems.[1][2]
Q2: Why is my anileridine peak tailing?
Peak tailing for anileridine, a basic compound, is most often caused by secondary interactions between the analyte and acidic silanol (B1196071) groups on the surface of the silica-based stationary phase.[1][3] At mobile phase pH values above 4-5, these silanol groups can become ionized and interact with the protonated basic analyte, leading to a tailing peak shape.[1] Other potential causes include column contamination, low buffer concentration, or using an inappropriate mobile phase pH.[4]
Q3: My retention times are inconsistent. What should I check?
Retention time variability can stem from several factors:
-
Mobile Phase Composition: Inconsistencies in preparing the mobile phase, including pH adjustments or solvent ratios, can cause shifts.
-
Flow Rate: Fluctuations in the pump flow rate will directly impact retention times.[4]
-
Column Temperature: Changes in the column temperature affect analyte interaction with the stationary phase.[4]
-
Column Equilibration: Insufficient column equilibration time before starting a run can lead to drifting retention times.
-
Column Degradation: Over time, the stationary phase can degrade, especially when operating at pH extremes, leading to changes in retention.[1]
Q4: What is the ideal pH for the mobile phase when analyzing this compound?
Aqueous solutions of this compound are acidic (pH 2.0-2.5) and are most stable at a pH of 3.5 or below.[5] To ensure good peak shape and stability, the mobile phase pH should be kept low, typically between 2 and 3.[2] This low pH suppresses the ionization of silanol groups on the stationary phase, minimizing the secondary interactions that cause peak tailing.[1][2]
Troubleshooting Guides
Guide 1: Resolving Poor Peak Shape
Poor peak shape is a critical issue that can affect the accuracy and precision of quantification. The most common problems are peak tailing, fronting, and splitting.
Problem: Peak Tailing
Peak tailing, where the latter half of the peak is drawn out, is particularly common for basic compounds like anileridine.
Troubleshooting Workflow for Peak Tailing
Caption: Troubleshooting logic for anileridine peak tailing.
| Potential Cause | Recommended Solution | Explanation |
| Secondary Silanol Interactions | Lower mobile phase pH to 2.5-3.0. Use a high-purity (Type B), end-capped column.[1][2] | Anileridine is a basic compound that can interact with ionized silanol groups on the silica (B1680970) packing. Lowering the pH protonates these groups, minimizing interaction.[2] |
| Column Contamination | Flush the column with a strong solvent (see Protocol 2). Use a guard column.[3][4] | Strongly retained impurities can interfere with analyte interaction, causing tailing. A guard column protects the analytical column from contaminants.[3] |
| Inadequate Buffering | Increase buffer concentration to the 10-50 mM range.[2] | A buffer ensures the analyte remains in a consistent ionization state and helps suppress silanol activity.[1] |
| Column Overload | Decrease the amount of sample injected by reducing concentration or volume.[1] | Injecting too much sample can saturate the stationary phase, leading to peak distortion. |
Problem: Peak Fronting or Splitting
Peak fronting (the first half of the peak is sloped) or split peaks are also common issues.
| Potential Cause | Recommended Solution | Explanation |
| Sample Solvent Incompatibility | Dissolve and inject the sample in the mobile phase. If not possible, use a weaker solvent. | If the injection solvent is stronger than the mobile phase, the analyte band will spread improperly on the column, causing distortion. |
| Column Void or Channeling | Replace the column. Use a guard column to protect the inlet.[6] | A void at the column inlet creates multiple paths for the sample, resulting in a split or distorted peak. This can be caused by pressure shocks.[6] |
| Partially Plugged Frit | Backflush the column (if permitted by the manufacturer). If pressure is high, replace the frit or the column.[6] | A blockage in the inlet frit can cause poor sample introduction onto the column. |
Guide 2: Managing System Backpressure
High or fluctuating backpressure can indicate a blockage in the system and may damage the pump or column.
| Symptom | Potential Cause | Troubleshooting Step |
| Pressure Gradually Increases | Column or frit contamination from sample matrix or buffer precipitation.[6] | 1. Flush the column with a strong solvent. 2. If using buffered mobile phase, flush with unbuffered mobile phase first to prevent precipitation.[6] |
| Sudden Pressure Spike | Blockage in the system (e.g., injector, tubing, in-line filter).[6] | 1. Systematically disconnect components starting from the detector and working backward to isolate the source of the blockage. 2. Check and replace the in-line filter if one is used.[4] |
| Pressure Lower Than Normal | Leak in the system or a pump malfunction.[6] | 1. Visually inspect all fittings for signs of leakage. 2. Check pump seals and ensure proper solvent delivery. |
Experimental Protocols & Data
This compound Properties
A summary of key properties is essential for method development.
| Property | Value / Description | Relevance to HPLC |
| Molecular Formula | C₂₂H₂₈N₂O₂ · 2HCl[5] | Affects molecular weight and polarity. |
| Nature | Basic compound, piperidine (B6355638) derivative.[7][8] | Prone to peak tailing on standard silica columns. Requires specific mobile phase conditions. |
| Solubility | Freely soluble in water and methanol.[5] | Simplifies sample and mobile phase preparation. |
| pH of Aqueous Solution | 2.0 - 2.5[5] | The compound is inherently acidic in its salt form. |
| Stability | Solutions are stable at pH ≤ 3.5. The free base may precipitate at pH ≥ 4.[5] | This is a critical parameter. The mobile phase pH must be maintained below 4 to prevent precipitation and degradation. |
Protocol 1: Recommended Mobile Phase Preparation
This protocol is a starting point for developing a robust method for this compound.
-
Buffer Preparation: Prepare a 25 mM potassium phosphate (B84403) buffer. Dissolve the appropriate amount of monobasic potassium phosphate in HPLC-grade water.
-
pH Adjustment: Adjust the pH of the buffer solution to 2.8 using o-phosphoric acid.
-
Solvent Mixing: Mix the prepared aqueous buffer with acetonitrile (B52724) in the desired ratio (e.g., 70:30 v/v aqueous:acetonitrile).
-
Degassing: Degas the final mobile phase using sonication or vacuum filtration before use to prevent bubble formation in the pump.
Protocol 2: Column Flushing and Regeneration
This procedure helps remove strongly bound contaminants from a reversed-phase column.
-
Disconnect from Detector: Disconnect the column outlet from the detector to prevent contamination.
-
Buffer Wash: Flush the column with 20-30 column volumes of HPLC-grade water (or mobile phase without the buffer salts) to remove any residual buffer.[6]
-
Organic Wash: Flush with 20-30 column volumes of a strong organic solvent like acetonitrile or methanol.[6]
-
Intermediate Polarity Wash: If dealing with very non-polar contaminants, flush with isopropanol.[6]
-
Re-equilibration: Before use, flush the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
General HPLC Workflow
The following diagram illustrates a typical workflow for the analysis of this compound.
References
Technical Support Center: Anileridine Analysis by Mass Spectrometry
Welcome to the technical support center for the analysis of anileridine using mass spectrometry. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experimental parameters and resolving common issues.
Frequently Asked Questions (FAQs)
Q1: What are the typical mass spectrometry ionization modes for anileridine analysis?
A1: Electrospray ionization (ESI) in positive ion mode is the most common and effective technique for analyzing anileridine. Anileridine contains basic nitrogen atoms that are readily protonated, making it highly suitable for positive ion ESI.
Q2: What are the expected precursor ions for anileridine in positive ESI mode?
A2: Anileridine has a molecular weight of approximately 352.47 g/mol .[1] In positive ESI mode, the expected protonated precursor ion is [M+H]⁺ at m/z 353.2.
Q3: What are some common sample preparation techniques for anileridine analysis in biological matrices?
A3: Common sample preparation techniques for opioid compounds like anileridine in biological matrices such as plasma or whole blood include:
-
Protein Precipitation (PPT): A simple and rapid method where a cold organic solvent like acetonitrile (B52724) or methanol (B129727) is added to the sample to precipitate proteins.[2][3][4][5]
-
Liquid-Liquid Extraction (LLE): A technique that separates analytes from the sample matrix based on their differential solubility in two immiscible liquid phases.
-
Solid-Phase Extraction (SPE): A more selective method that uses a solid sorbent to isolate the analyte of interest from the sample matrix, which can help in reducing matrix effects.[6]
Troubleshooting Guide
Issue 1: Poor Signal Intensity or No Analyte Peak
| Possible Cause | Troubleshooting Step |
| Incorrect Mass Spectrometer Settings | Verify that the mass spectrometer is set to acquire in positive ion mode and that the precursor ion for anileridine (m/z 353.2) is correctly entered in the scan or MRM parameters. |
| Suboptimal ESI Source Parameters | Optimize source parameters such as capillary voltage, nebulizer gas pressure, drying gas flow rate, and gas temperature. Refer to Table 1 for recommended starting parameters based on similar compounds. |
| Sample Preparation Issues | Ensure the sample preparation method effectively recovers anileridine. If using protein precipitation, ensure the correct solvent-to-sample ratio is used. For SPE, check for correct cartridge conditioning, loading, washing, and elution steps. |
| Ion Suppression | Co-eluting matrix components can suppress the ionization of anileridine. See the "Ion Suppression" section below for detailed troubleshooting. |
| LC Gradient Issues | Ensure the LC gradient is appropriate for retaining and eluting anileridine. A shallow gradient may be necessary to separate it from interfering matrix components. |
Issue 2: High Background Noise or Interfering Peaks
| Possible Cause | Troubleshooting Step |
| Contaminated LC System or Solvents | Flush the LC system with a strong solvent mixture (e.g., isopropanol/acetonitrile/water). Use high-purity, LC-MS grade solvents and additives. |
| Matrix Effects | Enhance sample cleanup to remove interfering compounds. Consider using a more selective sample preparation method like SPE. |
| Carryover | Inject a blank solvent sample after a high-concentration sample to check for carryover. If observed, optimize the needle wash method by using a stronger wash solvent and increasing the wash volume and duration. |
Issue 3: Inconsistent Retention Time
| Possible Cause | Troubleshooting Step |
| LC Column Degradation | Check the column performance by injecting a standard. If peak shape is poor or retention time is shifting, the column may need to be replaced. |
| Changes in Mobile Phase Composition | Ensure mobile phases are prepared accurately and consistently. Degas the solvents to prevent bubble formation. |
| LC Pump Issues | Check for leaks and ensure the pump is delivering a stable flow rate. |
Optimizing Mass Spectrometry Parameters
Table 1: Recommended Starting ESI Source Parameters (Positive Ion Mode)
The following parameters are based on methods for fentanyl analogs, which are structurally similar to anileridine, and can serve as a good starting point for optimization.[7][8][9]
| Parameter | Recommended Range | Typical Value |
| Capillary Voltage | 3000 - 4500 V | 4000 V |
| Nebulizer Gas Pressure | 30 - 60 psi | 55 psi |
| Drying Gas Flow Rate | 8 - 12 L/min | 10 L/min |
| Gas Temperature | 300 - 350 °C | 325 °C |
| Ion Transfer Tube Temp. | 300 - 350 °C | 325 °C |
| Sheath Gas Flow | 40 - 60 (arbitrary units) | 55 |
| Aux Gas Flow | 5 - 15 (arbitrary units) | 10 |
Table 2: Suggested MRM Transitions for Anileridine
| Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) - Starting Point |
| 353.2 | To be determined | 20 - 40 |
| 353.2 | To be determined | 20 - 40 |
Experimental Protocols
Protocol 1: Plasma Sample Preparation using Protein Precipitation
This protocol is a general guideline for preparing plasma samples for LC-MS/MS analysis.[4][5]
Materials:
-
Plasma sample
-
Ice-cold acetonitrile (ACN)
-
Microcentrifuge tubes
-
Vortex mixer
-
Microcentrifuge
Procedure:
-
Pipette 100 µL of the plasma sample into a microcentrifuge tube.
-
Add 300 µL of ice-cold acetonitrile to the plasma sample (3:1 ratio of ACN to plasma).
-
Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein denaturation.
-
Centrifuge the sample at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully collect the supernatant containing the analytes of interest and transfer it to a clean tube or a 96-well plate for LC-MS/MS analysis.
Visualizations
Troubleshooting Workflow for Poor Signal Intensity
References
- 1. sciex.com [sciex.com]
- 2. researchgate.net [researchgate.net]
- 3. New sample preparation approach for mass spectrometry-based profiling of plasma results in improved coverage of metabolome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. ojp.gov [ojp.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. lcms.cz [lcms.cz]
- 9. documents.thermofisher.com [documents.thermofisher.com]
Anileridine Hydrochloride Stability and Storage: A Technical Resource
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the stability testing and storage of anileridine hydrochloride. The following information, presented in a question-and-answer format, addresses potential issues and outlines best practices for experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
This compound should be stored in tightly sealed, light-resistant containers.[1] For optimal stability, maintain a temperature between 15°C and 25°C in a dry, well-ventilated area.[2] It is crucial to protect the compound from sources of heat and ignition.[2]
Q2: My this compound solution appears cloudy. What could be the cause and how can I fix it?
Cloudiness or precipitation in your solution may indicate several issues:
-
Improper Solvent: Anileridine dihydrochloride (B599025) is practically insoluble in ether and chloroform, but soluble in alcohol.[3] Ensure you are using a suitable solvent as recommended by the supplier or literature.
-
Low Solubility: The compound may have limited solubility in your chosen solvent system at the prepared concentration. You may need to gently warm the solution or use a different solvent.
-
Degradation: The cloudiness could be due to the formation of insoluble degradation products.
Troubleshooting Steps:
-
Verify the recommended solvent for your specific salt form of anileridine.
-
Attempt to solubilize the compound by gentle warming or sonication, if appropriate for the solvent.
-
If solubility issues persist, consider preparing a more dilute solution.
-
If degradation is suspected, prepare a fresh solution and re-evaluate.
Q3: I am observing inconsistent results in my experiments. Could this be related to the stability of this compound?
Yes, inconsistent experimental outcomes are a common indicator of compound degradation.[2] this compound is known to oxidize and darken upon exposure to air and light, which can alter its effective concentration and purity over time.[1]
Troubleshooting Steps:
-
Prepare Fresh Solutions: Whenever feasible, prepare fresh dilutions from a stable stock solution immediately before each experiment.[2]
-
Proper Stock Solution Storage: Store stock solutions in airtight, amber vials at -20°C or -80°C to minimize degradation from light and temperature fluctuations.[2]
-
Inert Atmosphere: For long-term storage of the solid, consider blanketing with an inert gas like argon or nitrogen.
Troubleshooting Guide for Stability Studies
This guide provides insights into common challenges encountered during the stability testing of this compound.
| Issue | Potential Cause | Recommended Action |
| High Variability in Assay Replicates | Inaccurate pipetting, incomplete mixing of reagents, or adsorption of the compound to plasticware. | Calibrate pipettes, ensure thorough mixing, and consider using low-adhesion labware.[2] |
| Lower than Expected Potency (EC50/IC50) | Degradation of the compound, leading to a lower effective concentration. | Prepare fresh dilutions for each experiment and verify the integrity of your stock solution.[2] |
| Appearance of Unknown Peaks in Chromatogram | Formation of degradation products. | Conduct forced degradation studies to identify potential degradation products and establish their chromatographic profiles. |
| Color Change (Darkening) of Solid or Solution | Oxidation or light-induced degradation.[1] | Store the compound and its solutions protected from light and air.[2] |
Experimental Protocols
Forced Degradation Studies
Forced degradation studies are essential for understanding the degradation pathways of this compound and for developing a stability-indicating analytical method.[4][5] The goal is to achieve 1-30% degradation of the active pharmaceutical ingredient (API).[4]
| Condition | Protocol |
| Acid Hydrolysis | Reflux the drug in 0.1 N HCl at 60°C for 30 minutes. If no degradation is observed, increase the acid concentration or reflux time.[4] |
| Base Hydrolysis | Reflux the drug in 0.1 N NaOH at 60°C for 30 minutes. If no degradation is observed, increase the base concentration or reflux time.[4] |
| Oxidation | Treat the drug solution with 3% hydrogen peroxide (H₂O₂) at room temperature for a specified period. |
| Thermal Degradation | Expose the solid drug to a temperature of 70°C in a stability chamber for 1-2 months.[4] |
| Photostability | Expose the drug substance, both as a solid and in solution, to a light source according to ICH Q1B guidelines.[6][7] A control sample should be protected from light. |
Stability-Indicating HPLC Method Development (General Approach)
A reversed-phase high-performance liquid chromatography (RP-HPLC) method is a common and effective technique for developing a stability-indicating assay.[8][9][10]
| Parameter | Typical Starting Conditions |
| Column | C18 (e.g., 250 x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Gradient elution with a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic modifier (e.g., acetonitrile). |
| Detection | UV detection at a wavelength where the API and potential degradation products have significant absorbance. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
Method Validation: The developed method should be validated according to USP or ICH guidelines for parameters such as linearity, accuracy, precision, specificity, and robustness.[11]
Visualizing Experimental Workflows
Forced Degradation Study Workflow
References
- 1. 4-Piperidinecarboxylic acid, 1-(2-(4-aminophenyl)ethyl)-4-phenyl-, ethyl ester, hydrochloride (1:2) | C22H29ClN2O2 | CID 197194 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Anileridine | C22H28N2O2 | CID 8944 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. ijrpp.com [ijrpp.com]
- 5. biomedres.us [biomedres.us]
- 6. database.ich.org [database.ich.org]
- 7. ema.europa.eu [ema.europa.eu]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. researchgate.net [researchgate.net]
- 10. jddtonline.info [jddtonline.info]
- 11. jfda-online.com [jfda-online.com]
Technical Support Center: Overcoming Matrix Effects in Anileridine Bioanalysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering matrix effects in the bioanalysis of anileridine. The information is presented in a practical question-and-answer format to directly address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact anileridine bioanalysis?
A1: Matrix effects are the alteration of ionization efficiency of a target analyte, such as anileridine, by co-eluting compounds from the biological sample (e.g., plasma, urine). These effects, primarily ion suppression or enhancement, can lead to inaccurate and imprecise quantification in LC-MS/MS analysis. Components like phospholipids, salts, and endogenous metabolites in the sample matrix can interfere with the ionization of anileridine in the mass spectrometer's ion source, compromising the reliability of the analytical method.
Q2: How can I detect the presence of matrix effects in my anileridine assay?
A2: The presence of matrix effects can be assessed both qualitatively and quantitatively. A common qualitative method is the post-column infusion experiment. In this technique, a constant flow of anileridine solution is infused into the mass spectrometer while a blank, extracted biological sample is injected into the LC system. Any dip or rise in the anileridine signal at the retention time of interfering components indicates ion suppression or enhancement, respectively. For a quantitative assessment, the post-extraction spike method is widely used. This involves comparing the response of anileridine spiked into an extracted blank matrix with the response of anileridine in a neat solvent.
Q3: What are the primary strategies to minimize matrix effects in anileridine bioanalysis?
A3: The main strategies to combat matrix effects fall into three categories:
-
Effective Sample Preparation: The goal is to remove interfering matrix components before analysis. Common techniques include Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).
-
Chromatographic Separation: Optimizing the HPLC or UHPLC method to chromatographically separate anileridine from matrix components that cause ion suppression or enhancement is a crucial step.
-
Stable Isotope-Labeled Internal Standard (SIL-IS): Using a SIL-IS for anileridine can compensate for matrix effects, as it will be affected in the same way as the analyte, leading to more accurate quantification.
Troubleshooting Guide
Problem: Poor peak shape and inconsistent retention times for anileridine.
| Possible Cause | Troubleshooting Step |
| Matrix Overload | Dilute the sample extract before injection to reduce the concentration of matrix components. |
| Inadequate Sample Cleanup | Re-evaluate your sample preparation method. If using PPT, consider switching to a more selective technique like LLE or SPE to better remove interferences. |
| Column Contamination | Implement a robust column washing protocol between injections. Consider using a guard column to protect the analytical column. |
Problem: Significant ion suppression is observed for anileridine.
| Possible Cause | Troubleshooting Step |
| Co-elution with Phospholipids | Modify the chromatographic gradient to better separate anileridine from the phospholipid elution zone. Incorporate a phospholipid removal plate or cartridge in your sample preparation workflow. |
| Inefficient Sample Preparation | Optimize the chosen extraction method. For LLE, adjust the pH and solvent choice. For SPE, experiment with different sorbents and wash/elution solvents. |
| High Sample Concentration | Reduce the injection volume or dilute the final extract to lessen the load of matrix components entering the mass spectrometer. |
Problem: Inconsistent recovery of anileridine during sample preparation.
| Possible Cause | Troubleshooting Step |
| Suboptimal Extraction pH (LLE) | Anileridine is a basic compound. Ensure the pH of the aqueous sample is adjusted to a basic pH (e.g., pH 9-10) to ensure it is in its neutral form for efficient extraction into an organic solvent. |
| Inappropriate SPE Sorbent or Elution Solvent | For a basic compound like anileridine, a cation-exchange or a mixed-mode SPE sorbent can be effective. Ensure the elution solvent is strong enough to displace the analyte from the sorbent (e.g., by adding a small amount of ammonia (B1221849) to an organic solvent). |
| Incomplete Protein Precipitation (PPT) | Ensure the ratio of precipitating solvent (e.g., acetonitrile) to plasma is sufficient (typically at least 3:1, v/v). Vortex thoroughly and allow adequate time for precipitation. |
Experimental Protocols
The following are example protocols for common sample preparation techniques. These should be optimized for your specific laboratory conditions and matrix.
Protein Precipitation (PPT)
This method is fast and simple but may be less effective at removing all matrix interferences.
-
To 100 µL of plasma or serum sample, add 300 µL of cold acetonitrile (B52724) containing the internal standard.
-
Vortex vigorously for 1-2 minutes to ensure complete protein precipitation.
-
Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube for analysis by LC-MS/MS.
Liquid-Liquid Extraction (LLE)
LLE offers a cleaner extract than PPT and is effective for basic compounds like anileridine.
-
To 500 µL of plasma or urine, add the internal standard.
-
Add 100 µL of a basifying agent (e.g., 1M sodium carbonate) to adjust the pH to approximately 10.
-
Add 2 mL of an appropriate organic solvent (e.g., ethyl acetate (B1210297) or a mixture of hexane (B92381) and isoamyl alcohol).
-
Vortex for 5-10 minutes.
-
Centrifuge at 3000 x g for 10 minutes to separate the layers.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable mobile phase for injection.
Solid-Phase Extraction (SPE)
SPE can provide the cleanest extracts and allows for sample concentration. A mixed-mode or cation-exchange sorbent is often suitable for basic drugs like anileridine.
-
Condition the SPE cartridge: Pass 1 mL of methanol (B129727) followed by 1 mL of water through the cartridge.
-
Equilibrate: Pass 1 mL of an appropriate buffer (e.g., phosphate (B84403) buffer at a neutral pH) through the cartridge.
-
Load the sample: Load the pre-treated sample (e.g., plasma diluted with buffer) onto the cartridge.
-
Wash: Wash the cartridge with 1 mL of a weak organic solvent or an acidic buffer to remove interferences.
-
Elute: Elute anileridine with a small volume of an organic solvent containing a basic modifier (e.g., 5% ammonium (B1175870) hydroxide (B78521) in methanol).
-
Evaporate and Reconstitute: Evaporate the eluate to dryness and reconstitute in the mobile phase.
Data Presentation
The following table summarizes typical performance characteristics of different sample preparation methods for the analysis of synthetic opioids similar to anileridine in biological matrices. Specific values for anileridine will need to be determined during method validation.
| Parameter | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Recovery (%) | 80 - 95 | 85 - 105 | 90 - 110 |
| Matrix Effect (%) | 60 - 85 (Significant Suppression Common) | 80 - 100 (Moderate Suppression) | 95 - 105 (Minimal Suppression) |
| Relative Standard Deviation (RSD) (%) | < 15 | < 10 | < 5 |
| Throughput | High | Medium | Low to Medium |
| Cost per Sample | Low | Low to Medium | High |
| Selectivity | Low | Medium | High |
Visualizations
The following diagrams illustrate the workflows for the described sample preparation techniques.
Technical Support Center: Anileridine Hydrochloride Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of anileridine hydrochloride and improving its yield.
Frequently Asked Questions (FAQs)
Q1: What are the common synthesis routes for anileridine?
A1: Anileridine is typically synthesized via two main routes. The first involves the N-alkylation of ethyl 4-phenyl-4-piperidinecarboxylate with a p-aminophenethyl halide. A second route utilizes the reaction of a sulfonate intermediate with p-aminophenylethylamine, followed by alcoholysis to yield anileridine.[1]
Q2: What are the critical parameters influencing the yield of anileridine synthesis?
A2: The key factors affecting the yield include reaction temperature, reaction time, the choice of base and solvent, and the stoichiometry of the reactants. Controlling these parameters is crucial to minimize the formation of byproducts and maximize the conversion to anileridine.[2]
Q3: How can I minimize the formation of the N,N-dialkylated byproduct during the N-alkylation step?
A3: To reduce the formation of dialkylated impurities, it is recommended to use an excess of the piperidine (B6355638) reactant relative to the alkylating agent. Additionally, the slow, controlled addition of the alkylating agent to the reaction mixture can significantly minimize this side reaction.[3]
Q4: What is the role of the base in the N-alkylation reaction for anileridine synthesis?
A4: The base is crucial for neutralizing the acid that is formed during the N-alkylation reaction. The choice of base can significantly impact the reaction rate and yield. Strong, non-nucleophilic bases are often preferred.
Q5: How can the purity of the final this compound product be improved?
A5: Purification of this compound can be achieved through recrystallization. The choice of solvent for recrystallization is critical and should be experimentally determined to ensure high purity and yield. Common techniques also include washing the crude product to remove unreacted starting materials and byproducts.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Ineffective base for acid neutralization. | Use a stronger, anhydrous base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃). Ensure at least 1.5-2.0 equivalents of the base are used.[3] |
| Poor solubility of reactants. | Switch to a more polar aprotic solvent like N,N-dimethylformamide (DMF) to ensure all reactants are fully dissolved.[3][4] | |
| Low reaction temperature. | Many N-alkylation reactions require heating to proceed at a reasonable rate. Gradually increase the reaction temperature and monitor the progress.[3] | |
| Formation of N,N-Dialkylated Byproduct | Incorrect stoichiometry of reactants. | Use a molar excess of the ethyl 4-phenyl-4-piperidinecarboxylate relative to the p-aminophenethyl halide. |
| Rapid addition of the alkylating agent. | Add the p-aminophenethyl halide slowly and in a controlled manner to the reaction mixture. This maintains a low concentration of the alkylating agent, favoring mono-alkylation.[3] | |
| Reaction Stalls or is Incomplete | Incomplete neutralization of acid byproduct. | Ensure a sufficient amount of a suitable base is present to effectively neutralize the acid formed during the reaction. |
| Impurities in starting materials or solvents. | Use high-purity, anhydrous reagents and solvents to avoid potential side reactions or catalyst poisoning. | |
| Difficulty in Product Isolation and Purification | Product is not precipitating from the solution. | After the reaction is complete, cool the mixture. If the product does not precipitate, try adding a non-polar solvent to induce crystallization. |
| Impure final product after recrystallization. | Experiment with different solvent systems for recrystallization. A solvent in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures is ideal. |
Experimental Protocols
Key Experiment: N-Alkylation of Ethyl 4-phenyl-4-piperidinecarboxylate
This protocol describes a general procedure for the N-alkylation step in anileridine synthesis.
Materials:
-
Ethyl 4-phenyl-4-piperidinecarboxylate
-
p-Aminophenethyl chloride hydrochloride
-
Anhydrous potassium carbonate (K₂CO₃)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a dry reaction flask under an inert atmosphere, add ethyl 4-phenyl-4-piperidinecarboxylate and anhydrous DMF.
-
Add anhydrous potassium carbonate (2.0 equivalents) to the stirred solution.
-
In a separate flask, prepare a solution of p-aminophenethyl chloride hydrochloride in a minimal amount of anhydrous DMF.
-
Slowly add the p-aminophenethyl chloride hydrochloride solution to the reaction mixture at room temperature over a period of 1-2 hours.
-
Heat the reaction mixture to 80-100°C and monitor the progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by the slow addition of water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude anileridine base.
Data Presentation
Table 1: Effect of Reaction Conditions on Anileridine Synthesis Yield
| Entry | Base (equiv.) | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 1 | NaHCO₃ (1.5) | Ethanol | 78 | 24 | 45 |
| 2 | K₂CO₃ (2.0) | DMF | 80 | 12 | 75 |
| 3 | K₂CO₃ (2.0) | DMF | 100 | 8 | 85 |
| 4 | Cs₂CO₃ (2.0) | DMF | 100 | 8 | 92 |
| 5 | NaH (1.5) | THF | 66 | 12 | 68 |
Note: This data is illustrative and based on general principles of N-alkylation reactions. Actual results may vary.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Logical workflow for troubleshooting low yield in anileridine synthesis.
References
- 1. ANILERIDINE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]
- 2. CN105037250A - Synthesis method of anileridine - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
Anileridine Hydrochloride Reference Standard: Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with anileridine hydrochloride reference standards. Given that anileridine is no longer commercially manufactured in several countries, issues related to the age and storage of reference materials may be more prevalent.
Frequently Asked Questions (FAQs)
Q1: What are the typical purity specifications for an this compound reference standard?
A1: The United States Pharmacopeia (USP) provides specifications for Anileridine and its hydrochloride salt. This compound should have a purity between 96.0% and 102.0% on a dried basis.[1] For Anileridine base, the purity should be between 98.5% and 101.0% on an anhydrous basis.[2] Additional specifications from the USP for the base form include limits on water content and residue on ignition.[2]
Q2: How should I properly store the this compound reference standard?
A2: According to the USP, Anileridine should be preserved in tight, light-resistant containers and stored at room temperature.[2] The dihydrochloride (B599025) salt is noted to be stable in air.[3] Proper storage is critical to prevent degradation and maintain the integrity of the standard.
Q3: What are the potential degradation pathways for Anileridine?
A3: While specific degradation products are not widely reported in recent literature, the chemical structure of anileridine suggests potential degradation pathways. The ester functional group is susceptible to hydrolysis, which would yield the corresponding carboxylic acid. The aromatic amine group is prone to oxidation, which can lead to colored impurities.
Q4: My reference standard appears discolored. Can I still use it?
A4: Anileridine is typically a white crystalline powder.[3] Any discoloration may indicate degradation or contamination. It is strongly recommended to re-qualify the standard using appropriate analytical techniques (e.g., HPLC, titration) to confirm its purity before use. If significant degradation is observed, a new reference standard should be procured.
Q5: Where can I source a reliable this compound reference standard?
A5: Since anileridine is a discontinued (B1498344) drug product in some regions, sourcing a new reference standard may be challenging.[3][4] Reputable suppliers of pharmaceutical reference standards, such as USP, are the preferred source.[1] If procuring from other sources, it is crucial to obtain a comprehensive Certificate of Analysis and independently verify the purity.
Troubleshooting Guide
This guide addresses common issues encountered during the use of this compound reference standards in experimental settings.
Issue 1: Observed Purity is Lower Than Stated on the Certificate of Analysis (CoA)
Possible Causes:
-
Degradation: Improper storage or age of the reference standard may lead to chemical degradation.
-
Hygroscopicity: The material may have absorbed atmospheric moisture. The USP monograph specifies a water content limit of not more than 1.0%.[2]
-
Analytical Method Error: Issues with the analytical method, such as incorrect preparation of solutions, instrument malfunction, or improper method parameters.
Troubleshooting Steps:
-
Verify Storage Conditions: Ensure the standard has been stored in a tight, light-resistant container at room temperature as specified.[2]
-
Perform Water Content Analysis: Use Karl Fischer titration to determine the water content and compare it to the specification.[2]
-
Review Analytical Protocol: Double-check all steps of the analytical procedure, including sample and standard preparation, and instrument settings.
-
Re-run Analysis with a Control: If possible, analyze a previously qualified batch of the reference standard or a different reference standard with a similar analytical method to rule out systemic issues.
Issue 2: Appearance of Unexpected Peaks in the Chromatogram
Possible Causes:
-
Contamination: The reference standard may be contaminated with synthesis-related impurities or from external sources.
-
Degradation Products: The new peaks could be due to the degradation of anileridine.
-
System Contamination: The analytical system (e.g., HPLC) may be contaminated.
Troubleshooting Steps:
-
Analyze a Blank: Inject a blank solvent to ensure that the unexpected peaks are not originating from the mobile phase or the analytical system itself.
-
Review Synthesis Pathway: If known, review the synthesis of anileridine to anticipate potential impurities.
-
Perform Forced Degradation Studies: Subject a solution of the reference standard to stress conditions (acid, base, oxidation, heat, light) to see if the unknown peaks correspond to degradation products.
-
Mass Spectrometry (MS) Analysis: Use a mass spectrometer coupled with the separation technique (e.g., LC-MS) to obtain mass information about the unknown peaks to aid in their identification.
Quantitative Data Summary
The following table summarizes the key quantitative specifications for Anileridine and its hydrochloride salt as per the USP monographs.
| Parameter | Anileridine Specification | This compound Specification |
| Purity Assay | 98.5% - 101.0% (anhydrous basis)[2] | 96.0% - 102.0% (dried basis)[1] |
| Water Content | Not more than 1.0%[2] | Not specified (assay is on dried basis) |
| Residue on Ignition | Not more than 0.1%[2] | Not specified |
Experimental Protocols
Protocol 1: Purity Assay by Titration (based on USP for Anileridine)
This method is a non-aqueous titration suitable for the basic nitrogen atoms in the anileridine molecule.
Materials:
-
Anileridine Reference Standard
-
Glacial Acetic Acid
-
0.1 N Perchloric Acid in Glacial Acetic Acid (Volumetric Solution)
-
Crystal Violet TS (Indicator)
Procedure:
-
Accurately weigh approximately 350 mg of the Anileridine reference standard.[2]
-
Dissolve the weighed sample in 50 mL of glacial acetic acid.[2]
-
Add one drop of crystal violet indicator solution.[2]
-
Titrate the solution with 0.1 N perchloric acid to a blue-green endpoint.[2]
-
Perform a blank determination by titrating 50 mL of glacial acetic acid with the 0.1 N perchloric acid and make any necessary corrections.[2]
-
Calculate the purity based on the volume of titrant consumed. Each mL of 0.1 N perchloric acid is equivalent to 17.62 mg of C22H28N2O2.[2]
Protocol 2: Representative HPLC Method for Purity and Impurity Profiling
Since a specific HPLC method for impurity profiling is not detailed in the provided search results, a general reverse-phase HPLC method suitable for a basic compound like anileridine is provided below. This method would require validation for its intended use.
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) with a UV detector.
-
C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic Acid or Trifluoroacetic Acid (for mobile phase modification)
-
This compound Reference Standard
Chromatographic Conditions (Example):
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30-31 min: 90% to 10% B
-
31-35 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 234 nm and 285 nm (based on UV maxima)[2][5]
-
Injection Volume: 10 µL
Procedure:
-
Prepare a stock solution of the this compound reference standard in a suitable diluent (e.g., 50:50 water:acetonitrile).
-
Prepare working solutions for analysis at an appropriate concentration.
-
Equilibrate the HPLC system with the initial mobile phase conditions.
-
Inject the prepared solutions and record the chromatograms.
-
Calculate the area percent of the main peak and any impurity peaks to determine the purity profile.
Visualizations
Caption: Workflow for troubleshooting out-of-specification purity results.
Caption: Potential degradation pathways of anileridine.
Caption: Relationship between causes and effects in purity issues.
References
addressing poor peak shape in anileridine chromatography
This technical support center provides troubleshooting guidance for common issues encountered during the chromatographic analysis of anileridine, with a focus on resolving poor peak shape.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of poor peak shape in anileridine chromatography?
Poor peak shape in anileridine chromatography, such as peak tailing, fronting, or splitting, can arise from a variety of factors. Anileridine is a basic compound, making it susceptible to interactions with the stationary phase.[1][2][3] The most common causes include:
-
Secondary Silanol (B1196071) Interactions: Anileridine, containing basic amine groups, can interact with residual acidic silanol groups on the surface of silica-based stationary phases (e.g., C18 columns).[1][2][3][4] This is a primary cause of peak tailing.
-
Inappropriate Mobile Phase pH: The pH of the mobile phase is critical. If the pH is not optimal, it can lead to the ionization of silanol groups, which then strongly interact with the protonated anileridine molecules, causing tailing.[3][5][6]
-
Sample Overload: Injecting too high a concentration or volume of anileridine can saturate the column, leading to peak fronting or tailing.[4][7][8][9]
-
Column Degradation: Over time, columns can degrade. This may involve the loss of stationary phase (end-capping), the creation of voids at the column inlet, or contamination from sample matrix components.[2][4][10][11]
-
Sample Solvent Mismatch: If the solvent used to dissolve the anileridine sample is significantly stronger or has a different pH than the mobile phase, it can cause peak distortion, including fronting and splitting.[4][7][12]
-
System Issues: Problems with the HPLC system itself, such as dead volume in tubing connections, partially blocked frits, or injector issues, can also lead to poor peak shapes.[11][13][14][15]
Troubleshooting Guide: Peak Tailing
Peak tailing is characterized by an asymmetrical peak where the latter half of the peak is broader than the front half. This is the most common peak shape issue for basic compounds like anileridine.
Q2: My anileridine peak is tailing. How can I fix this?
Peak tailing for anileridine is often due to secondary interactions with the silica (B1680970) stationary phase. Here are the steps to troubleshoot and resolve it:
-
Optimize Mobile Phase pH: The most effective way to reduce tailing from silanol interactions is to adjust the mobile phase pH.
-
Low pH: Lowering the pH of the mobile phase (e.g., to between 2.5 and 3.5) with an acid like phosphoric acid or formic acid will suppress the ionization of silanol groups on the stationary phase.[3][5][6] This minimizes the strong ionic interactions with the positively charged anileridine molecules.
-
High pH: Alternatively, a high pH can be used to deprotonate the basic analyte, though this may require a column stable at high pH.[16]
-
-
Use a Modern, End-Capped Column: Modern HPLC columns are often "end-capped," a process that chemically derivatizes most of the residual silanol groups, making them less available for secondary interactions.[2][3] Using a high-purity, end-capped column is highly recommended for analyzing basic compounds.
-
Add a Competing Base: Adding a small amount of a competing base, such as triethylamine (B128534) (TEA), to the mobile phase can help to mask the active silanol sites and improve the peak shape of basic analytes.[1]
-
Check for Column Contamination and Degradation: If the peak shape has worsened over time, the column may be contaminated or degraded.[4] Try washing the column with a strong solvent or, if that fails, replace the column. A void at the column inlet can also cause tailing; this would necessitate column replacement.[2]
-
Reduce Sample Load: Injecting a lower concentration or smaller volume of your anileridine sample can sometimes improve peak shape if the column is being overloaded.[4]
Table 1: Recommended Starting Conditions for Anileridine Chromatography
| Parameter | Recommendation | Rationale |
| Column | High-purity, end-capped C18 or C8 (e.g., USP L1 or L7) | Minimizes silanol interactions that cause tailing.[2][3] |
| Mobile Phase | Acetonitrile (B52724)/Water with a buffer | Provides good retention and separation. |
| pH | 2.5 - 3.5 (adjusted with phosphoric or formic acid) | Suppresses silanol ionization to reduce peak tailing.[3][5][6] |
| Buffer | Phosphate (B84403) or Formate | Maintains a stable pH. |
| Flow Rate | 1.0 mL/min (for a 4.6 mm ID column) | A standard starting point for analytical scale HPLC. |
| Temperature | 25 - 40 °C | Can influence selectivity and peak shape. |
| Detection | UV at ~230 nm | Based on the chromophores in the anileridine structure. |
Troubleshooting Guide: Peak Fronting
Peak fronting is observed as an asymmetric peak that is broader in the first half and narrower in the second.[7]
Q3: My anileridine peak is fronting. What could be the cause?
Peak fronting is less common than tailing for basic compounds but can occur due to several factors:
-
Sample Overload: This is one of the most common causes of peak fronting.[7][8][9] Too much sample injected onto the column can lead to saturation of the stationary phase, causing some analyte molecules to travel faster.[7]
-
Solution: Try diluting your sample or injecting a smaller volume.[9]
-
-
Poor Sample Solubility/Solvent Mismatch: If the sample is not fully dissolved in the injection solvent, or if the injection solvent is much stronger than the mobile phase, it can lead to a distorted peak shape.[7][8][9]
-
Column Collapse: A physical collapse of the column bed, which can be caused by operating outside the recommended pH or temperature range, can also result in peak fronting.[7][8]
-
Solution: Ensure your method conditions are within the column manufacturer's specifications. If you suspect column collapse, the column will likely need to be replaced.[7]
-
Troubleshooting Guide: Split Peaks
Split peaks appear as two or more closely spaced peaks for a single analyte.[10]
Q4: Why is my anileridine peak splitting, and how do I resolve it?
Peak splitting can be a complex issue with several potential causes:
-
If all peaks in the chromatogram are split: The problem likely lies before the column.
-
Partially Blocked Inlet Frit: Contamination can block the inlet frit of the column, causing the sample to be unevenly distributed onto the stationary phase.[7][14][15]
-
Void in the Column: A void or channel at the head of the column can cause the sample to travel through different paths, resulting in a split peak.[7][14][15]
-
Solution: For a blocked frit, you can try back-flushing the column. If there is a void, the column will need to be replaced.[15] Using a guard column and filtering samples can help prevent these issues.
-
-
If only the anileridine peak is split: The issue is likely related to the sample or its interaction with the chromatographic system.
-
Sample Solvent Mismatch: Injecting the sample in a solvent that is too strong or immiscible with the mobile phase is a common cause.[12]
-
Solution: Prepare your sample in the mobile phase whenever possible.[15]
-
-
Co-elution: It's possible that an impurity or related substance is co-eluting with your anileridine peak.
-
Injector Issues: A problem with the autosampler, such as an incompletely filled sample loop, can sometimes cause split peaks.[17]
-
Experimental Protocols
Protocol 1: Mobile Phase Preparation (Low pH)
This protocol describes the preparation of a mobile phase suitable for reducing peak tailing of anileridine.
-
Prepare the Aqueous Buffer:
-
Dissolve the appropriate amount of a buffer salt (e.g., potassium phosphate monobasic) in HPLC-grade water to achieve the desired concentration (e.g., 20 mM).
-
Adjust the pH to 2.5 using 85% phosphoric acid. Use a calibrated pH meter for accuracy.
-
-
Filter the Aqueous Phase:
-
Filter the aqueous buffer through a 0.45 µm or 0.22 µm membrane filter to remove any particulate matter.
-
-
Prepare the Final Mobile Phase:
-
Measure the desired volumes of the filtered aqueous buffer and HPLC-grade acetonitrile (or other organic solvent) into a clean mobile phase reservoir. For example, for a 60:40 (v/v) aqueous:acetonitrile mobile phase, mix 600 mL of the aqueous buffer with 400 mL of acetonitrile.
-
-
Degas the Mobile Phase:
-
Degas the final mobile phase mixture using sonication, vacuum filtration, or helium sparging to prevent bubble formation in the HPLC system.
-
Protocol 2: Column Washing Procedure
This procedure can help to remove contaminants that may be causing poor peak shape.
-
Disconnect the Column: Disconnect the column from the detector to avoid contaminating it.
-
Flush with Mobile Phase (No Buffer): Flush the column with a mixture of water and organic solvent (in the same ratio as your mobile phase) for 20-30 column volumes to remove buffer salts.
-
Wash with Stronger Solvents: Sequentially wash the column with solvents of increasing elution strength. For a reversed-phase C18 column, a typical sequence is:
-
100% Water
-
100% Acetonitrile
-
100% Isopropanol
-
100% Methylene Chloride (if compatible with your column and system)
-
Flush again with Isopropanol and then Acetonitrile to remove the stronger solvents.
-
-
Equilibrate the Column: Re-equilibrate the column with your mobile phase until a stable baseline is achieved.
Visual Troubleshooting Workflows
Caption: A workflow for troubleshooting poor peak shape in chromatography.
Caption: A decision tree for fixing anileridine peak tailing.
References
- 1. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 2. gmpinsiders.com [gmpinsiders.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. agilent.com [agilent.com]
- 7. acdlabs.com [acdlabs.com]
- 8. Understanding Peak Fronting in HPLC | Phenomenex [phenomenex.com]
- 9. What is Peak Fronting? | PerkinElmer [perkinelmer.com]
- 10. mastelf.com [mastelf.com]
- 11. Abnormal Peak Shapes : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 12. researchgate.net [researchgate.net]
- 13. support.waters.com [support.waters.com]
- 14. bio-works.com [bio-works.com]
- 15. chromatographytoday.com [chromatographytoday.com]
- 16. benchchem.com [benchchem.com]
- 17. HPLCトラブルシューティングガイド [sigmaaldrich.com]
minimizing anileridine hydrochloride adsorption during experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize the adsorption of anileridine hydrochloride during experimental procedures. Adsorption to labware can lead to inaccurate quantification, reduced recovery, and compromised experimental outcomes. This guide offers practical solutions and detailed protocols to mitigate these challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound adsorption in laboratory settings?
A1: this compound, a synthetic opioid, possesses physicochemical properties that make it susceptible to adsorption onto laboratory surfaces. The primary causes include:
-
Hydrophobic Interactions: With a LogP of approximately 3.7, anileridine has a significant degree of lipophilicity, leading to its adsorption onto hydrophobic surfaces like polypropylene (B1209903) and other plastics.[1]
-
Ionic Interactions: As a basic compound, this compound exists in a protonated, positively charged form in acidic to neutral solutions. This can lead to electrostatic interactions with negatively charged surfaces, such as the silanol (B1196071) groups on untreated glass.
-
pH-Dependent Adsorption: The degree of ionization and, consequently, the potential for ionic interactions is highly dependent on the pH of the solution. At higher pH values (approaching its pKa), the neutral, more lipophilic form of anileridine becomes more prevalent, potentially increasing adsorption to hydrophobic surfaces.
Q2: Which types of labware are most prone to this compound adsorption?
A2: The extent of adsorption varies with the material of the labware:
-
Polyvinyl Chloride (PVC): Generally exhibits high adsorption for lipophilic compounds and should be avoided. Studies with similar opioids have shown significant loss when in contact with PVC.[2][3]
-
Polystyrene: Also known to adsorb hydrophobic molecules and can be a significant source of sample loss.
-
Untreated Borosilicate Glass: The free silanol groups on the surface of untreated glass can carry a negative charge, leading to the adsorption of positively charged anileridine molecules.
-
Polypropylene: While often considered relatively inert, its hydrophobic nature can lead to the adsorption of lipophilic drugs like anileridine.[4]
Q3: How can I prevent or minimize this compound adsorption?
A3: Several strategies can be employed to minimize adsorption:
-
Proper Material Selection: Whenever possible, use low-adsorption labware, such as silanized (deactivated) glass or certain types of polyethylene (B3416737). Polypropylene can be a suitable alternative to glass if ionic interactions are a primary concern, but hydrophobic binding must still be considered.
-
pH Control: Maintain the pH of your this compound solutions at 3.5 or below. In this acidic environment, the molecule is protonated and highly water-soluble, which can help reduce hydrophobic interactions.[1] However, be mindful of potential ionic interactions with untreated glass.
-
Solvent Modification: The addition of a small percentage of an organic solvent like acetonitrile (B52724) or methanol (B129727) to your aqueous solutions can help reduce hydrophobic interactions with plastic surfaces.
-
Passivation of Surfaces: For stainless steel components in your experimental setup, passivation can create a more inert surface, reducing the potential for adsorption and cross-contamination.
-
Pre-conditioning/Priming: Before the experiment, rinse all surfaces that will come into contact with the anileridine solution with a solution of the same concentration. This "primes" the surfaces by saturating the active adsorption sites. Studies on the similar opioid sufentanil have shown this to be an effective strategy.[4][5]
Q4: What are the recommended storage conditions for this compound solutions to minimize adsorption and degradation?
A4: For optimal stability and minimal loss due to adsorption, this compound solutions should be stored in tightly sealed, light-resistant containers. For short-term storage, low-adsorption plastic or silanized glass vials are recommended. The pH of the solution should be maintained at 3.5 or below to ensure stability.[1] For longer-term storage, freezing the solution at -20°C or below can be effective, but it is crucial to ensure the compound fully redissolves upon thawing and to check for precipitation.[2]
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps |
| Low Recovery of Anileridine in Samples | Adsorption to labware (pipette tips, vials, tubes). | 1. Verify Adsorption: Analyze a solution of known concentration before and after transfer between vessels to quantify the loss. 2. Change Labware: Switch to low-binding polypropylene or silanized glass vials. 3. Modify Solvent: Add a small percentage (e.g., 5-10%) of acetonitrile or methanol to your sample diluent. 4. Adjust pH: Ensure the sample pH is acidic (ideally ≤ 3.5) to maximize solubility and minimize hydrophobic interactions. |
| Inconsistent or Drifting Peak Areas in HPLC Analysis | Adsorption to HPLC system components (tubing, injector, column frit). | 1. Prime the System: Make several injections of a concentrated anileridine solution to saturate active sites in the flow path. 2. Check for Carryover: Inject a blank solvent after a high-concentration sample to see if the compound is desorbing from the system. 3. Use Inert Tubing: Consider using PEEK or other inert tubing in your HPLC system. 4. Mobile Phase pH: Ensure the mobile phase pH is appropriate to maintain a consistent ionization state of anileridine. |
| Precipitation of Anileridine in Solution | pH of the solution is too high (≥ 4), causing the precipitation of the free base. | 1. Measure pH: Immediately check the pH of the solution. 2. Acidify: If the pH is 4 or higher, carefully add a dilute acid (e.g., 0.1 M HCl or phosphoric acid) to lower the pH to a stable range (2.5-3.5). 3. Prepare Fresh Solutions: Always prepare fresh aqueous solutions of this compound and verify the pH. |
| Discoloration of Anileridine Solution | Oxidation and degradation of the compound, which can be exacerbated by exposure to light and air. | 1. Protect from Light: Store solutions in amber vials or wrap clear vials in aluminum foil. 2. Minimize Headspace: Use vials that are appropriately sized for your solution volume to minimize exposure to air. 3. Use Freshly Prepared Solutions: Whenever possible, use solutions that have been recently prepared. |
Quantitative Data on Opioid Adsorption
| Material | Analyte | Initial Concentration (µg/mL) | % Recovery after 24h at Room Temperature (Illustrative) | Reference |
| Borosilicate Glass | Sufentanil Citrate (B86180) | 5 | ~98% | [2] |
| Polyethylene | Sufentanil Citrate | 5 | ~97% | [2] |
| Polyvinyl Chloride (PVC) | Sufentanil Citrate | 5 | ~40% (at 32°C after 21 days) | [2] |
| Polypropylene Syringe | Sufentanil | 1-2 | >95% | [6] |
| Epidural Filter | Sufentanil | 1-2 | ~83% (in the first hour) | [6] |
Note: This data is for sufentanil and should be considered illustrative for this compound. Actual adsorption rates will vary depending on the specific experimental conditions.
Experimental Protocols
Protocol for Evaluating this compound Adsorption to Labware
This protocol outlines a method to quantify the adsorption of this compound to different types of labware using High-Performance Liquid Chromatography (HPLC).
1. Materials and Reagents:
-
This compound reference standard
-
HPLC-grade acetonitrile and methanol
-
HPLC-grade water
-
Phosphoric acid or other suitable buffer for pH adjustment
-
Labware to be tested (e.g., polypropylene vials, borosilicate glass vials, silanized glass vials)
-
Calibrated pipettes and low-retention tips
-
HPLC system with UV detector
2. Preparation of Solutions:
-
Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in a 50:50 (v/v) mixture of methanol and water to create a stock solution.
-
Working Solution (10 µg/mL): Dilute the stock solution with HPLC-grade water, adjusting the pH to 3.0 with dilute phosphoric acid.
3. Experimental Procedure:
-
Prepare three sets of vials for each type of labware being tested.
-
Add a known volume (e.g., 1 mL) of the 10 µg/mL anileridine working solution to each vial.
-
Immediately cap one set of vials (T=0 control) and transfer the contents to a clean, low-adsorption autosampler vial for immediate HPLC analysis.
-
Cap the remaining vials and let them stand at room temperature for a predetermined time (e.g., 4 hours and 24 hours).
-
At each time point, uncap the vials, and transfer the contents to clean, low-adsorption autosampler vials for HPLC analysis.
-
Analyze all samples by HPLC.
4. HPLC Analysis Parameters (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A mixture of acetonitrile and a phosphate (B84403) buffer (pH 3.0). The exact ratio should be optimized for good peak shape and retention time.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 235 nm
-
Injection Volume: 10 µL
5. Data Analysis:
-
Calculate the mean peak area for the T=0 control samples.
-
Calculate the mean peak area for each labware type at each time point.
-
Determine the percent recovery for each condition using the following formula: % Recovery = (Mean Peak Area at Time X / Mean Peak Area at T=0) * 100
-
The percent loss due to adsorption is 100 - % Recovery.
Visualizations
Caption: Workflow for quantifying this compound adsorption to labware.
Caption: Troubleshooting decision tree for low this compound recovery.
References
- 1. Anileridine | C22H28N2O2 | CID 8944 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Stability of sufentanil citrate in a portable pump reservoir, a glass container and a polyethylene container - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stability of a sufentanil-ropivacaine mixture in a glass and a PVC reservoir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Adsorption of sufentanil to epidural filters and catheters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Stability of Sufentanil in a Syringe Pump under Simulated Epidural Infusion - PubMed [pubmed.ncbi.nlm.nih.gov]
Anileridine Hydrochloride Degradation: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with essential information for elucidating the degradation pathway of anileridine hydrochloride. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges encountered during experimental studies.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No degradation observed under stress conditions. | - Stress conditions are too mild (concentration of stressor, temperature, or duration).- this compound is stable under the applied conditions. | - Increase the concentration of the acid, base, or oxidizing agent.- Elevate the temperature for thermal and hydrolytic stress studies.- Extend the duration of exposure to the stressor.- For photostability, ensure the light source provides the appropriate wavelength and intensity as per ICH Q1B guidelines. |
| Multiple, poorly resolved peaks in chromatogram. | - Inappropriate HPLC method (column, mobile phase, gradient).- Secondary degradation of primary products. | - Optimize the HPLC method by screening different columns (e.g., C18, C8) and mobile phase compositions (pH, organic modifier).- Employ a gradient elution to improve the separation of polar and non-polar degradants.- Analyze samples at earlier time points to identify primary degradation products before they convert to secondary ones. |
| Difficulty in identifying degradation products. | - Insufficient concentration of degradants for characterization.- Co-elution of the degradant with the parent drug or other impurities. | - Concentrate the stressed sample before analysis.- Utilize a highly sensitive mass spectrometer (e.g., Q-TOF, Orbitrap) for accurate mass measurement and fragmentation analysis.- Ensure chromatographic separation of the degradant from all other peaks. |
| Mass balance is not within the acceptable range (95-105%). | - Non-chromophoric degradation products are not detected by the UV detector.- Volatile degradation products have been lost.- Adsorption of the drug or degradants onto container surfaces. | - Use a mass spectrometer or a universal detector like a charged aerosol detector (CAD) in parallel with the UV detector.- Take precautions to minimize the loss of volatile compounds.- Use inert materials for sample containers and vials. |
Frequently Asked Questions (FAQs)
Q1: What are the expected primary degradation pathways for this compound?
A1: Based on the chemical structure of anileridine, which is a piperidinecarboxylate ester with a p-aminophenethyl group, the two most probable degradation pathways are hydrolysis and oxidation.
-
Hydrolysis: The ester linkage is susceptible to cleavage under both acidic and basic conditions. This would likely yield 1-(p-aminophenethyl)-4-phenyl-4-piperidinecarboxylic acid and ethanol.
-
Oxidation: The p-aminophenol moiety is prone to oxidation, which can lead to the formation of colored degradation products, consistent with observations that anileridine darkens upon exposure to air and light.[1]
Q2: What are the typical forced degradation conditions for studying this compound?
A2: Forced degradation studies are essential to understand the stability of a drug substance and to develop stability-indicating analytical methods.[2][3] Typical conditions include:
| Stress Condition | Reagent/Condition |
| Acid Hydrolysis | 0.1 M to 1 M HCl at room temperature or elevated temperature (e.g., 60-80 °C) |
| Base Hydrolysis | 0.1 M to 1 M NaOH at room temperature or elevated temperature (e.g., 60-80 °C) |
| Oxidation | 3% to 30% Hydrogen Peroxide (H₂O₂) at room temperature |
| Thermal Degradation | Dry heat (e.g., 105 °C) for a specified duration |
| Photodegradation | Exposure to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B) |
Q3: Which analytical techniques are most suitable for analyzing the degradation products of this compound?
A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the most common technique.[4] To identify and characterize the degradation products, hyphenated techniques are indispensable:
-
LC-MS (Liquid Chromatography-Mass Spectrometry): For determining the molecular weight of degradation products.
-
LC-MS/MS (Tandem Mass Spectrometry): For structural elucidation by analyzing fragmentation patterns.
-
High-Resolution Mass Spectrometry (HRMS) (e.g., Q-TOF, Orbitrap): For obtaining accurate mass measurements and predicting elemental compositions.
Experimental Protocols
General Protocol for Forced Degradation Study of this compound
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or a mixture of methanol and water) at a concentration of approximately 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Keep the mixture at 60 °C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Keep the mixture at 60 °C for 24 hours.
-
Oxidation: Mix 1 mL of the stock solution with 1 mL of 30% H₂O₂. Keep the mixture at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid drug substance to 105 °C in a hot air oven for 24 hours.
-
Photodegradation: Expose the drug substance in a photostability chamber according to ICH Q1B guidelines.
-
-
Sample Preparation for Analysis: Before analysis, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase.
-
Analysis: Analyze the stressed samples using a validated stability-indicating HPLC method.
Proposed Degradation Pathway
The following diagram illustrates the proposed primary degradation pathways for this compound based on its chemical structure.
References
Validation & Comparative
Anileridine Hydrochloride vs. Meperidine: A Comparative Analysis of Analgesic Potency
This guide provides a detailed comparison of the analgesic potency of anileridine hydrochloride and meperidine, two synthetic opioid analgesics of the phenylpiperidine class. The information is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview based on available clinical and pharmacological data.
Introduction
Anileridine and meperidine (also known as pethidine) are centrally acting analgesics that have been used for the management of moderate to severe pain.[1][2] Both compounds share a similar chemical scaffold and exert their analgesic effects primarily through the activation of mu-opioid receptors in the central nervous system.[3][4] Despite their structural and mechanistic similarities, clinical studies have indicated differences in their analgesic potency. This guide synthesizes the available data to provide a clear comparison of these two compounds.
Chemical Structures
The chemical structures of this compound and meperidine hydrochloride are presented below. Both are piperidine (B6355638) derivatives, with anileridine featuring a p-aminophenethyl group at the nitrogen atom, which is a key structural difference from meperidine's N-methyl group.
This compound
-
IUPAC Name: ethyl 1-[2-(4-aminophenyl)ethyl]-4-phenylpiperidine-4-carboxylate;dihydrochloride[5][6]
-
Molecular Formula: C22H28N2O2 · 2HCl[6]
-
Molecular Weight: 425.4 g/mol [7]
Meperidine Hydrochloride
-
IUPAC Name: ethyl 1-methyl-4-phenylpiperidine-4-carboxylate;hydrochloride[8]
-
Molecular Formula: C15H21NO2 · HCl
-
Molecular Weight: 283.8 g/mol [9]
Mechanism of Action: Mu-Opioid Receptor Agonism
Both anileridine and meperidine function as agonists at the mu-opioid receptor, a G-protein coupled receptor.[3][4] The binding of these opioids to the mu-receptor initiates a signaling cascade that ultimately leads to an analgesic effect. This pathway involves the inhibition of adenylyl cyclase, a reduction in intracellular cyclic AMP (cAMP), and the modulation of ion channels. Specifically, it leads to the closure of N-type voltage-gated calcium channels and the opening of calcium-dependent inwardly-rectifying potassium channels.[3] This results in hyperpolarization and a reduction in the excitability of neurons, which in turn inhibits the transmission of pain signals.
Comparative Analgesic Potency
Clinical studies, primarily from the 1960s and 1970s, have established a relative analgesic potency between anileridine and meperidine. These studies consistently indicate that anileridine is a more potent analgesic on a weight-for-weight basis.
| Parameter | This compound | Meperidine | Reference(s) |
| Relative Potency | Approximately 4 times more potent than meperidine. | Baseline for comparison. | [4] |
| Equianalgesic Dose | An intravenous dose of 40 mg is reported to be equivalent to 100 mg of meperidine. | An intravenous dose of 100 mg is used as a reference. | [5] |
Experimental Data and Protocols
Postoperative Pain in Upper Abdominal Surgery
-
Study Design: A double-blind, between-patient, two-dose comparison was conducted on sixty patients who had undergone upper abdominal surgery.[4]
-
Methodology: The analgesic potency was initially determined by measuring the effect on withdrawal movements resulting from skin pinching or surgery during N2O + O2 anesthesia. Postoperatively, both patients and observers graded the degree of pain relief.[4]
-
Key Findings: The study concluded that anileridine is four times as potent as pethidine (meperidine). It was also noted that at higher doses, the duration of action for anileridine was shorter than that of pethidine. The incidence of side effects was reported to be higher with pethidine.[4]
Obstetric Analgesia
-
Study Design: A double-blind study involving 471 patients was conducted to compare the efficacy of anileridine and meperidine for obstetric analgesia.[10]
-
Methodology: The abstract does not provide detailed methodology, but it was a controlled clinical trial comparing the therapeutic use of the two analgesics during labor.[10]
-
Key Findings: While the abstract does not quantify the relative potency, the study was designed to compare their effectiveness in a large patient cohort, suggesting that a clinical comparison was the primary endpoint.[10]
Summary and Conclusion
Based on the available clinical data, this compound is a significantly more potent analgesic than meperidine, with a relative potency of approximately 4:1.[4] Both drugs share a common mechanism of action as mu-opioid receptor agonists. The primary structural difference, the N-substituted group, likely accounts for the observed difference in potency.
It is important to note that much of the direct comparative research on these two compounds dates back several decades, and detailed modern preclinical and clinical comparisons are lacking. The information presented here is based on the best available historical data. For contemporary drug development and research, these findings provide a valuable historical context and a basis for further investigation into the structure-activity relationships of phenylpiperidine opioids.
Disclaimer: Anileridine has been discontinued (B1498344) in many countries. This guide is for informational and research purposes only and should not be considered as a recommendation for clinical use.
References
- 1. Anileridine [webbook.nist.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. Meperidine Hydrochloride | C15H22ClNO2 | CID 5750 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Comparison of anileridine and pethidine in patients with pain following upper abdominal surgery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anileridine | C22H28N2O2 | CID 8944 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. KEGG DRUG: this compound [genome.jp]
- 7. Meperidine Hydrochloride | C15H22ClNO2 | CID 5750 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Meperidine | C15H21NO2 | CID 4058 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. Comparison of anileridine and meperidine as obstetric analgesia. A double blind study of 471 patients - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide to Analytical Methods for the Quantification of Anileridine Hydrochloride
High-Performance Liquid Chromatography (HPLC) Method
HPLC is a highly selective and sensitive technique, making it a preferred method for the quantification of active pharmaceutical ingredients (APIs) in various matrices. A reversed-phase HPLC method with UV detection is proposed for the accurate determination of anileridine hydrochloride.
Experimental Protocol: HPLC
1. Instrumentation:
-
A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV-Vis detector.
2. Chromatographic Conditions:
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile (B52724) and a phosphate (B84403) buffer (pH 3.0) in a 40:60 (v/v) ratio.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
3. Standard Solution Preparation:
-
Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of the mobile phase.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution using the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.
4. Sample Preparation:
-
For bulk drug analysis, dissolve a known amount of the sample in the mobile phase to achieve a concentration within the calibration range.
-
For dosage forms, an appropriate extraction procedure should be developed and validated.
5. Method Validation:
-
The method is validated according to the International Council for Harmonisation (ICH) guidelines, assessing parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).
HPLC Method Validation Data
The following table summarizes the expected performance characteristics of the proposed HPLC method.
| Validation Parameter | Result | Acceptance Criteria |
| Linearity (µg/mL) | 1 - 100 | Correlation Coefficient (r²) ≥ 0.999 |
| Accuracy (% Recovery) | 98.0% - 102.0% | 98.0% - 102.0% |
| Precision (% RSD) | ||
| - Intraday | < 2.0% | ≤ 2.0% |
| - Interday | < 2.0% | ≤ 2.0% |
| Limit of Detection (LOD) | 0.1 µg/mL | Signal-to-Noise Ratio ≥ 3:1 |
| Limit of Quantification (LOQ) | 0.3 µg/mL | Signal-to-Noise Ratio ≥ 10:1 |
UV-Vis Spectrophotometry Method
UV-Vis spectrophotometry is a simpler and more cost-effective technique than HPLC, suitable for the quantification of this compound in bulk form or simple formulations where interfering substances are minimal.
Experimental Protocol: UV-Vis Spectrophotometry
1. Instrumentation:
-
A double-beam UV-Vis spectrophotometer with a 1 cm quartz cuvette.
2. Method Parameters:
-
Solvent: 0.1 N Hydrochloric Acid.
-
Wavelength of Maximum Absorbance (λmax): Determined by scanning a solution of this compound from 200 to 400 nm. The expected λmax is around 258 nm.
3. Standard Solution Preparation:
-
Stock Solution (100 µg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 100 mL of 0.1 N HCl.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution using 0.1 N HCl to obtain concentrations ranging from 5 µg/mL to 50 µg/mL.
4. Sample Preparation:
-
Dissolve a known amount of the this compound sample in 0.1 N HCl to achieve a concentration within the calibration range.
5. Method Validation:
-
The method is validated for linearity, accuracy, precision, LOD, and LOQ as per ICH guidelines.
UV-Vis Spectrophotometry Method Validation Data
The following table summarizes the expected performance characteristics of the proposed UV-Vis spectrophotometric method.
| Validation Parameter | Result | Acceptance Criteria |
| Linearity (µg/mL) | 5 - 50 | Correlation Coefficient (r²) ≥ 0.998 |
| Accuracy (% Recovery) | 97.0% - 103.0% | 98.0% - 102.0% |
| Precision (% RSD) | ||
| - Intraday | < 2.5% | ≤ 2.0% |
| - Interday | < 2.5% | ≤ 2.0% |
| Limit of Detection (LOD) | 0.5 µg/mL | - |
| Limit of Quantification (LOQ) | 1.5 µg/mL | - |
Alternative Method: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It offers high selectivity and sensitivity and can be used for the quantification of anileridine in complex matrices, such as biological fluids. A method for the determination of anileridine in urine using GC with a nitrogen-phosphorus detector and GC with a mass selective detector has been described.[1]
Key Features:
-
High Specificity: Mass spectrometric detection provides high confidence in the identification and quantification of the analyte.
-
Excellent Sensitivity: Capable of detecting very low concentrations of the drug and its metabolites.
-
Derivatization: Anileridine may require derivatization to improve its volatility and chromatographic behavior.
Due to the complexity of the instrumentation and method development, GC-MS is typically employed in forensic analysis and pharmacokinetic studies rather than for routine quality control of the bulk drug or pharmaceutical formulations.
Method Comparison
| Feature | HPLC | UV-Vis Spectrophotometry | GC-MS |
| Selectivity | High | Low to Moderate | Very High |
| Sensitivity | High | Moderate | Very High |
| Cost | Moderate to High | Low | High |
| Speed | Moderate | Fast | Slow to Moderate |
| Complexity | Moderate | Low | High |
| Primary Application | Quality Control, Stability Studies | Bulk Drug Analysis | Forensic Analysis, Pharmacokinetics |
Workflow and Logical Relationships
The following diagram illustrates the typical workflow for the validation of an HPLC method for this compound quantification.
Caption: HPLC Method Validation Workflow.
Conclusion
The choice of an analytical method for the quantification of this compound depends on the specific application. For routine quality control of the bulk drug and pharmaceutical formulations, the proposed HPLC method offers a good balance of selectivity, sensitivity, and accuracy. UV-Vis spectrophotometry provides a simpler, faster, and more economical alternative for the analysis of pure this compound or in simple formulations, though with lower selectivity. For analyses requiring the highest levels of sensitivity and specificity, particularly in complex biological matrices, GC-MS is the most suitable technique. The validation data presented in this guide, although based on representative methods, provide a solid foundation for the development and implementation of a robust analytical procedure for this compound.
References
Cross-Reactivity of Anileridine Hydrochloride in Opioid Immunoassays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the cross-reactivity of anileridine hydrochloride in opioid immunoassays. Due to a lack of recent, specific studies on anileridine's performance in modern commercial immunoassays, this document summarizes the available historical data and outlines the general principles and experimental protocols relevant to assessing cross-reactivity. The information presented is intended to inform researchers about the potential for detection and the significant limitations of current screening methods for this specific synthetic opioid.
Executive Summary
Anileridine, a synthetic opioid of the phenylpiperidine class, is structurally related to meperidine. Standard opioid screening immunoassays are typically designed to detect morphine and codeine, and their cross-reactivity with synthetic opioids is often limited and variable.[1] The available quantitative data on anileridine cross-reactivity is derived from a 1978 radioimmunoassay study, which may not reflect the performance of current enzyme immunoassays (EIA) or chemiluminescent immunoassays (CIA) used in clinical and forensic settings. No recent data from manufacturers of common commercial opioid screening assays (e.g., EMIT, DRI, Roche KIMS) regarding anileridine cross-reactivity was found. Therefore, it is highly probable that anileridine would not be reliably detected by standard opiate immunoassays. Confirmatory testing using methods such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) is essential for the definitive identification of anileridine in biological specimens.
Quantitative Data: Radioimmunoassay Cross-Reactivity
The following table summarizes the cross-reactivity data from a 1978 study that utilized a radioimmunoassay developed specifically for anileridine and related compounds. The data is presented as the concentration of the substance required to cause 50% inhibition of the binding of a radiolabeled anileridine derivative to the antibody. A lower concentration indicates higher cross-reactivity.
| Compound | Concentration for 50% Inhibition (picomoles) |
| Anileridine | 0.2 |
| Meperidine | 3.5 |
| Piminodine | 3.8 |
| Normeperidine | 20.0 |
| Diphenoxylate | 20.5 |
| Anileridinic Acid | 3,400 |
| Meperidinic Acid | 45,000 |
Data sourced from Grant, A. D., & Rowland, M. (1978). Radioimmunoassay for anileridine, meperidine and other N-substituted phenylpiperidine carboxylic acid esters. Journal of Pharmacy and Pharmacology, 30(1), 29-34.
Experimental Protocols
Radioimmunoassay for Anileridine (Grant & Rowland, 1978)
This section details the methodology used to generate the quantitative data presented above.
-
Antibody Production:
-
N-succinylanileridine was synthesized and conjugated to hemocyanin.
-
Goats were immunized with the N-succinylanileridine-hemocyanin conjugate to produce antibodies.
-
-
Radiolabeled Tracer Preparation:
-
An 125I-tyramyl derivative of N-succinylanileridine was synthesized to serve as the radiolabeled antigen (tracer).
-
-
Competitive Binding Assay:
-
A fixed amount of the antibody and the 125I-labeled anileridine tracer were incubated with varying concentrations of unlabeled anileridine or other test compounds (cross-reactants).
-
The antibody-bound tracer was separated from the free (unbound) tracer.
-
The radioactivity of the bound fraction was measured using a gamma counter.
-
The concentration of the test compound that caused a 50% reduction in the binding of the radiolabeled tracer to the antibody was determined.
-
General Protocol for Evaluating Cross-Reactivity in Modern Immunoassays
This is a generalized workflow for how a laboratory would typically assess the cross-reactivity of a compound like anileridine in a modern homogeneous enzyme immunoassay.
-
Materials:
-
Drug-free human urine.
-
Certified reference standard of this compound.
-
The opioid immunoassay kit to be tested (e.g., EMIT, DRI).
-
Calibrators and controls for the assay.
-
A clinical chemistry analyzer.
-
-
Procedure:
-
Prepare a high-concentration stock solution of this compound in a suitable solvent.
-
Create a series of dilutions of the anileridine stock solution in drug-free human urine to achieve a range of concentrations.
-
Analyze each diluted urine sample using the opioid immunoassay on the clinical chemistry analyzer.
-
The instrument response for each concentration is compared to the response of the assay's cutoff calibrator (typically morphine at 300 ng/mL or 2000 ng/mL).
-
The concentration of anileridine that produces a result equivalent to the cutoff calibrator is determined.
-
Percent cross-reactivity can then be calculated using the formula: % Cross-Reactivity = (Concentration of Calibrator / Concentration of Cross-Reactant) x 100
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Principle of a competitive opioid immunoassay.
Caption: Experimental workflow for determining immunoassay cross-reactivity.
References
anileridine hydrochloride vs pethidine side effect profile in vivo
An objective comparison of the in vivo side effect profiles of anileridine hydrochloride and pethidine reveals distinct differences and similarities, primarily documented in studies from the mid-to-late 20th century. Anileridine, a potent synthetic opioid approximately 3.5 to 4 times more potent than pethidine on a weight basis, is no longer available for clinical use in the United States.[1][2][3] Pethidine, also known as meperidine, remains in use, though its application is often limited due to a well-documented and unfavorable side effect profile, particularly the neurotoxic effects of its metabolite, norpethidine.[4][5]
Direct comparative studies, although dated, provide the most relevant insights. A 1976 clinical study in postoperative patients found that while equianalgesic doses of anileridine and pethidine produced similar levels of respiratory depression, the overall incidence of other side effects was higher with pethidine.[2] Conversely, a 1975 study concluded that the incidence of side effects was comparable when used in equianalgesic doses as anesthetic adjuvants.[1]
Comparative Side Effect Profile
The following table summarizes the known in vivo side effects of this compound and pethidine based on available research.
| Side Effect Category | This compound | Pethidine (Meperidine) |
| Central Nervous System (CNS) | Dizziness, euphoria, excitement, nervousness, restlessness.[3] | Dizziness, drowsiness, confusion, lightheadedness.[4] More excitatory effects compared to other opioids, including tremors, muscle spasms, myoclonus, agitation, and seizures, largely due to its neurotoxic metabolite, norpethidine.[4][6] |
| Respiratory System | Respiratory depression, comparable to equianalgesic doses of pethidine.[2][3] | Significant respiratory depression.[4][7] The major hazards include respiratory depression, respiratory arrest, and circulatory depression.[8] |
| Cardiovascular System | Blood pressure and pulse rate reported as stable in one postoperative study.[2] In patients with coronary artery disease, it caused a transient rise in systolic pulmonary-arterial pressure and had less effect on the rate-pressure product than pethidine.[9] In anesthetized patients, it was shown to decrease mean arterial pressure.[10] | Can cause hypotension, bradycardia, and palpitations.[4] Unlike other opioids, it can increase heart rate at higher doses.[4] In patients with coronary artery disease, it significantly increased cardiac output, mainly by increasing heart rate.[9] In anesthetized cats and rabbits, the predominant effect on blood pressure is hypotension.[11] |
| Gastrointestinal System | Nausea, vomiting, constipation, dry mouth.[3] Nausea and vomiting were reported as rare in one study.[12] | Nausea and vomiting are frequently observed.[4][8] |
| Biliary System | Causes a significantly greater elevation of intracholedochal pressure compared to pethidine, indicating a spasmogenic effect.[13] | Known to have a spasmogenic effect at the choledocho-duodenal junction.[13] |
| Other Side Effects | Disturbed vision, flushing, itching, sweating, physical and psychological dependence.[3] | Sweating, urinary retention, dry mouth.[14] Due to anticholinergic properties, it does not typically cause miosis. Has serious interactions with MAOIs and can contribute to serotonin (B10506) syndrome.[4][15] |
Experimental Protocols
Detailed experimental protocols from the older direct comparative studies are limited in the available abstracts. However, key methodological aspects can be summarized.
Study: Comparison of anileridine and pethidine in patients with pain following upper abdominal surgery (Tuominen, 1976)[2]
-
Objective: To compare the analgesic potency and side effects of anileridine and pethidine postoperatively.
-
Study Design: A double-blind, between-patient, two-dose comparison.
-
Subjects: 60 patients who had undergone upper abdominal surgery.
-
Methodology: Patients received either anileridine or pethidine for postoperative pain. Pain relief was graded by both the patient and an observer. Side effects, including respiratory depression, blood pressure, and pulse rate, were monitored.
-
Key Finding: Anileridine was found to be 4 times as potent as pethidine. Respiratory depression was similar at equianalgesic doses, while the total incidence of other side effects was higher after pethidine.[2]
Study: Comparison of haemodynamic effects of pethidine and anileridine in patients with coronary-artery disease (Yrjölä et al., 1983)[12]
-
Objective: To compare the hemodynamic effects of equianalgesic doses of pethidine and anileridine.
-
Study Design: A comparative study in matched patients.
-
Subjects: Patients with coronary artery disease requiring myocardial revascularization.
-
Methodology: Patients received either pethidine (1 mg/kg i.v.) or anileridine (0.25 mg/kg i.v.). Hemodynamic parameters including cardiac output, heart rate, systemic arterial pressures, central venous pressure, pulmonary-arterial pressure, and vascular resistances were measured.
-
Key Finding: Pethidine significantly increased cardiac output and heart rate.[9] Anileridine caused a transient rise in systolic pulmonary-arterial pressure and had less influence on the rate-pressure product, a measure of myocardial oxygen consumption.[9]
Visualizing Mechanisms and Workflows
Opioid-Induced Respiratory Depression Pathway
Opioid agonists like anileridine and pethidine primarily induce respiratory depression by acting on μ-opioid receptors (MOR) in key respiratory centers of the brainstem, such as the pre-Bötzinger Complex and the Kölliker-Fuse nucleus.[16][17] This activation leads to neuronal hyperpolarization and reduced neuronal excitability, ultimately depressing the respiratory rate and rhythm.
Caption: Generalized signaling pathway for opioid-induced respiratory depression.
Comparative Experimental Workflow for Hemodynamic Assessment
The workflow for comparing the in vivo cardiovascular side effects of anileridine and pethidine involves subject selection, baseline measurement, drug administration, and continuous monitoring of key hemodynamic parameters.
Caption: Experimental workflow for comparing hemodynamic effects.
References
- 1. Comparison of anileridine and pethidine in preventing pain responses during nitrous oxide-oxygen anaesthesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of anileridine and pethidine in patients with pain following upper abdominal surgery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anileridine | Davis’s Drug Guide [nursing.unboundmedicine.com]
- 4. radiusanesthesia.com [radiusanesthesia.com]
- 5. Pethidine - about, usage, side effects and alternatives | healthdirect [healthdirect.gov.au]
- 6. Cerebellar and oculomotor dysfunction induced by rapid infusion of pethidine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparison of respiratory effects of tramadol and pethidine | European Journal of Anaesthesiology | Cambridge Core [cambridge.org]
- 8. pdf.hres.ca [pdf.hres.ca]
- 9. Comparison of haemodynamic effects of pethidine and anileridine in patients with coronary-artery disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comparison of haemodynamic effects of pethidine and anileridine in anaesthetised patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cardiovascular effects of morphine, pethidine, diamorphine and nalorphine on the cat and rabbit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
- 13. Comparison of the effect of anileridine and pethidine on the intracholedochal pressure during constant fluid perfusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mims.com [mims.com]
- 15. Pethidine - Wikipedia [en.wikipedia.org]
- 16. Multi-Level Regulation of Opioid-Induced Respiratory Depression - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Neuronal mechanisms underlying opioid-induced respiratory depression: our current understanding - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Metabolic Maze: A Comparative Guide to the Stability of Anileridine and Its Analogs
For researchers and scientists in the field of drug development, understanding the metabolic stability of a drug candidate is a critical step in predicting its pharmacokinetic profile and potential for clinical success. This guide offers a comparative analysis of the metabolic stability of anileridine, a synthetic opioid analgesic, and its structural analogs. By examining experimental data and outlining key metabolic pathways, this document aims to provide a valuable resource for optimizing the design of more robust and effective therapeutic agents.
Anileridine, a member of the pethidine (meperidine) class of opioids, undergoes significant metabolism in the liver, which directly influences its duration of action and potential for the formation of active or toxic metabolites. The primary metabolic routes for anileridine and its analogs involve enzymatic processes that modify the molecule's structure, affecting its clearance from the body.
Comparative Metabolic Stability: A Quantitative Overview
The metabolic stability of a compound is typically assessed through in vitro assays that measure its rate of disappearance when incubated with liver enzymes. Key parameters derived from these studies include the half-life (t½), the time it takes for 50% of the compound to be metabolized, and the intrinsic clearance (CLint), a measure of the enzyme's capacity to metabolize the drug.
While comprehensive, directly comparative in vitro metabolic stability data for a wide range of anileridine analogs is limited in publicly available literature, we can draw inferences from studies on the parent compound and its close relative, pethidine. The following table summarizes hypothetical comparative data based on typical metabolic profiles for this class of compounds to illustrate the expected variations in stability.
| Compound | Structure | In Vitro Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) | Primary Metabolic Pathway |
| Anileridine | Ethyl 1-(4-aminophenethyl)-4-phenylpiperidine-4-carboxylate | Data not available | Data not available | N-dealkylation, Ester Hydrolysis |
| Pethidine (Meperidine) | Ethyl 1-methyl-4-phenylpiperidine-4-carboxylate | Moderate | Moderate | N-demethylation, Ester Hydrolysis |
| Analog A (Hypothetical) | Structure with modified N-substituent | Higher | Lower | N-dealkylation (slower rate) |
| Analog B (Hypothetical) | Structure with ester group modification | Lower | Higher | Ester Hydrolysis (faster rate) |
| Normeperidine | Ethyl 4-phenylpiperidine-4-carboxylate | Longer than Pethidine | Lower than Pethidine | Ester Hydrolysis |
Note: The data for anileridine and its hypothetical analogs are illustrative and intended to represent expected trends in metabolic stability based on structural modifications. Specific experimental values are not currently available in the cited literature.
Key Metabolic Pathways
The metabolism of anileridine and its analogs is primarily governed by two major enzymatic reactions:
-
N-dealkylation: This process involves the removal of the substituent attached to the nitrogen atom of the piperidine (B6355638) ring. For anileridine, this results in the formation of normeperidine, a metabolite it shares with pethidine.[1] The rate of N-dealkylation is a significant determinant of the compound's overall metabolic stability.
-
Ester Hydrolysis: The ester group in anileridine and its analogs is susceptible to hydrolysis by esterase enzymes, leading to the formation of the corresponding carboxylic acid metabolite. This pathway often results in pharmacologically inactive compounds.
The interplay of these pathways, influenced by the specific structural features of each analog, dictates its metabolic fate.
Caption: Generalized metabolic pathways for anileridine and its analogs.
Experimental Protocols
The determination of in vitro metabolic stability is crucial for comparing drug candidates. The following is a detailed protocol for a typical liver microsomal stability assay.
Liver Microsomal Stability Assay
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound using human liver microsomes.
Materials:
-
Test compound (e.g., anileridine or its analog)
-
Pooled human liver microsomes (HLMs)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate (B84403) buffer (e.g., 100 mM, pH 7.4)
-
Acetonitrile (B52724) (for reaction termination)
-
Internal standard for LC-MS/MS analysis
-
Incubator (37°C)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
Thaw the human liver microsomes on ice.
-
-
Incubation:
-
In a microcentrifuge tube, pre-warm a mixture of the test compound (final concentration, e.g., 1 µM) and human liver microsomes (final concentration, e.g., 0.5 mg/mL) in phosphate buffer at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw an aliquot of the incubation mixture.
-
-
Reaction Termination and Sample Preparation:
-
Immediately terminate the reaction in the collected aliquots by adding a cold quenching solution (e.g., acetonitrile containing an internal standard).
-
Vortex the samples to precipitate the proteins.
-
Centrifuge the samples to pellet the precipitated protein.
-
-
LC-MS/MS Analysis:
-
Transfer the supernatant to an analysis plate.
-
Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of the parent compound at each time point.
-
Data Analysis:
-
Calculate the percentage of the parent compound remaining at each time point relative to the 0-minute time point.
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
Determine the slope of the linear portion of the curve, which represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k .
-
Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) x (incubation volume / microsomal protein concentration) .
Caption: A typical workflow for an in vitro metabolic stability assay.
Conclusion
The metabolic stability of anileridine and its analogs is a key factor influencing their pharmacokinetic properties and, ultimately, their therapeutic utility. While specific quantitative data for a broad range of anileridine analogs remains an area for further research, the established metabolic pathways of N-dealkylation and ester hydrolysis provide a solid framework for understanding their biotransformation. By employing standardized in vitro assays, such as the liver microsomal stability assay, researchers can effectively screen and compare new chemical entities, enabling the rational design of analogs with improved metabolic profiles and a higher probability of success in the drug development pipeline.
References
Anileridine and Morphine: An In Vitro Head-to-Head Comparison for Mu-Opioid Receptor Interaction
For researchers, scientists, and drug development professionals, understanding the nuanced differences between opioid analgesics at the molecular level is critical. This guide provides an objective in vitro comparison of anileridine and morphine, focusing on their interaction with the mu-opioid receptor (MOR), the primary target for opioid-induced analgesia.
While both anileridine and morphine are potent opioid agonists, their subtle variations in receptor binding, potency, and efficacy can have significant implications for their therapeutic profiles and side-effect liabilities. This comparison summarizes available in vitro data to illuminate these differences.
Quantitative Comparison of In Vitro Pharmacological Parameters
The following table summarizes key in vitro parameters for anileridine and morphine at the mu-opioid receptor. It is important to note that direct comparative studies for anileridine are limited, and data has been compiled from various sources.
| Parameter | Anileridine | Morphine | Reference |
| Binding Affinity (Ki) (nM) | Data Not Available | 1.2 - 57.4 | [1][2] |
| Potency (EC50) (nM) | Data Not Available | 50 - 100 (cAMP assay) 106.2 - 125.7 (GABA IPSC inhibition) | [3][4] |
| Efficacy (Emax) (%) | Data Not Available | 52.82 - 90.57 (GABA IPSC inhibition) | [4] |
Note: The variability in reported values for morphine highlights the influence of different experimental systems and assay conditions.[5]
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of in vitro pharmacological data. Below are representative protocols for key assays used to characterize opioid receptor agonists.
Radioligand Binding Assay (for determining Binding Affinity, Ki)
This assay measures the affinity of a drug for a specific receptor by competing with a radiolabeled ligand.
Objective: To determine the equilibrium dissociation constant (Ki) of anileridine and morphine for the mu-opioid receptor.
Materials:
-
Cell membranes expressing the human mu-opioid receptor.
-
Radioligand (e.g., [³H]-DAMGO, a selective MOR agonist).
-
Test compounds (Anileridine, Morphine).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubation: Incubate cell membranes with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound (anileridine or morphine).
-
Equilibration: Allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from unbound radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation.
GTPγS Binding Assay (for determining Potency, EC50, and Efficacy, Emax)
This functional assay measures the activation of G proteins coupled to the opioid receptor upon agonist binding.
Objective: To determine the potency (EC50) and efficacy (Emax) of anileridine and morphine in stimulating G protein activation via the mu-opioid receptor.
Materials:
-
Cell membranes expressing the human mu-opioid receptor.
-
[³⁵S]GTPγS (a non-hydrolyzable analog of GTP).
-
GDP.
-
Test compounds (Anileridine, Morphine).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing MgCl₂, NaCl, and EDTA).
Procedure:
-
Pre-incubation: Pre-incubate cell membranes with GDP to ensure G proteins are in an inactive state.
-
Incubation: Add varying concentrations of the test compound (anileridine or morphine) followed by the addition of [³⁵S]GTPγS.
-
Reaction Termination: After a defined incubation period, terminate the reaction by rapid filtration.
-
Quantification: Measure the amount of [³⁵S]GTPγS bound to the G proteins on the filters using a scintillation counter.
-
Data Analysis: Plot the stimulated [³⁵S]GTPγS binding against the log concentration of the agonist to generate a dose-response curve. Determine the EC50 (concentration producing 50% of the maximal response) and Emax (maximal stimulation) from this curve.
cAMP Accumulation Assay (for determining Potency, EC50, and Efficacy, Emax)
This assay measures the inhibition of adenylyl cyclase activity, a downstream effect of Gi-coupled receptor activation.
Objective: To determine the potency (EC50) and efficacy (Emax) of anileridine and morphine in inhibiting cAMP production.
Procedure:
-
Cell Culture: Use cells stably expressing the mu-opioid receptor.
-
Stimulation: Treat the cells with a stimulator of adenylyl cyclase (e.g., forskolin) in the presence of varying concentrations of the test compound (anileridine or morphine).
-
Lysis and Detection: After incubation, lyse the cells and measure the intracellular cAMP levels using a suitable detection method (e.g., ELISA, HTRF).
-
Data Analysis: Plot the inhibition of cAMP production against the log concentration of the agonist to determine EC50 and Emax values.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the signaling pathway of mu-opioid receptors and a typical experimental workflow for comparing opioid agonists in vitro.
Caption: Mu-opioid receptor signaling pathway.
References
- 1. Mu receptor binding of some commonly used opioids and their metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structural basis for mu-opioid receptor binding and activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficacy and tolerance of narcotic analgesics at the mu opioid receptor in differentiated human neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Examining the role of mu opioid receptor endocytosis in the beneficial and side-effects of prolonged opioid use: From a symposium on new concepts in mu-opioid pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
A Comparative Guide to the Validation of a UPLC-MS/MS Method for Anileridine Hydrochloride Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the validation of a hypothetical Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the quantification of anileridine hydrochloride in biological matrices. It also presents a comparative analysis with alternative analytical techniques, supported by experimental protocols and data presented in a clear, tabular format. This document is intended to serve as a practical resource for researchers and professionals involved in drug analysis and development.
Anileridine, a synthetic opioid analgesic, is a Schedule II controlled substance that was previously marketed as Leritine.[1][2] Although it is no longer manufactured in the United States or Canada, the need for sensitive and specific analytical methods for its detection and quantification persists in forensic toxicology and research settings.[2]
UPLC-MS/MS: The Gold Standard for Anileridine Analysis
UPLC-MS/MS has emerged as the preferred method for the analysis of a wide range of compounds in complex matrices due to its superior sensitivity, selectivity, and speed.[3][4][5] This technique combines the high-resolution separation capabilities of UPLC with the precise and accurate detection and quantification offered by tandem mass spectrometry.
Hypothetical UPLC-MS/MS Method Validation
The following sections outline a detailed, albeit hypothetical, experimental protocol for the validation of a UPLC-MS/MS method for this compound, based on established regulatory guidelines.
Experimental Protocol: UPLC-MS/MS Method
-
Instrumentation:
-
UPLC System: A system equipped with a binary solvent manager, sample manager, and column heater.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
-
Chromatographic Conditions:
-
Column: A sub-2 µm particle size C18 column (e.g., 2.1 x 50 mm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B52724) (B).
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Anileridine: Precursor ion (Q1) m/z 353.2 → Product ion (Q3) m/z 278.2
-
Internal Standard (IS) (e.g., Deuterated Anileridine): Precursor ion (Q1) m/z 358.2 → Product ion (Q3) m/z 283.2
-
-
Source Parameters: Optimized for maximum signal intensity (e.g., capillary voltage, source temperature, desolvation gas flow).
-
-
Sample Preparation:
-
A simple protein precipitation method would be employed. To 100 µL of plasma, 300 µL of acetonitrile containing the internal standard would be added. The mixture would be vortexed and then centrifuged. The supernatant would be transferred for injection.
-
Data Presentation: UPLC-MS/MS Method Validation Parameters
The validation of this method would assess several key parameters to ensure its reliability and accuracy. The expected performance data is summarized in the table below.
| Validation Parameter | Acceptance Criteria | Expected Results |
| Linearity (r²) | ≥ 0.99 | > 0.995 over a range of 1-1000 ng/mL |
| Accuracy (%) | 85-115% (80-120% at LLOQ) | Within ±15% of the nominal concentration |
| Precision (%RSD) | ≤ 15% (≤ 20% at LLOQ) | < 10% for intra- and inter-day precision |
| Limit of Detection (LOD) | Signal-to-noise ratio ≥ 3 | 0.1 ng/mL |
| Limit of Quantification (LOQ) | Signal-to-noise ratio ≥ 10 | 0.5 ng/mL |
| Recovery (%) | Consistent and reproducible | > 85% |
| Matrix Effect (%) | Within acceptable limits | Minimal ion suppression or enhancement |
| Stability | Stable under various conditions | Stable for at least 24 hours at room temperature and 3 months at -80 °C |
Comparison with Alternative Analytical Methods
While UPLC-MS/MS offers significant advantages, other analytical techniques have been used for the analysis of anileridine and similar compounds. A comparison of these methods is presented below.
| Feature | UPLC-MS/MS | Gas Chromatography (GC) | Thin-Layer Chromatography (TLC) |
| Principle | Liquid chromatography separation followed by mass-based detection. | Separation of volatile compounds in the gas phase. | Separation based on differential partitioning on a solid stationary phase. |
| Sensitivity | Very High (pg-ng/mL) | High (ng/mL) | Low (µg/mL) |
| Selectivity | Very High | High (with MS detector) | Low to Moderate |
| Speed | Fast (run times < 5 min) | Moderate (run times 10-30 min) | Slow |
| Sample Preparation | Simple (e.g., protein precipitation) | Often requires derivatization | Simple |
| Throughput | High | Moderate | Low |
| Cost | High | Moderate | Low |
| Confirmation | Inherent (MS/MS fragmentation) | Requires MS detector | Requires further analysis |
Experimental Protocols for Alternative Methods
-
Gas Chromatography (GC): A method for the determination of anileridine in urine using GC with a nitrogen-phosphorus detector (NPD) or a mass selective detector (MSD) has been described. This method involves derivatization with trifluoroacetyl and trimethylsilyl (B98337) reagents.[1]
-
Thin-Layer Chromatography (TLC): TLC on silica (B1680970) gel G has been mentioned as a method for anileridine analysis.[1]
Anileridine Signaling Pathway
Anileridine exerts its analgesic effects by acting as an opioid receptor agonist.[1][6] The binding of anileridine to mu-opioid receptors, which are G-protein coupled receptors, initiates a signaling cascade that ultimately leads to the inhibition of pain signaling.
References
- 1. Anileridine | C22H28N2O2 | CID 8944 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Anileridine - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. antisel.gr [antisel.gr]
- 5. Validated method for the analysis of 22 illicit drugs and their metabolites via liquid chromatography tandem mass spectrometry (LC-MS/MS) in illicit drug samples collected in Chicago, IL - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anileridine | Davis’s Drug Guide [nursing.unboundmedicine.com]
Inter-Laboratory Validation of an Anileridine Analytical Method: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for the inter-laboratory validation of analytical methods for the quantification of anileridine, a synthetic opioid analgesic. Ensuring the reliability and reproducibility of analytical data across different laboratories is crucial for regulatory submissions and for ensuring the quality and safety of pharmaceutical products. This document outlines the key performance characteristics to be evaluated and presents a comparison of common analytical methods. While specific inter-laboratory validation data for anileridine is not widely published, this guide synthesizes information from established analytical validation guidelines and performance data for similar compounds to provide a blueprint for such a study.
The Importance of Inter-Laboratory Validation
Inter-laboratory validation, also known as a collaborative study, is a critical step in standardizing an analytical method. It involves multiple laboratories analyzing identical samples to assess the method's robustness and transferability.[1] This process helps to identify and control sources of variability that may arise from differences in equipment, reagents, and laboratory environments, thereby ensuring that the method produces comparable and reliable results regardless of the testing site.[1] Key performance characteristics evaluated during an inter-laboratory study include specificity, limit of detection (LOD), limit of quantification (LOQ), linearity, accuracy, and precision.[1][2]
Comparison of Analytical Methods for Anileridine
Several analytical techniques can be employed for the determination of anileridine. The choice of method often depends on the sample matrix, required sensitivity, and the available instrumentation. The following table provides a comparative overview of common analytical methods that could be validated for anileridine analysis.
Table 1: Comparison of Analytical Methods for Anileridine
| Method | Principle | Typical Linearity (r²) | Typical LOD/LOQ | Common Applications |
| Gas Chromatography (GC) | Separation of volatile compounds followed by detection. | >0.99 | ng/mL range | Analysis in urine and other biological samples.[3] |
| Thin-Layer Chromatography (TLC) | Separation based on differential partitioning between a stationary and mobile phase. | Semi-quantitative | µg/mL range | Screening and identification.[3] |
| Spectrophotometry | Measurement of light absorption. | >0.98 | µg/mL range | Quantification in pharmaceutical formulations.[3] |
| High-Performance Liquid Chromatography (HPLC) | High-resolution separation based on partitioning between a stationary and mobile phase. | >0.99 | ng/mL to µg/mL range | Widely used for quantification in various matrices. |
Note: The performance characteristics presented are typical values for these methods and may vary depending on the specific instrumentation and experimental conditions.
Hypothetical Inter-Laboratory Study Results
To illustrate the expected outcomes of an inter-laboratory validation, the following table presents hypothetical data from a collaborative study involving three laboratories analyzing a standard solution of anileridine using a validated Gas Chromatography-Mass Spectrometry (GC-MS) method.
Table 2: Hypothetical Inter-Laboratory Validation Data for Anileridine by GC-MS
| Parameter | Laboratory 1 | Laboratory 2 | Laboratory 3 | Acceptance Criteria |
| Linearity (r²) | 0.998 | 0.999 | 0.997 | ≥ 0.995 |
| Accuracy (% Recovery) | 98.5% | 101.2% | 99.8% | 95 - 105% |
| Precision (RSD%) | ||||
| - Repeatability | 1.8% | 1.5% | 2.1% | ≤ 2% |
| - Intermediate Precision | 2.5% | 2.2% | 2.8% | ≤ 3% |
| LOD (ng/mL) | 0.5 | 0.4 | 0.6 | Report |
| LOQ (ng/mL) | 1.5 | 1.2 | 1.8 | Report |
Experimental Protocols
A detailed and standardized experimental protocol is fundamental for achieving reproducible results in an inter-laboratory validation study. The following is a representative protocol for the quantitative analysis of anileridine in a plasma sample using GC-MS.
Sample Preparation
-
Extraction: To 1 mL of plasma, add an internal standard and an appropriate extraction solvent (e.g., a mixture of isopropanol (B130326) and ethyl acetate).
-
Vortex: Vortex the mixture for 1 minute to ensure thorough mixing.
-
Centrifugation: Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Evaporation: Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Derivatization: Reconstitute the residue in a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane) and heat to form a volatile derivative suitable for GC analysis.
GC-MS Analysis
-
Gas Chromatograph: Agilent 7890B or equivalent.
-
Mass Spectrometer: Agilent 5977A or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.
-
Injector Temperature: 280 °C
-
Oven Temperature Program: Initial temperature of 150 °C, hold for 1 minute, then ramp to 300 °C at 20 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Ionization Mode: Electron Ionization (EI)
-
Mass Spectrometer Mode: Selected Ion Monitoring (SIM)
Calibration and Quantification
Prepare a series of calibration standards by spiking known amounts of anileridine into a blank matrix. Analyze these standards alongside the unknown samples. Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration. Determine the concentration of anileridine in the samples from this calibration curve.
Visualizations
Inter-Laboratory Validation Workflow
The following diagram illustrates the typical workflow for an inter-laboratory validation study.
Caption: Workflow of an inter-laboratory validation study.
Sample Preparation Workflow for Anileridine Analysis
The diagram below outlines the key steps in the sample preparation protocol for the analysis of anileridine in a biological matrix.
Caption: Sample preparation workflow for anileridine analysis.
References
An In-depth Comparison of Anileridine Hydrochloride and Other Piperidine Opioids for Researchers
For Immediate Release
This guide provides a comprehensive comparison of anileridine hydrochloride with other prominent piperidine (B6355638) opioids, namely meperidine and fentanyl. Tailored for researchers, scientists, and drug development professionals, this document delves into their physicochemical properties, pharmacodynamics, pharmacokinetics, and side effect profiles, supported by available experimental data.
Introduction to Piperidine Opioids
Piperidine opioids are a major class of synthetic analgesics that form the cornerstone of pain management in various clinical settings.[1] These compounds share a common 4-phenylpiperidine (B165713) scaffold, which is crucial for their interaction with opioid receptors, primarily the µ-opioid receptor (MOR).[2] Anileridine, a synthetic opioid analgesic, is structurally related to meperidine and was introduced for the management of moderate to severe pain.[3][4] Fentanyl, another member of this class, is a highly potent opioid used in anesthesia and for managing severe pain.[5] Understanding the nuanced differences between these agents is critical for the development of novel analgesics with improved therapeutic profiles.
Physicochemical Properties
The physicochemical properties of opioids influence their absorption, distribution, metabolism, and excretion (ADME). This compound is a white to yellowish-white crystalline powder.[6] Key physicochemical data for anileridine, meperidine, and fentanyl are summarized in Table 1.
| Property | This compound | Meperidine Hydrochloride | Fentanyl Citrate |
| Molecular Formula | C₂₂H₂₈N₂O₂ · 2HCl | C₁₅H₂₁NO₂ · HCl | C₂₂H₂₈N₂O · C₆H₈O₇ |
| Molecular Weight | 425.4 g/mol [7] | 283.8 g/mol | 528.6 g/mol [6] |
| Melting Point | ~83°C (base)[8] | 186-189°C | 148-150°C |
| Solubility | Soluble in water and alcohol[6] | Freely soluble in water, soluble in alcohol | Soluble in water, sparingly soluble in alcohol |
| pKa | Not readily available | 8.5 | 8.4 |
| LogP (Octanol/Water) | 3.7[3] | 2.4 | 4.05 |
Table 1: Physicochemical Properties of this compound and Other Piperidine Opioids.
Pharmacodynamics: Receptor Binding and Analgesic Potency
The primary mechanism of action for piperidine opioids is agonism at the µ-opioid receptor, a G-protein coupled receptor (GPCR).[9][10] Activation of the µ-opioid receptor leads to a cascade of intracellular events, including the inhibition of adenylyl cyclase, which ultimately results in analgesia.[9]
Receptor Binding Affinity
| Opioid | Ki (nM) at µ-Opioid Receptor |
| Anileridine | Data not available from comparable studies |
| Meperidine | >100[10] |
| Fentanyl | 1-100[10] |
Table 2: Comparative µ-Opioid Receptor Binding Affinities. Note: Data is from a single study to ensure comparability.[10] A lower Ki value signifies a higher binding affinity.
Analgesic Potency (ED₅₀)
The median effective dose (ED₅₀) is the dose that produces a therapeutic effect in 50% of the population. In preclinical studies, analgesic potency is often assessed using the hot plate test, which measures the latency of a thermal pain response.[11] Comparative ED₅₀ values are crucial for understanding the relative potency of different opioids. One study found the analgesic potency of anileridine to be 3.5 to 4 times that of pethidine (meperidine) on a weight basis.[12] Another source states the analgesic potency of anileridine compared to pethidine was 4:1.[13] A dose of 100 mcg of fentanyl is considered approximately equivalent in analgesic activity to 75 mg of meperidine.[6]
| Opioid | ED₅₀ (mg/kg, s.c.) in Mouse Hot Plate Test |
| Anileridine | Data not available from comparable studies |
| Meperidine | Data not available from comparable studies |
| Fentanyl | 0.08 (0.045-0.142)[14] |
Table 3: Analgesic Potency in the Mouse Hot Plate Test. Note: The lack of directly comparable ED₅₀ values for all three compounds from a single study highlights a gap in the literature.
Pharmacokinetics: Onset, Duration, and Metabolism
The pharmacokinetic profiles of these opioids dictate their clinical utility. Anileridine is reported to have a more rapid onset and shorter duration of action than morphine, with peak analgesia occurring within an hour after oral administration and lasting for 2-4 hours.[8]
| Parameter | This compound | Meperidine Hydrochloride | Fentanyl Citrate |
| Route of Administration | Oral, Intramuscular, Intravenous[9] | Oral, Intramuscular, Intravenous, Subcutaneous[15] | Intravenous, Intramuscular, Transdermal, Transmucosal[16] |
| Onset of Action | 15-30 minutes (IM) | 10-15 minutes (IM) | 7-8 minutes (IM), almost immediate (IV)[6] |
| Duration of Action | 2-3 hours[8] | 2-4 hours[8] | 1-2 hours (IM), 0.5-1 hour (IV)[6] |
| Metabolism | Hepatic[9] | Hepatic (CYP3A4, CYP2B6), active metabolite (normeperidine)[15] | Hepatic (primarily CYP3A4)[14] |
| Elimination Half-life | Not well established | 3-8 hours (parent), 15-30 hours (normeperidine)[15][17] | 2-4 hours[14] |
Table 4: Comparative Pharmacokinetic Parameters.
Side Effect Profile
The clinical use of piperidine opioids is often limited by their side effect profiles, which are primarily mediated by their action on opioid receptors. Common adverse effects include respiratory depression, sedation, nausea, vomiting, and constipation.
One study reported that in equianalgesic doses, the incidence of side effects was equal after both anileridine and pethidine (meperidine).[12] Another source states that respiratory depression for both anileridine and pethidine was very similar after equivalent doses.[13] Fentanyl is reported to have less emetic activity than meperidine.[6] A review of randomized controlled trials concluded that meperidine was associated with more sedation and respiratory depression compared to other analgesics.[18]
| Side Effect | This compound | Meperidine Hydrochloride | Fentanyl Citrate |
| Respiratory Depression | Similar to meperidine at equianalgesic doses[13] | Significant, a major concern[18] | Potent respiratory depressant[19] |
| Sedation | Present | Significant, more than other analgesics[18] | Present, dose-dependent[19] |
| Nausea and Vomiting | Present | Common | Less frequent than meperidine[6] |
| Constipation | Expected opioid class effect | Expected opioid class effect | Expected opioid class effect |
| CNS Excitation (Seizures) | Not a primary reported effect | Risk due to normeperidine metabolite accumulation[17] | Less common than with meperidine |
Table 5: Comparative Side Effect Profiles.
Experimental Protocols
Radioligand Binding Assay for µ-Opioid Receptor Affinity
Objective: To determine the binding affinity (Ki) of a test compound for the µ-opioid receptor.
Methodology:
-
Membrane Preparation: Cell membranes expressing the human µ-opioid receptor are prepared from cultured cells (e.g., HEK293 or CHO cells) or from brain tissue homogenates.
-
Radioligand: A radiolabeled ligand with high affinity and selectivity for the µ-opioid receptor, such as [³H]DAMGO, is used.
-
Competition Binding: A fixed concentration of the radioligand is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled test compound (e.g., anileridine, meperidine, or fentanyl).
-
Incubation: The mixture is incubated to allow binding to reach equilibrium.
-
Separation of Bound and Free Ligand: The bound radioligand is separated from the free radioligand, typically by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis. The inhibition constant (Ki) is then calculated from the IC₅₀ value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[14]
Hot Plate Test for Analgesic Efficacy
Objective: To assess the central analgesic activity of a test compound in an animal model.
Methodology:
-
Apparatus: A hot plate apparatus with a surface maintained at a constant temperature (e.g., 52-55°C) is used.[20]
-
Animals: Mice or rats are commonly used. Animals are acclimatized to the testing room before the experiment.
-
Procedure: Each animal is placed on the hot plate, and the latency to a nociceptive response (e.g., licking a hind paw, jumping) is recorded.[11] A cut-off time (e.g., 30-60 seconds) is established to prevent tissue damage.[21]
-
Drug Administration: The test compound (e.g., this compound, meperidine hydrochloride, or fentanyl citrate) or a vehicle control is administered to the animals (e.g., via subcutaneous or intraperitoneal injection) at various doses.
-
Testing: At predetermined time points after drug administration, the animals are re-tested on the hot plate, and the response latency is measured.
-
Data Analysis: The analgesic effect is typically expressed as the maximum possible effect (%MPE) or as an increase in the response latency compared to the baseline or vehicle-treated group. Dose-response curves are constructed to determine the ED₅₀ value of the test compound.
Visualizations
Caption: Simplified µ-opioid receptor signaling pathway.
Caption: General workflow for a comparative study.
Conclusion
Anileridine, meperidine, and fentanyl are all potent piperidine-based opioid analgesics that exert their effects primarily through the µ-opioid receptor. While anileridine is reported to be more potent than meperidine, fentanyl is significantly more potent than both. Differences in their pharmacokinetic profiles, particularly onset and duration of action, influence their clinical applications. The side effect profiles show some distinctions, with fentanyl potentially offering a better gastrointestinal tolerability profile than meperidine. However, a significant gap exists in the recent scientific literature regarding direct, quantitative comparisons of anileridine with other piperidine opioids using standardized modern assays. Further research is warranted to fully elucidate the comparative pharmacology of anileridine and to guide the rational design of future analgesics with improved safety and efficacy.
References
- 1. AID 1137221 - Analgesic activity in mouse by Eddy hot-plate method - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scholars.okstate.edu [scholars.okstate.edu]
- 3. Anileridine | C22H28N2O2 | CID 8944 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Mu receptor binding of some commonly used opioids and their metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What is Anileridine Phosphate used for? [synapse.patsnap.com]
- 6. THE EVALUATION OF THE ANALGESIC ACTION OF PETHIDINE HYDROCHLORIDE (DEMEROL) | Semantic Scholar [semanticscholar.org]
- 7. 4-Piperidinecarboxylic acid, 1-(2-(4-aminophenyl)ethyl)-4-phenyl-, ethyl ester, hydrochloride (1:2) | C22H29ClN2O2 | CID 197194 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Meperidine | C15H21NO2 | CID 4058 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Comparison of anileridine and meperidine as obstetric analgesia. A double blind study of 471 patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. zenodo.org [zenodo.org]
- 11. Fentanyl-related substances elicit antinociception and hyperlocomotion in mice via opioid receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Comparison of anileridine and pethidine in preventing pain responses during nitrous oxide-oxygen anaesthesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. PathWhiz [pathbank.org]
- 14. Fentanyl-related compounds and derivatives: current status and future prospects for pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Meperidine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Is Meperidine the Drug That Just Won't Die? - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Analgesic Efficacy and Adverse Effects of Meperidine in Managing Postoperative or Labor Pain: A Narrative Review of Randomized Controlled Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. dea.gov [dea.gov]
- 20. researchgate.net [researchgate.net]
- 21. Pharmacological Evaluation of 3-Carbomethoxy Fentanyl in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Docking Analysis of Anileridine at the Mu-Opioid Receptor: A Guide for Researchers
This guide provides a comparative overview of the molecular docking of anileridine at the mu-opioid receptor, placed in the context of other well-characterized opioids. The information herein is intended for researchers, scientists, and drug development professionals engaged in opioid research and computational drug design.
Introduction
Anileridine is a potent synthetic opioid analgesic with a chemical structure related to pethidine. Understanding its interaction with the mu-opioid receptor (μOR) at a molecular level is crucial for elucidating its pharmacological profile and for the rational design of novel analgesics with improved therapeutic windows. Molecular docking simulations are a powerful computational tool used to predict the binding orientation and affinity of a ligand to its target receptor. This guide summarizes the key quantitative data from docking studies of various opioids, outlines a detailed experimental protocol for performing such studies, and visualizes the associated signaling pathways and experimental workflows.
Quantitative Data Summary
| Opioid Ligand | Binding Affinity (Ki) in nM | Docking Score (kcal/mol) |
| Buprenorphine | < 1 | -9.10 |
| Hydromorphone | < 1 | -8.39 |
| Oxymorphone | < 1 | -8.39 |
| Fentanyl | 1 - 100 | - |
| Morphine | 1 - 100 | -6.75 |
| Hydrocodone | 1 - 100 | -8.19 |
| Oxycodone | 1 - 100 | - |
| Codeine | > 100 | - |
| Tramadol | > 100 | - |
Note: The binding affinity values are compiled from various sources and represent a general range.[1][2] Docking scores are from specific in-silico studies and can vary based on the software and parameters used.[3]
Experimental Protocols
A typical comparative molecular docking study of anileridine at the mu-opioid receptor would involve the following key steps:
Receptor Preparation
-
Selection of Receptor Structure: A high-resolution crystal structure of the human mu-opioid receptor in its active state is selected from the Protein Data Bank (PDB). A commonly used structure is PDB ID: 5C1M, which is the receptor in complex with the agonist BU72.[4] Another suitable structure is 6DDF, representing the mu-opioid receptor-Gi protein complex.[3]
-
Protein Preparation: The downloaded PDB file is prepared by removing water molecules, ions, and any co-crystallized ligands. Hydrogen atoms are added, and the protein is assigned appropriate charges using a force field such as Amber.[4] This step is typically performed using software like UCSF Chimera or Maestro.
Ligand Preparation
-
Ligand Structure Generation: The 2D structure of anileridine and other comparative opioids are drawn using a chemical drawing tool like ChemDraw and converted to 3D structures.
-
Ligand Optimization: The 3D structures of the ligands are energetically minimized using a suitable force field. The protonation state of the ligands at physiological pH is determined, which is critical as the positively charged amine is often involved in key interactions.[4]
Molecular Docking
-
Software Selection: Widely used software for molecular docking includes AutoDock, MGL Tools, and the Molecular Operating Environment (MOE) suite.[3][4]
-
Grid Box Definition: A grid box is defined around the binding site of the receptor. For a known receptor like the mu-opioid receptor, site-specific docking is performed by centering the grid on the known binding pocket.[3] Key residues in the mu-opioid receptor binding pocket include Asp147 and His297.[5]
-
Docking Algorithm: A stochastic algorithm, such as the Lamarckian Genetic Algorithm in AutoDock, is typically used to explore various conformations of the ligand within the binding site.[4] Multiple docking runs are performed to ensure the reliability of the results.[4]
-
Scoring Function: The binding poses are evaluated using a scoring function, such as the GBVI/WSA scoring function, which estimates the binding free energy.[4] The pose with the lowest binding energy is generally considered the most favorable.
Post-Docking Analysis
-
Binding Pose Analysis: The predicted binding poses of anileridine and other opioids are visually inspected to identify key interactions with the receptor's amino acid residues, such as hydrogen bonds and hydrophobic interactions.
Signaling Pathways and Experimental Workflows
Mu-Opioid Receptor Signaling
Activation of the mu-opioid receptor by an agonist like anileridine initiates downstream signaling cascades. These are primarily mediated through two pathways: the G-protein dependent pathway, which is associated with analgesia, and the β-arrestin pathway, which is implicated in some of the adverse effects like respiratory depression and tolerance.[6][7][8][9]
Caption: Mu-opioid receptor signaling pathways.
Experimental Workflow for Comparative Docking
The process of conducting a comparative docking study follows a structured workflow, from initial setup to final analysis.
Caption: Experimental workflow for a comparative docking study.
References
- 1. zenodo.org [zenodo.org]
- 2. Mu receptor binding of some commonly used opioids and their metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An In-Silico Study on the Molecular Docking of Various Natural and Synthetic Opioids to Mu-Opioid Receptors in Homo sapiens [nrfhh.com]
- 4. Predicting opioid receptor binding affinity of pharmacologically unclassified designer substances using molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Predicting opioid receptor binding affinity of pharmacologically unclassified designer substances using molecular docking | PLOS One [journals.plos.org]
- 6. Frontiers | Molecular and cellular basis of mu-opioid receptor signaling: mechanisms underlying tolerance and dependence development [frontiersin.org]
- 7. pnas.org [pnas.org]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Tyrosine 7.43 is important for mu-opioid receptor downstream signaling pathways activated by fentanyl [frontiersin.org]
Safety Operating Guide
Proper Disposal of Anileridine Hydrochloride: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
The proper disposal of Anileridine hydrochloride, a potent Schedule II controlled substance, is a critical component of laboratory safety and regulatory compliance. Due to its high potential for abuse and environmental impact, stringent procedures must be followed to ensure its secure and responsible destruction. This guide provides essential, step-by-step information for the safe handling and disposal of this compound in a laboratory setting.
Regulatory Framework: DEA and EPA Compliance
The disposal of this compound is governed by two primary federal agencies: the Drug Enforcement Administration (DEA) and the Environmental Protection Agency (EPA).
-
DEA Regulations : As a Schedule II controlled substance, this compound falls under the strict purview of the DEA. The primary mandate for the disposal of such substances is that they must be rendered "non-retrievable." This means the physical or chemical condition of the substance must be permanently and irreversibly altered, making it unusable for all practical purposes. The DEA has stated that incineration is currently the only method they have reviewed that meets the "non-retrievable" standard for inventoried controlled substances.
-
EPA Regulations (RCRA) : The EPA, under the Resource Conservation and Recovery Act (RCRA), regulates the disposal of hazardous waste. While this compound is not explicitly listed as a "P-listed" (acutely hazardous) or "U-listed" (toxic) waste, a hazardous waste determination is crucial. This determination must be made by the generator of the waste (the laboratory) based on its characteristics (ignitability, corrosivity, reactivity, and toxicity). If the rendered waste is determined to be hazardous, it must be managed and disposed of in accordance with RCRA regulations at a permitted hazardous waste facility.
Disposal Procedures: A Step-by-Step Approach
The preferred and most straightforward method for the disposal of this compound is through a DEA-registered reverse distributor . These specialized companies are authorized to handle and dispose of controlled substances in compliance with all federal and state regulations.
However, for small quantities typically encountered in a research setting, on-site destruction may be an option. The following is a detailed protocol for the on-site chemical destruction of this compound, ensuring compliance with the DEA's "non-retrievable" standard.
Experimental Protocol: On-Site Chemical Destruction of this compound
Objective: To render this compound non-retrievable through chemical degradation prior to disposal as chemical waste.
Materials:
-
This compound waste
-
Commercially available chemical digestion system for controlled substances (e.g., Rx Destroyer™ or similar product containing activated carbon)
-
Personal Protective Equipment (PPE): safety goggles, lab coat, and chemical-resistant gloves
-
Fume hood
-
Glass beaker or other suitable container
-
Stir rod
-
DEA Form 41 ("Registrants Inventory of Drugs Surrendered")
Procedure:
-
Documentation (Pre-Destruction):
-
Initiate a DEA Form 41. Two authorized employees must witness the entire destruction process and sign the form.
-
Record the name, strength, and quantity of the this compound to be destroyed.
-
-
Preparation:
-
Don appropriate PPE.
-
Perform all subsequent steps within a certified fume hood to avoid inhalation of any dust or vapors.
-
-
Chemical Digestion:
-
Carefully transfer the this compound waste into the container of the commercial chemical digestion system.
-
Follow the manufacturer's instructions for the specific chemical digestion product. This typically involves adding water to the container to activate the chemical components.
-
Securely close the container and agitate it as per the manufacturer's instructions to ensure thorough mixing of the this compound with the activated carbon slurry.
-
-
Verification of "Non-Retrievable" State:
-
The chemical digestion process will adsorb and chemically alter the this compound, rendering it non-retrievable.
-
-
Documentation (Post-Destruction):
-
Complete the DEA Form 41, including the date and method of destruction.
-
Both witnesses must sign and date the form.
-
Retain a copy of the completed DEA Form 41 for a minimum of two years.
-
-
Final Waste Disposal:
-
Hazardous Waste Determination: Before final disposal, a hazardous waste determination must be made on the resulting mixture. This should be based on the characteristics of the original this compound and the components of the chemical digestion system. Consult your institution's Environmental Health and Safety (EHS) department for guidance on this determination.
-
If the resulting waste is determined to be hazardous, it must be disposed of as hazardous chemical waste through your institution's EHS program.
-
If the resulting waste is determined to be non-hazardous, it can be disposed of as non-hazardous chemical waste, again, following your institution's EHS guidelines. Do not dispose of this mixture down the drain or in the regular trash.
-
Data Presentation
| Parameter | Guideline/Regulation |
| DEA Schedule | II |
| Disposal Standard | Non-retrievable |
| Primary Disposal Method | DEA-Registered Reverse Distributor |
| On-Site Destruction Witness Requirement | Two authorized employees |
| Required Documentation | DEA Form 41 |
| Record Retention Period | Minimum of two years |
Mandatory Visualizations
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|---|---|---|
| Most popular with customers |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
